Adh-1
Description
This compound is a small, cyclic pentapeptide vascular-targeting agent with potential antineoplastic and antiangiogenic activities. This compound selectively and competitively binds to and blocks N-cadherin, which may result in disruption of tumor vasculature, inhibition of tumor cell growth, and the induction of tumor cell and endothelial cell apoptosis. N-cadherin, a cell- surface transmembrane glycoprotein of the cadherin superfamily of proteins involved in calcium-mediated cell-cell adhesion and signaling mechanisms; may be upregulated in some aggressive tumors and the endothelial cells and pericytes of some tumor blood vessels.
This compound is a Protein drug with a maximum clinical trial phase of I and has 1 investigational indication.
Properties
IUPAC Name |
(4R,7S,10S,13S,16R)-16-acetamido-13-(1H-imidazol-5-ylmethyl)-10-methyl-6,9,12,15-tetraoxo-7-propan-2-yl-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N8O6S2/c1-10(2)17-22(36)29-15(18(23)32)7-37-38-8-16(27-12(4)31)21(35)28-14(5-13-6-24-9-25-13)20(34)26-11(3)19(33)30-17/h6,9-11,14-17H,5,7-8H2,1-4H3,(H2,23,32)(H,24,25)(H,26,34)(H,27,31)(H,28,35)(H,29,36)(H,30,33)/t11-,14-,15-,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVLRGLGWNWPSS-BXBUPLCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N8O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044036 | |
| Record name | Exherin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229971-81-7 | |
| Record name | ADH-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229971817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Exherin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADH-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B058ME29VU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Adh-1 (exherin) - Foundational & Exploratory
The Core Mechanism of ADH-1 Induced Apoptosis in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADH-1, a cyclic pentapeptide antagonist of N-cadherin, has emerged as a promising agent in oncology by selectively inducing apoptosis in cancer cells. This technical guide provides an in-depth exploration of the core mechanisms underlying this compound-induced programmed cell death. It details the molecular interactions, signaling cascades, and experimental methodologies crucial for investigating this process. Quantitative data on this compound's efficacy across various cancer cell lines are presented, alongside detailed protocols for key experimental assays. Furthermore, this guide offers visual representations of the implicated signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's mode of action.
Introduction
This compound, also known as Exherin, is a synthetic peptide that competitively binds to and inhibits N-cadherin, a transmembrane glycoprotein involved in cell-cell adhesion.[1] In numerous cancer types, the upregulation of N-cadherin is associated with increased tumor progression, metastasis, and resistance to conventional therapies.[1] this compound leverages this dependency by disrupting N-cadherin function, leading to a dual antitumor effect: the induction of apoptosis in tumor cells and the disruption of tumor vasculature.[1] This document focuses on the direct apoptotic effects of this compound on cancer cells.
Mechanism of Action: N-cadherin Inhibition and Apoptosis Induction
The primary molecular target of this compound is N-cadherin. By binding to N-cadherin, this compound disrupts homophilic N-cadherin-mediated cell-cell adhesion. This disruption triggers a cascade of intracellular events that culminate in apoptosis. The proposed mechanisms include:
-
Disruption of Survival Signaling: N-cadherin acts as a survival factor in cancer cells. Its engagement in cell-cell adhesion is believed to activate pro-survival signaling pathways. This compound-mediated inhibition of N-cadherin disrupts these signals, leading to the activation of the apoptotic machinery.
-
Activation of Caspase-3: A key executioner of apoptosis, caspase-3, is activated in response to this compound treatment. This has been demonstrated in various cancer cell lines, including pancreatic cancer.[1]
-
Crosstalk with Wnt/β-catenin Signaling: N-cadherin plays a crucial role in regulating the cytoplasmic pool of β-catenin, a key component of the Wnt signaling pathway. By sequestering β-catenin at the cell membrane, N-cadherin can inhibit its nuclear translocation and subsequent activation of target genes involved in cell proliferation and survival. This compound, by disrupting N-cadherin, may lead to the release and subsequent degradation of β-catenin, thereby inhibiting Wnt signaling and promoting apoptosis.
-
Inhibition of FGF Receptor (FGFR) Signaling: Fibroblast growth factor (FGF) signaling is a critical pro-survival pathway in many cancers. There is evidence to suggest that N-cadherin can modulate FGFR signaling. Inhibition of N-cadherin by this compound may therefore disrupt this survival pathway, contributing to the induction of apoptosis.
Quantitative Data on this compound Efficacy
Table 1: Summary of this compound Effects on Cancer Cell Lines
| Cell Line | Cancer Type | Effect of this compound | Key Findings |
| BxPC-3 | Pancreatic Cancer | Induces apoptosis in a concentration-dependent manner.[1] | Apoptosis is dependent on N-cadherin expression.[1] |
| Capan-1 | Pancreatic Cancer | Induces apoptosis in a concentration-dependent manner.[1] | Apoptosis is associated with caspase-3 activation.[1] |
Note: This table is a summary of qualitative findings from available research. Specific IC50 values and apoptosis rates require further dedicated experimental determination.
Experimental Protocols
Western Blotting for Cleaved Caspase-3 and PARP
This protocol outlines the detection of key apoptotic markers, cleaved caspase-3 and cleaved PARP, in cancer cells treated with this compound.
Materials:
-
This compound treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-cleaved caspase-3, Rabbit anti-PARP
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash this compound treated and untreated cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3 (1:1000) and PARP (1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
This compound treated and untreated adherent cancer cells grown on coverslips
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT and labeled dUTPs)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Fixation and Permeabilization:
-
Wash cells on coverslips with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with permeabilization solution for 2 minutes on ice.
-
Wash twice with PBS.
-
-
TUNEL Staining:
-
Equilibrate the cells with equilibration buffer from the TUNEL kit.
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour, protected from light.
-
Wash the cells three times with PBS.
-
-
Counterstaining and Imaging:
-
Counterstain the nuclei with DAPI or Hoechst stain.
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope. Apoptotic cells will exhibit bright green/red fluorescence within the nucleus, depending on the label used.
-
Caspase-3 Activity Assay (Fluorometric)
This assay quantifies the activity of caspase-3 in cell lysates.
Materials:
-
This compound treated and untreated cancer cells
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Assay buffer
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Lysate Preparation:
-
Lyse cells as described in the Western Blotting protocol (Section 4.1).
-
-
Assay Reaction:
-
In a 96-well black microplate, add 50 µL of cell lysate per well.
-
Prepare a reaction mix containing the caspase-3 substrate and assay buffer according to the manufacturer's instructions.
-
Add 50 µL of the reaction mix to each well.
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).
-
The fluorescence intensity is proportional to the caspase-3 activity in the sample.
-
Signaling Pathways and Visualizations
This compound Induced Apoptosis Signaling Pathway
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis.
Caption: this compound inhibits N-cadherin, disrupting survival signals and promoting apoptosis.
Experimental Workflow for Assessing this compound Induced Apoptosis
This diagram outlines the general workflow for studying apoptosis induced by this compound.
Caption: Workflow for studying this compound induced apoptosis in cancer cells.
Conclusion
This compound represents a targeted therapeutic strategy that exploits the dependence of certain cancers on N-cadherin for survival. Its ability to induce apoptosis through the disruption of N-cadherin-mediated signaling highlights the potential of targeting cell adhesion molecules in cancer therapy. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar N-cadherin antagonists. Further research is warranted to elucidate the full spectrum of signaling pathways modulated by this compound and to identify predictive biomarkers for patient stratification.
References
The Role of ADH-1 in Inhibiting Tumor Cell Growth: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADH-1, also known as Exherin, is a synthetic cyclic pentapeptide that acts as a selective antagonist of N-cadherin. N-cadherin, a transmembrane glycoprotein, is frequently overexpressed in aggressive cancers and plays a pivotal role in tumor progression, invasion, and angiogenesis. This technical guide provides an in-depth overview of the mechanism of action of this compound in inhibiting tumor cell growth, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and a visualization of the key signaling pathways involved.
Introduction: N-cadherin as a Therapeutic Target
The progression of many cancers involves a cellular process known as the epithelial-to-mesenchymal transition (EMT), where epithelial cells lose their characteristic polarity and cell-cell adhesion, and gain migratory and invasive properties. A key molecular event in EMT is the "cadherin switch," characterized by the downregulation of E-cadherin and the upregulation of N-cadherin.[1][2] This switch to an N-cadherin-expressing phenotype is associated with increased tumor cell motility, invasion, and metastasis.[1] N-cadherin facilitates these processes not only through direct cell-cell adhesion with other N-cadherin-expressing cells (such as other tumor cells, stromal cells, and endothelial cells) but also by modulating critical intracellular signaling pathways that promote cell survival and proliferation.[3][4]
This compound is a first-in-class N-cadherin inhibitor designed to competitively block its cell adhesion function.[4][5] Its therapeutic potential lies in its dual mechanism of action: direct induction of apoptosis in tumor cells and disruption of the tumor vasculature.[1][6]
Mechanism of Action of this compound
This compound exerts its anti-tumor effects through two primary mechanisms:
-
Direct Cytotoxicity via Apoptosis: By binding to N-cadherin on the surface of tumor cells, this compound disrupts the homophilic cell-cell adhesions that provide survival signals. This disruption leads to the induction of apoptosis (programmed cell death) in N-cadherin-expressing cancer cells.[1][5]
-
Vascular Disruption (Angiolysis): N-cadherin is also expressed on the surface of endothelial cells and pericytes that form the tumor vasculature. This compound's inhibition of N-cadherin disrupts the integrity of these blood vessels, leading to hemorrhage and a reduction in blood supply to the tumor.[1][6] This is further compounded by the "mosaic" nature of some tumor vessels, where tumor cells themselves are incorporated into the vessel wall; this compound-induced apoptosis of these cells contributes to vascular collapse.[6]
Quantitative Data on the Efficacy of this compound
The anti-tumor activity of this compound has been evaluated in both preclinical models and clinical trials. The following tables summarize key quantitative findings.
Table 1: Preclinical Efficacy of this compound
| Cancer Type | Model | Treatment | Key Findings | Reference(s) |
| Pancreatic Cancer | Orthotopic mouse model (N-cadherin overexpressing BxPC-3 cells) | This compound (50 mg/kg) | Significantly prevented tumor growth. 0/11 this compound treated mice had lung micrometastases compared to 4/8 in the control group. | |
| Prostate Cancer (PC3) | In vitro cell attachment assay | This compound (40 µM) | ~50% reduction in cell attachment to N-cadherin coated plates. | [7] |
| Breast Cancer (MDA-MB-468) | In vitro cell attachment assay | This compound (40 µM) | ~58% reduction in cell attachment to N-cadherin coated plates. | [7] |
Table 2: Clinical Efficacy of this compound
| Cancer Type | Trial Phase | Treatment | Response Rate | Reference(s) |
| Advanced Extremity Melanoma | Phase I | This compound + Melphalan | 50% Complete Response (CR), 12.5% Partial Response (PR) | [8] |
| Advanced Extremity Melanoma | Phase II | This compound + Melphalan | 38% CR, 22% PR (Overall Response Rate: 60%) | [9] |
| N-cadherin positive solid tumors | Phase I | This compound monotherapy | 11/46 patients had disease control; 1 Partial Response | [10] |
| N-cadherin positive solid tumors | Phase I | This compound monotherapy | 2 ovarian cancer patients had prolonged disease stabilization; 1 fallopian tube cancer patient had a mixed response. | [11] |
Signaling Pathways Modulated by this compound
N-cadherin is not merely an adhesion molecule; it also serves as a scaffold for signaling complexes that drive tumor progression. By inhibiting N-cadherin, this compound disrupts these pro-tumorigenic signals.
Inhibition of FGFR Signaling
N-cadherin forms a complex with and stabilizes the Fibroblast Growth Factor Receptor (FGFR) at the cell surface. This interaction enhances FGFR signaling in response to FGF, leading to the activation of the downstream MAPK/ERK pathway.[4][12][13] Activated ERK promotes the transcription of genes involved in cell proliferation and invasion, such as Matrix Metalloproteinase-9 (MMP-9). This compound, by blocking N-cadherin, is expected to destabilize the N-cadherin/FGFR complex, thereby attenuating MAPK/ERK signaling.
Modulation of PI3K/Akt and Rho GTPase Pathways
The PI3K/Akt pathway is a central regulator of cell survival and proliferation.[14][15] N-cadherin can influence this pathway, and one study has shown that this compound can alter the mRNA levels of AKT1.[7] Furthermore, N-cadherin signaling affects the activity of small Rho GTPases (like RhoA), which are key regulators of the actin cytoskeleton and are crucial for cell migration.[16] It is thought that N-cadherin antagonists like this compound indirectly modulate Rho GTPase activity, likely through their effects on p120-catenin, a protein that binds to the cytoplasmic tail of N-cadherin.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of this compound. These should be adapted based on the specific cell lines and experimental conditions.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 500 µM) for a specified duration (e.g., 48 hours). Include a vehicle control.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).[7][17]
Apoptosis (TUNEL) Assay
The TUNEL (TdT-mediated dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Cell Culture and Treatment: Grow cells on coverslips or in chamber slides and treat with this compound at a concentration known to induce apoptosis (determined from viability assays).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a solution containing Triton X-100 or a similar detergent.
-
TUNEL Reaction: Incubate the cells with a TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently-labeled dUTP).
-
Detection: If using BrdUTP, detect the incorporated nucleotides with a labeled anti-BrdU antibody. If using a fluorescently labeled dUTP, proceed directly to imaging.
-
Counterstaining and Imaging: Counterstain the nuclei with DAPI or Hoechst. Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit a strong nuclear signal from the incorporated labeled dUTPs.[18][19]
Cell Migration (Transwell) Assay
This assay assesses the ability of cells to migrate through a porous membrane towards a chemoattractant.
-
Insert Preparation: Rehydrate Transwell inserts with an appropriate pore size (e.g., 8 µm) in serum-free medium.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of a 24-well plate.
-
Cell Seeding: Resuspend cells in serum-free medium, with or without this compound, and seed them into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a period sufficient for cell migration (e.g., 12-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol or paraformaldehyde and stain with a solution such as crystal violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.[20][21][22]
In Vivo Orthotopic Pancreatic Cancer Model
This protocol describes the establishment of a pancreatic tumor in its native environment to evaluate the in vivo efficacy of this compound.
-
Cell Preparation: Culture N-cadherin-expressing pancreatic cancer cells (e.g., BxPC-3) and resuspend them in a mixture of serum-free medium and Matrigel.
-
Surgical Procedure: Anesthetize an athymic nude mouse. Make a small incision in the left abdominal wall to expose the spleen and pancreas.
-
Orthotopic Injection: Carefully inject the cell suspension into the tail of the pancreas.
-
Closure: Suture the abdominal wall and close the skin incision.
-
Treatment: Once tumors are established (can be monitored by imaging if cells express a reporter like luciferase), begin treatment with this compound (e.g., 50 mg/kg, intraperitoneally, daily) or vehicle control.
-
Monitoring and Analysis: Monitor tumor growth over time using imaging or by measuring tumor volume at the end of the study. Harvest tumors and other organs (like the lungs) for histological analysis to assess for metastasis.[5][23]
Conclusion and Future Directions
This compound represents a targeted therapeutic approach that leverages the dependence of many aggressive cancers on N-cadherin for survival, invasion, and vascularization. Preclinical studies have demonstrated its ability to inhibit tumor growth and metastasis, and early-phase clinical trials have shown it to be generally well-tolerated with some signs of anti-tumor activity, particularly in combination with chemotherapy.[5][8][9] The signaling pathways disrupted by this compound, primarily the N-cadherin/FGFR/MAPK axis, are central to cancer progression, providing a strong rationale for its mechanism of action.
Future research should focus on identifying predictive biomarkers of response to this compound, potentially based on the levels of N-cadherin expression or the activation status of its downstream signaling pathways. Furthermore, rational combination therapies that exploit the mechanistic vulnerabilities induced by this compound, such as combining it with inhibitors of the PI3K/Akt pathway or with conventional chemotherapies that are more effective in a disrupted tumor microenvironment, hold significant promise. The detailed protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of N-cadherin antagonism in oncology.
References
- 1. Frontiers | Cadherins and catenins in cancer: connecting cancer pathways and tumor microenvironment [frontiersin.org]
- 2. The E-Cadherin and N-Cadherin Switch in Epithelial-to-Mesenchymal Transition: Signaling, Therapeutic Implications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent Orthotopic Mouse Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orthotopic Models of Pancreatic Cancer to Study PDT | Springer Nature Experiments [experiments.springernature.com]
- 8. Cadherin Signaling in Cancer: Its Functions and Role as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-cadherin-mediated adhesion and signaling from development to disease: Lessons from mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Effect of ALDH1A1 Gene Knockout on Drug Resistance in Paclitaxel and Topotecan Resistant Human Ovarian Cancer Cell Lines in 2D and 3D Model [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 15. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 16. Clinical and pharmacological phase I evaluation of Exherin (this compound), a selective anti-N-cadherin peptide in patients with N-cadherin-expressing solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. abcam.com [abcam.com]
- 19. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
- 20. corning.com [corning.com]
- 21. researchhub.com [researchhub.com]
- 22. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The N-Cadherin Antagonist ADH-1: A Deep Dive into its Impact on Cancer Cell Migration
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metastasis remains a primary driver of cancer-related mortality, underscoring the urgent need for therapeutic strategies that can effectively inhibit the spread of cancer cells. One of the key players in tumor progression and cell migration is the cell adhesion molecule N-cadherin. Its aberrant expression in various cancers is associated with a more aggressive and invasive phenotype. ADH-1 (also known as Exherin), a cyclic pentapeptide, has emerged as a promising therapeutic agent that specifically targets and antagonizes N-cadherin. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its impact on cancer cell migration, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Introduction to this compound and N-Cadherin
N-cadherin is a transmembrane glycoprotein that mediates calcium-dependent cell-cell adhesion. In the context of cancer, a phenomenon known as the "cadherin switch," where the expression of E-cadherin is lost and replaced by N-cadherin, is often observed during the epithelial-to-mesenchymal transition (EMT). This switch is a critical event that promotes tumor cell motility, invasion, and ultimately, metastasis.[1] N-cadherin facilitates these processes through both direct adhesive interactions and by modulating intracellular signaling pathways.
This compound is a synthetic, cyclic pentapeptide designed to mimic the His-Ala-Val (HAV) recognition sequence within the extracellular domain of N-cadherin. By competitively binding to N-cadherin, this compound disrupts homophilic N-cadherin-mediated cell-cell adhesion.[2] This disruption has two major anti-cancer effects: the induction of apoptosis in tumor cells and the disruption of tumor vasculature.[2]
Mechanism of Action: How this compound Impedes Cancer Cell Migration
This compound's primary mechanism involves the direct inhibition of N-cadherin function. This interference with N-cadherin-mediated adhesion leads to a cascade of downstream effects that collectively impair cancer cell migration and invasion.
One of the key signaling pathways affected by this compound is the interaction between N-cadherin and the Fibroblast Growth Factor Receptor (FGFR). N-cadherin can stabilize FGFR at the cell surface, leading to sustained activation of the MAPK/ERK signaling cascade, which in turn promotes cell migration and invasion. By disrupting N-cadherin function, this compound can attenuate this pro-migratory signaling.
Furthermore, N-cadherin is known to influence the activity of small GTPases, such as RhoA, which are critical regulators of the actin cytoskeleton and cell motility. By modulating N-cadherin-mediated signaling, this compound can impact the cytoskeletal dynamics required for cell movement.
Quantitative Data on the Efficacy of this compound
The following tables summarize the available quantitative data from preclinical and clinical studies on the effects of this compound.
Table 1: Preclinical Efficacy of this compound in Cancer Models
| Cancer Type | Cell Line(s) | Assay | This compound Concentration | Observed Effect | Reference |
| Pancreatic Cancer | BxPC-3, Capan-1 | Cell Motility | 0.2 mg/mL | Prevention of collagen I-induced cell motility. | [1] |
| Pancreatic Cancer | BxPC-3, Capan-1 | Apoptosis | 0.1, 0.2, 0.5, 1.0 mg/mL | Dose-dependent induction of apoptosis. | [1] |
| Prostate Cancer | PC3, Tsu-Pr1 | Cytotoxicity | 500 µM | Detection of cytotoxic activity. | |
| Ovarian Cancer | SKOV3 | N-cadherin Binding | 2 mM | 50% inhibition of N-cadherin homophilic binding. | [3] |
| Ovarian Cancer | SKOV3 | N-cadherin Binding | 1 mM | No significant inhibition of N-cadherin homophilic binding. | [3] |
Table 2: Clinical Trial Data for this compound in Advanced Solid Tumors (Phase I)
| Parameter | Value | Reference |
| Number of Patients Enrolled | 46 | |
| Patients with N-cadherin Positive Tumors | 25 (54%) | |
| This compound Dose Range Administered | 50 mg/m² to 1000 mg/m² | |
| Maximum Tolerated Dose (MTD) | Not reached | |
| Patients with Disease Control | 11 | |
| Patients with Partial Response | 1 (with N-cadherin positive tumor) |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide detailed protocols for key in vitro assays used to evaluate the impact of this compound on cancer cell migration and adhesion.
Cell Migration Assay: Wound Healing (Scratch) Assay
This assay provides a straightforward method to assess collective cell migration.
Protocol:
-
Cell Seeding: Plate cancer cells in a 6-well plate and culture until a confluent monolayer is formed.
-
Serum Starvation (Optional): To minimize cell proliferation, replace the growth medium with a serum-free or low-serum medium for 12-24 hours before creating the wound.
-
Creating the Wound: Using a sterile p200 pipette tip, create a straight "scratch" or wound through the center of the cell monolayer.
-
Washing: Gently wash the well with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Add fresh medium containing the desired concentration of this compound or a vehicle control.
-
Image Acquisition: Immediately capture an image of the wound at time 0 using a phase-contrast microscope. Continue to capture images at regular intervals (e.g., every 6, 12, and 24 hours) at the same position.
-
Data Analysis: Measure the width of the wound at multiple points for each image. Calculate the percentage of wound closure over time relative to the initial wound width.
Cell Invasion Assay: Boyden Chamber Assay
This assay measures the ability of cells to migrate through a basement membrane matrix, mimicking in vivo invasion.
Protocol:
-
Chamber Preparation: Rehydrate the Matrigel-coated inserts of a Boyden chamber (transwell) plate by adding serum-free medium to the top and bottom chambers and incubating for 2 hours at 37°C.
-
Chemoattractant: Add a chemoattractant (e.g., medium with 10% fetal bovine serum) to the lower chamber.
-
Cell Preparation: Harvest and resuspend cancer cells in a serum-free medium.
-
Treatment: Add the desired concentration of this compound or vehicle control to the cell suspension.
-
Cell Seeding: Seed the treated cells into the upper chamber of the transwell insert.
-
Incubation: Incubate the plate for 24-48 hours at 37°C to allow for cell invasion.
-
Cell Removal: After incubation, remove the non-invading cells from the top surface of the insert with a cotton swab.
-
Staining: Fix the invading cells on the bottom surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of stained, invaded cells in multiple fields of view under a microscope.
Cell Adhesion Assay
This assay quantifies the ability of cells to adhere to a substrate coated with N-cadherin.
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with recombinant N-cadherin-Fc chimera and incubate overnight at 4°C.
-
Blocking: Block non-specific binding sites by incubating the wells with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
Cell Preparation: Label cancer cells with a fluorescent dye (e.g., Calcein-AM) for easy quantification.
-
Treatment: Pre-incubate the labeled cells with various concentrations of this compound or a control peptide for 30 minutes.
-
Adhesion: Add the treated cells to the N-cadherin-coated wells and allow them to adhere for 1-2 hours at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Measure the fluorescence intensity of the remaining adherent cells in each well using a fluorescence plate reader.
Signaling Pathways and Visualizations
To visually represent the complex signaling networks influenced by this compound, the following diagrams have been generated using the DOT language for Graphviz.
N-Cadherin Signaling and its Interruption by this compound
Caption: this compound competitively inhibits N-cadherin binding, disrupting downstream signaling to the actin cytoskeleton and inhibiting cell migration.
N-Cadherin, FGFR, and MAPK/ERK Signaling Pathway
Caption: this compound disrupts N-cadherin's stabilization of FGFR, thereby inhibiting the pro-migratory MAPK/ERK signaling pathway.
Experimental Workflow for Boyden Chamber Invasion Assay
Caption: A step-by-step workflow of the Boyden chamber assay to assess cancer cell invasion in the presence of this compound.
Conclusion and Future Directions
This compound represents a targeted therapeutic approach with the potential to significantly impact cancer treatment by inhibiting a key driver of metastasis. The data presented in this guide demonstrate its ability to disrupt N-cadherin-mediated processes, leading to reduced cancer cell migration and invasion. While early clinical trials have shown that this compound is well-tolerated, further research is needed to optimize its therapeutic efficacy, potentially in combination with other anti-cancer agents. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers and drug development professionals working to advance our understanding and application of N-cadherin antagonists in the fight against cancer.
References
Adh-1 (exherin) - Methodological & Application
Application Notes and Protocols for ADH-1 In Vitro Cell Adhesion Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADH-1 is a cyclic pentapeptide that acts as a selective antagonist of N-cadherin, a transmembrane glycoprotein crucial for calcium-dependent cell-cell adhesion.[1][2][3] N-cadherin is often overexpressed in various cancer cells and is implicated in tumor progression, invasion, and metastasis.[4] By competitively binding to N-cadherin, this compound disrupts tumor vasculature, inhibits tumor cell growth, and induces apoptosis in both tumor and endothelial cells.[1][3] These characteristics make this compound a compound of significant interest in oncology research and drug development.
This document provides detailed protocols for an in vitro cell adhesion assay to evaluate the efficacy of this compound in inhibiting N-cadherin-mediated cell-cell interactions. It also includes an overview of the N-cadherin signaling pathway and a summary of quantitative data from relevant studies.
N-Cadherin Signaling Pathway
N-cadherin plays a pivotal role in cell adhesion and signaling. Upon homophilic binding between N-cadherin molecules on adjacent cells, a signaling cascade is initiated, influencing cell proliferation, migration, and survival. The cytoplasmic tail of N-cadherin interacts with catenins (β-catenin and p120-catenin), which in turn connect to the actin cytoskeleton, thereby regulating cellular architecture and motility. Disruption of N-cadherin adhesion by molecules like this compound can interfere with these signaling pathways, leading to apoptosis and reduced cell migration.[4]
Experimental Protocols
This section outlines two common in vitro assays to assess the inhibitory effect of this compound on N-cadherin-mediated cell adhesion: a cell aggregation assay and a cell adhesion (monolayer) assay.
General Materials and Reagents
-
N-cadherin expressing cell line (e.g., SKOV3, BxPC-3, or a transfected cell line)
-
Control cell line (low or no N-cadherin expression)
-
This compound (cyclic peptide N-Ac-CHAVC-NH2)
-
Control peptide (e.g., N-Ac-CVAHC-NH2)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA
-
Bovine Serum Albumin (BSA)
-
Cell labeling dye (e.g., Calcein-AM)
-
96-well and 24-well tissue culture plates (non-tissue culture treated for aggregation assay)
-
Microplate reader with fluorescence capabilities
-
Inverted microscope with a camera
Protocol 1: Cell Aggregation Assay
This assay measures the ability of cells in suspension to form aggregates, a process dependent on cell-cell adhesion molecules like N-cadherin.
Methodology:
-
Plate Preparation: Coat wells of a 24-well non-tissue culture treated plate with 1% BSA in PBS and incubate for at least 1 hour at 37°C to block non-specific cell adhesion.
-
Cell Preparation:
-
Culture N-cadherin expressing cells to sub-confluency.
-
Wash cells with Ca2+/Mg2+-free PBS and detach them using a non-enzymatic cell dissociation solution or trypsin in the absence of calcium to preserve cell surface proteins.
-
Resuspend the cells in serum-free medium containing 1 mM CaCl2 and count them. Adjust the cell concentration to 2 x 10^5 cells/mL.
-
-
Assay Performance:
-
Aspirate the BSA solution from the pre-coated plate.
-
Add 500 µL of the cell suspension to each well.
-
Add this compound or a control peptide to the designated wells to achieve the desired final concentrations (e.g., 0.1, 1, 2 mM).
-
Incubate the plate on a rotary shaker at 80 rpm at 37°C for 1-4 hours.
-
-
Data Acquisition and Analysis:
-
At desired time points (e.g., 1, 2, 4 hours), capture images of the cell aggregates in each well using an inverted microscope.
-
Quantify the degree of aggregation by measuring the area of aggregates using image analysis software (e.g., ImageJ). The aggregation index can be calculated as (N0 - Nt) / N0, where N0 is the total particle number at time 0 and Nt is the total particle number at a given time point.
-
Compare the aggregation in this compound treated wells to the control wells.
-
Protocol 2: Cell Adhesion (Monolayer) Assay
This assay quantifies the adhesion of cells to a monolayer of N-cadherin expressing cells.
Methodology:
-
Monolayer Preparation:
-
Seed N-cadherin expressing cells in a 96-well tissue culture plate and grow them to full confluency to form a monolayer.
-
-
Suspension Cell Preparation:
-
Culture another batch of N-cadherin expressing cells.
-
Label these cells with a fluorescent dye like Calcein-AM (e.g., 5 µM for 30 minutes at 37°C).
-
Detach the labeled cells as described in the aggregation assay protocol and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Adhesion Inhibition:
-
Pre-incubate the labeled cell suspension with various concentrations of this compound or a control peptide for 30 minutes at 37°C.
-
-
Co-culture and Adhesion:
-
Wash the confluent cell monolayers in the 96-well plate with PBS.
-
Add 100 µL of the pre-incubated labeled cell suspension to each well containing the monolayer.
-
Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
-
Washing and Quantification:
-
Gently wash the wells 2-3 times with PBS to remove non-adherent cells.
-
Add 100 µL of lysis buffer (e.g., 1% Triton X-100 in PBS) to each well.
-
Measure the fluorescence of the lysate using a microplate reader (e.g., Ex/Em = 490/525 nm for Calcein-AM).
-
The percentage of adhesion is calculated as (Fluorescence of test well / Fluorescence of total input cells) x 100.
-
Data Presentation
The following tables summarize quantitative data on the inhibitory effect of this compound on N-cadherin-mediated processes.
Table 1: Inhibition of N-cadherin Homophilic Binding by this compound
| Compound | Concentration (mM) | % Inhibition of N-cadherin-Fc/SKOV3 Cell Binding |
| This compound | 1 | ~0 |
| This compound | 2 | ~50 |
Data adapted from an ELISA-based assay.[2]
Table 2: Effect of this compound on Endothelial Cell Adhesion and Angiogenesis
| Treatment | Concentration | Effect | % Inhibition of Angiogenesis (in presence of VEGF) |
| This compound | 1 mg/mL | Loss of adhesion and apoptosis in HUVEC/HMVEC | - |
| This compound | 3 µ g/mesh | Inhibition of angiogenesis | 46 |
| Control Peptide | 3 µ g/mesh | Minimal effect | 7 |
Data from studies on human umbilical vein endothelial cells (HUVEC), human microvascular endothelial cells (HMVEC), and chick chorioallantoic membrane (CAM) assay.[3]
Table 3: Dose-Dependent Induction of Apoptosis by this compound in Pancreatic Cancer Cells
| This compound Concentration (mg/mL) | Apoptosis Induction |
| 0 | Baseline |
| 0.1 | Increased |
| 0.2 | Increased |
| 0.5 | Further Increased |
| 1.0 | Maximum Induction |
Qualitative representation of dose-dependent apoptosis observed in N-cadherin expressing pancreatic cancer cells.[1]
Conclusion
The provided protocols offer robust methods for quantifying the inhibitory effects of this compound on N-cadherin-mediated cell adhesion in vitro. These assays are valuable tools for researchers and drug development professionals to characterize the activity of N-cadherin antagonists and to screen for novel inhibitors. The data presented demonstrates the potential of this compound to disrupt cell-cell adhesion and induce apoptosis in a dose-dependent manner, highlighting its therapeutic potential in oncology.
References
Application Notes and Protocols for ADH-1 Administration in Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of ADH-1, an N-cadherin antagonist, in preclinical mouse models of various cancers. The included protocols and data are intended to serve as a guide for researchers investigating the therapeutic potential of this compound and similar compounds.
Introduction
This compound, also known as Exherin, is a cyclic peptide that acts as an antagonist to N-cadherin.[1] N-cadherin is a cell-cell adhesion molecule that is often overexpressed in various cancers and plays a crucial role in tumor progression, invasion, and metastasis.[2][3] By blocking N-cadherin, this compound has been shown to inhibit tumor growth, induce apoptosis, and reduce metastasis in several preclinical cancer models.[2] This document details the application of this compound in mouse models of pancreatic, breast, and melanoma cancers, providing quantitative data, experimental protocols, and visualizations of the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in different mouse models of cancer.
Table 1: Effect of this compound on Primary Tumor Growth
| Cancer Type | Mouse Model | Cell Line | This compound Dosage and Administration | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| Pancreatic | Orthotopic | BxPC-3 | 50 mg/kg, i.p., daily | 4 weeks | Significant reduction | [2] |
| Melanoma | Xenograft (rat) | DM366 | 100 mg/kg, i.p. (initial dose), then every 12h for 5 doses | 60 days (in combination with melphalan) | Synergistic reduction with melphalan | [1] |
| Breast | N/A | N/A | Data not available in searched literature | N/A | N/A |
Table 2: Effect of this compound on Metastasis
| Cancer Type | Mouse Model | Cell Line | This compound Dosage and Administration | Endpoint | Reduction in Metastasis | Reference |
| Pancreatic | Orthotopic | BxPC-3 | 50 mg/kg, i.p., daily | Lung metastasis | Significant reduction | [2] |
| Melanoma | N/A | N/A | Data not available in searched literature | N/A | N/A | |
| Breast | N/A | N/A | Data not available in searched literature | N/A | N/A |
Experimental Protocols
Protocol 1: Orthotopic Pancreatic Cancer Mouse Model and this compound Administration
This protocol describes the establishment of an orthotopic pancreatic cancer model using BxPC-3 cells and subsequent treatment with this compound.
Materials:
-
BxPC-3 human pancreatic cancer cell line
-
Athymic nude mice (6-8 weeks old)
-
Matrigel
-
This compound
-
Sterile phosphate-buffered saline (PBS)
-
Surgical instruments
-
Anesthesia (e.g., isoflurane or ketamine/xylazine mixture)
Procedure:
-
Cell Preparation:
-
Culture BxPC-3 cells in appropriate media until they reach 70-80% confluency.
-
Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in a 1:1 mixture of cold PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep on ice.[4]
-
-
Orthotopic Injection:
-
Anesthetize the mouse using an approved protocol.
-
Make a small incision in the left abdominal flank to expose the spleen and the tail of the pancreas.
-
Carefully inject 1 x 10^6 cells (in 100 µL of the cell/Matrigel suspension) into the tail of the pancreas using a 30-gauge needle.[5][6]
-
Suture the abdominal wall and skin.
-
Monitor the mice for recovery.
-
-
This compound Administration:
-
Allow tumors to establish for 7-10 days.
-
Prepare this compound solution in sterile PBS.
-
Administer this compound at a dose of 50 mg/kg via intraperitoneal (i.p.) injection daily.[2]
-
The control group should receive an equivalent volume of sterile PBS.
-
-
Tumor Monitoring and Endpoint Analysis:
-
Monitor tumor growth using non-invasive imaging (e.g., bioluminescence if using luciferase-expressing cells) or by sacrificing a cohort of mice at specific time points to measure tumor volume (Volume = (length x width^2)/2).[7][8]
-
At the end of the study (e.g., 4 weeks), euthanize the mice and excise the primary tumors and lungs.
-
Measure the final tumor weight and volume.
-
Analyze lung tissue for the presence and number of metastatic nodules.
-
Protocol 2: Subcutaneous Breast Cancer Xenograft Model
This protocol provides a general method for establishing a subcutaneous breast cancer xenograft model. Specific this compound administration protocols for breast cancer models were not detailed in the searched literature and would need to be optimized.
Materials:
-
Human breast cancer cell line (e.g., MDA-MB-231)
-
Immunodeficient mice (e.g., NOD/SCID)
-
Matrigel
-
Sterile PBS
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of the breast cancer cells in a 1:1 mixture of cold PBS and Matrigel at a desired concentration (e.g., 5 x 10^6 cells/100 µL).[9]
-
-
Subcutaneous Injection:
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
-
This compound Administration (Hypothetical):
-
Once tumors are palpable and have reached a certain volume (e.g., 100-200 mm³), begin this compound treatment.
-
Dosage and administration route would need to be determined based on tolerability and efficacy studies. A starting point could be based on doses used in other models (e.g., 50-100 mg/kg, i.p., daily).
-
-
Tumor Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Protocol 3: Melanoma Xenograft Model and this compound Administration
This protocol is based on a preclinical study using a rat xenograft model, which can be adapted for mice.
Materials:
-
Melanoma cell line (e.g., B16-F10 for syngeneic models or human melanoma lines for xenografts)
-
Appropriate mouse strain (e.g., C57BL/6 for syngeneic or immunodeficient mice for xenografts)
-
This compound
-
Melphalan (optional, for combination studies)
Procedure:
-
Tumor Cell Implantation:
-
Inject melanoma cells subcutaneously or into the desired location (e.g., footpad).
-
-
This compound and Melphalan Administration:
-
Tumor Monitoring:
-
Tumor volume was measured every other day.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound administration.
Caption: this compound Signaling Pathway.
Caption: Orthotopic Mouse Model Workflow.
Caption: this compound Therapeutic Logic.
Conclusion
This compound demonstrates significant anti-tumor and anti-metastatic activity in preclinical models of pancreatic cancer. Its mechanism of action, centered on the inhibition of N-cadherin, disrupts key signaling pathways involved in cancer progression. The provided protocols offer a foundation for conducting in vivo studies to further evaluate the therapeutic potential of this compound and other N-cadherin antagonists. Further research is warranted to establish optimal dosing and administration schedules for other cancer types, such as breast and melanoma, and to fully elucidate the downstream effects of N-cadherin inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound suppresses N-cadherin-dependent pancreatic cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase 1 Study of Systemic this compound in Combination With Melphalan via Isolated Limb Infusion in Patients With Locally Advanced In-Transit Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biorxiv.org [biorxiv.org]
- 7. youtube.com [youtube.com]
- 8. Inhibition of Human Pancreatic Tumor Growth by Cytokine-Induced Killer Cells in Nude Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Application Notes: Utilizing ADH-1 for N-cadherin Functional Studies
Introduction
N-cadherin (Neural-cadherin or CDH2) is a calcium-dependent cell adhesion molecule crucial for the development and maintenance of various tissues.[1] It facilitates cell-cell adhesion through homophilic binding and plays a significant role in intracellular signaling pathways that govern cell proliferation, migration, survival, and differentiation.[1] In the context of pathology, particularly cancer, an upregulation of N-cadherin is often associated with the epithelial-to-mesenchymal transition (EMT), a process that enhances tumor cell motility, invasion, and metastasis.[2][3] This makes N-cadherin an important therapeutic target and a subject of intense research.
ADH-1 (also known as Exherin) is a cyclic pentapeptide (N-Ac-CHAVC-NH2) that acts as a specific N-cadherin antagonist.[4][5][6] It contains the His-Ala-Val (HAV) motif, which is a conserved cell adhesion recognition sequence within the first extracellular domain of classical cadherins.[4][7] By competitively inhibiting N-cadherin-mediated homophilic binding, this compound serves as an invaluable tool for researchers to dissect the multifaceted functions of N-cadherin in both physiological and pathological processes.[5][8] Its application allows for the targeted disruption of N-cadherin-dependent interactions, enabling the study of subsequent effects on cell behavior and signaling.
Mechanism of Action
This compound's primary mechanism involves binding to N-cadherin on the cell surface, thereby blocking the homophilic interactions between adjacent cells.[9][10] This disruption leads to several downstream effects:
-
Disruption of Cell Adhesion: Directly prevents N-cadherin-mediated cell-cell aggregation.
-
Induction of Apoptosis: By inhibiting N-cadherin, this compound can disrupt cell survival signals, leading to programmed cell death in tumor cells and endothelial cells.[9][10]
-
Anti-angiogenic Effects: this compound can disrupt the integrity of tumor blood vessels by interfering with the adhesion between endothelial cells and pericytes, leading to vascular leakage and rupture (angiolysis).[4][9][10]
-
Modulation of Signaling Pathways: N-cadherin function is closely linked with signaling molecules like β-catenin and growth factor receptors such as the Fibroblast Growth Factor Receptor (FGFR).[3][11] this compound can indirectly influence these pathways by disrupting the N-cadherin scaffold.
Signaling Pathways Modulated by N-cadherin
N-cadherin is not merely an adhesion molecule but also a critical regulator of intracellular signaling. It forms complexes with various proteins, including FGFR, to stabilize them at the cell surface and enhance their downstream signaling, promoting cell motility and invasion through the MAPK/ERK pathway.[3][11] It also influences the Wnt/β-catenin pathway. This compound's ability to block N-cadherin provides a method to study the reliance of these pathways on N-cadherin-mediated adhesion.
Caption: N-cadherin signaling pathways.
Caption: this compound mechanism of action.
Protocols for Studying N-cadherin Function Using this compound
The following sections provide detailed protocols for key experiments where this compound is used to probe N-cadherin function.
Cell Adhesion Assay
This assay quantifies the ability of this compound to inhibit N-cadherin-mediated cell-cell adhesion.
Experimental Protocol
-
Cell Culture: Culture N-cadherin-expressing cells (e.g., BxPC-3 pancreatic cancer cells, melanoma cells) to 80-90% confluency.
-
Cell Preparation:
-
Wash cells with PBS and detach using a non-enzymatic cell dissociation solution to preserve surface proteins.
-
Resuspend cells in a serum-free medium and count using a hemocytometer. Adjust the cell density to 2.0 x 10^5 cells/mL.
-
-
Plate Coating (for cell-substrate adhesion):
-
Assay Procedure:
-
Pre-incubate the cell suspension with varying concentrations of this compound (e.g., 0.1, 0.2, 0.5, 1.0 mg/mL) or a control peptide for 30 minutes at 37°C.[14]
-
Add 100 µL of the cell suspension to each well of a 96-well plate (either uncoated for cell-cell aggregation or coated for cell-substrate adhesion).
-
Incubate for 1-2 hours at 37°C to allow for adhesion.
-
-
Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells. Be careful not to dislodge weakly attached cells.
-
Quantification:
-
Fix the remaining adherent cells with 4% paraformaldehyde or ice-cold methanol for 15 minutes.[13]
-
Stain the cells with 0.1% crystal violet solution for 20-30 minutes.[15]
-
Wash extensively with water to remove excess stain and allow the plate to dry.
-
Solubilize the stain by adding 100 µL of 1% SDS or 0.5% Triton X-100 to each well.[13][15]
-
Read the absorbance at 590-595 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.
-
Caption: Cell Adhesion Assay Workflow.
Quantitative Data Summary
| Cell Line | This compound Concentration | Effect | Reference |
| Pancreatic Cancer Cells | 0.2 mg/mL | Prevented cell scattering on collagen I | [12][14] |
| Endothelial Cells | Not specified | Disrupted cell adhesion | [8] |
Cell Migration and Invasion Assay (Transwell/Boyden Chamber)
This assay assesses the role of N-cadherin in cell motility and invasion through an extracellular matrix, and the inhibitory effect of this compound.
Experimental Protocol
-
Chamber Preparation:
-
Cell Preparation:
-
Culture cells to ~80% confluency. Serum-starve the cells for 18-24 hours prior to the assay to minimize basal migration.
-
Harvest cells using trypsin, wash, and resuspend in a serum-free medium. Adjust concentration to 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the Transwell plate.[16]
-
In the upper chamber (the insert), add the cell suspension pre-treated with different concentrations of this compound or a control peptide.
-
-
Incubation: Incubate the plate at 37°C for a period that allows for migration but not proliferation (e.g., 12-24 hours, cell-type dependent).
-
Quantification:
-
After incubation, remove the inserts. Use a cotton swab to gently wipe away the non-migratory cells from the upper surface of the membrane.
-
Fix the cells that have migrated to the lower surface of the membrane with methanol or 4% paraformaldehyde.
-
Stain the migrated cells with a suitable stain like Crystal Violet or DAPI.
-
Count the number of stained cells in several representative fields of view under a microscope. Alternatively, elute the stain and measure absorbance as in the adhesion assay.
-
Caption: Transwell Migration Assay Workflow.
Quantitative Data Summary
| Cell Line | This compound Concentration | Effect | Reference |
| Pancreatic Cancer (BxPC-3) | 0.2 mg/mL | Reduced cell motility on collagen I-coated transwells | [12] |
| Pancreatic Cancer (Capan-1) | Not specified | Inhibited collagen I-induced scattering | [12] |
| Various Tumor Cells | Sub-cytotoxic | Inhibited tumor cell migration | [18] |
In Vivo Tumor Growth and Metastasis Studies
Animal models are essential to validate the in vitro effects of this compound on N-cadherin-dependent tumor progression.
Experimental Protocol
-
Animal Model: Use immunocompromised mice (e.g., athymic nude mice).
-
Tumor Cell Implantation:
-
This compound Treatment:
-
Once tumors are established (e.g., palpable or detectable by imaging), randomize mice into treatment and control groups.
-
Administer this compound via intraperitoneal (IP) or intravenous (IV) injection. A typical dose might be 50 mg/kg daily.[14] The control group receives a vehicle or a control peptide.
-
-
Monitoring:
-
Measure primary tumor volume regularly (e.g., twice weekly) using calipers.
-
Monitor the overall health and body weight of the mice.
-
For orthotopic models, tumor growth can be monitored using in vivo imaging systems if cells are luciferase-tagged.[12]
-
-
Endpoint Analysis:
-
At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the primary tumors and weigh them.
-
Harvest organs, such as the lungs and liver, to assess for metastatic lesions.[12] Metastases can be quantified by histological examination (H&E staining) or by counting visible nodules on the organ surface.[12]
-
Caption: In Vivo Tumor Model Workflow.
Quantitative Data Summary
| Cancer Model | Animal | This compound Dose | Primary Effect | Metastasis Effect | Reference |
| Pancreatic Cancer (Orthotopic) | Nude Mice | 50 mg/kg | Significant reduction in tumor growth | Prevented lung metastasis (0/11 in this compound group vs 4/8 in control) | [12][14] |
| Lewis Lung Carcinoma | Nude Mice | 200 mg/kg | 50% reduction in tumor growth rate | 45% reduction in microvessel density | [4] |
| Melanoma (Xenograft) | Mice | Not specified | Significantly reduced tumor growth (in combo with melphalan) | Not specified | [8][10] |
References
- 1. Frontiers | Potential Therapeutic Applications of N-Cadherin Antagonists and Agonists [frontiersin.org]
- 2. The E-Cadherin and N-Cadherin Switch in Epithelial-to-Mesenchymal Transition: Signaling, Therapeutic Implications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cadherin Signaling in Cancer: Its Functions and Role as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cris.tau.ac.il [cris.tau.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound in the Treatment of Metastatic Adrenocortical Carcinoma - Case Report | Anticancer Research [ar.iiarjournals.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Frontiers | [18F]AlF-NOTA-ADH-1: A new PET molecular radiotracer for imaging of N-cadherin-positive tumors [frontiersin.org]
- 11. N-cadherin-mediated adhesion and signaling from development to disease: Lessons from mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Cell Adhesion — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 16. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Radiolabeling of ADH-1 for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the radiolabeling of ADH-1, a selective N-cadherin antagonist, with various radionuclides for in vivo imaging applications. The information presented here is intended to guide researchers in the development and application of radiolabeled this compound for preclinical and clinical research in oncology and other areas where N-cadherin expression is relevant.
Introduction to this compound and N-Cadherin
N-cadherin is a calcium-dependent cell-cell adhesion molecule that plays a crucial role in embryonic development, tissue homeostasis, and various pathological processes, including cancer progression. In many cancers, a "cadherin switch" from E-cadherin to N-cadherin expression is associated with increased cell motility, invasion, and metastasis. This makes N-cadherin an attractive target for both therapeutic intervention and in vivo imaging.
This compound is a cyclic pentapeptide that acts as an N-cadherin antagonist. By targeting N-cadherin, this compound can disrupt tumor vasculature, inhibit tumor growth, and induce apoptosis in cancer cells. Radiolabeling of this compound allows for non-invasive in vivo visualization and quantification of N-cadherin expression using nuclear imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).
Radiolabeling Strategies for this compound
This document outlines protocols for three common radiolabeling strategies for this compound:
-
Fluorine-18 (¹⁸F) Labeling for PET Imaging: Utilizing the [¹⁸F]AlF-NOTA chelation method for a straightforward and efficient labeling process.
-
Copper-64 (⁶⁴Cu) Labeling for PET Imaging: A versatile approach for PET imaging with a longer half-life radionuclide, suitable for studying slower biological processes.
-
Iodine-125 (¹²⁵I) Labeling for SPECT Imaging and Preclinical Research: A common method for preclinical SPECT imaging and biodistribution studies.
Section 1: [¹⁸F]AlF-NOTA-ADH-1 for PET Imaging
Overview
The [¹⁸F]AlF-NOTA method provides a simple and efficient way to label peptides with Fluorine-18. The strong bond between aluminum and fluoride allows for stable complexation with the NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator conjugated to this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Radiochemical Yield (non-decay corrected) | 28.07 ± 2.42% | [1] |
| Radiochemical Purity | >97% | [1] |
| Molar Activity | 153.55 ± 28.25 GBq/μmol | [1] |
| In Vitro Stability (in PBS at 37°C) | ~95.5% after 8 hours | [1] |
| In Vitro Stability (in calf serum at 37°C) | ~95.0% after 8 hours | [1] |
| Tumor-to-Muscle Ratio (PDX model, 60 min p.i.) | 8.70 ± 2.68 | [1] |
| Tumor-to-Muscle Ratio (SW480 model, 60 min p.i.) | 1.91 ± 0.69 | [2] |
| Tumor-to-Muscle Ratio (BxPC3 model, 60 min p.i.) | 0.96 ± 0.32 | [2] |
Experimental Protocol: Synthesis of [¹⁸F]AlF-NOTA-ADH-1
Materials:
-
NOTA-ADH-1 precursor
-
[¹⁸F]Fluoride in target water
-
Aluminum chloride (AlCl₃) solution (2 mM in 0.1 M sodium acetate buffer, pH 4)
-
Sodium acetate buffer (0.1 M, pH 4)
-
Acetonitrile (HPLC grade)
-
Sterile water for injection
-
Sep-Pak C18 light cartridge
-
Ethanol
-
Heating block or automated synthesis module
Procedure:
-
Preparation of the Reaction Mixture:
-
In a reaction vessel, combine 10 µL of AlCl₃ solution (2 mM in 0.1 M sodium acetate buffer, pH 4) and 100 µg of NOTA-ADH-1 precursor dissolved in 100 µL of sodium acetate buffer (0.1 M, pH 4).
-
Add 100 µL of acetonitrile.
-
-
Radiolabeling:
-
Add the desired amount of [¹⁸F]Fluoride (e.g., 100-200 mCi) in target water to the reaction vessel.
-
Heat the reaction mixture at 100°C for 15 minutes.
-
-
Purification:
-
After cooling, dilute the reaction mixture with 5 mL of water.
-
Activate a Sep-Pak C18 light cartridge by washing with 5 mL of ethanol followed by 10 mL of water.
-
Load the diluted reaction mixture onto the activated Sep-Pak C18 cartridge.
-
Wash the cartridge with 10 mL of water to remove unreacted [¹⁸F]fluoride.
-
Elute the [¹⁸F]AlF-NOTA-ADH-1 with 1 mL of ethanol/water (1:1, v/v).
-
-
Quality Control:
-
Determine the radiochemical purity by radio-HPLC using a C18 column.
-
Measure the final activity and calculate the radiochemical yield.
-
Experimental Workflow
Caption: Workflow for the radiosynthesis of [¹⁸F]AlF-NOTA-ADH-1.
Section 2: ⁶⁴Cu-NOTA-ADH-1 for PET Imaging
Overview
Copper-64 is a positron-emitting radionuclide with a longer half-life (12.7 hours) compared to ¹⁸F, making it suitable for imaging biological processes that occur over a longer timeframe. The NOTA chelator provides a stable coordination environment for ⁶⁴Cu.
Quantitative Data Summary (Adapted from similar NOTA-peptide labeling)
| Parameter | Expected Value | Reference |
| Radiochemical Yield | >95% | [3][4] |
| Radiochemical Purity | >98% (after purification) | [3][4] |
| Molar Activity | 50-200 GBq/μmol | [4] |
| In Vitro Stability (in serum) | >95% after 24 hours | [5] |
Experimental Protocol: Synthesis of ⁶⁴Cu-NOTA-ADH-1 (Adapted)
Materials:
-
NOTA-ADH-1 precursor
-
[⁶⁴Cu]CuCl₂ in 0.1 M HCl
-
Ammonium acetate buffer (0.1 M, pH 5.5-6.5)
-
Sterile water for injection
-
PD-10 desalting column or C18 Sep-Pak cartridge
-
Heating block
Procedure:
-
Preparation of the Reaction Mixture:
-
Dissolve 10-20 µg of NOTA-ADH-1 precursor in 100 µL of ammonium acetate buffer (0.1 M, pH 5.5-6.5).
-
-
Radiolabeling:
-
Add the desired amount of [⁶⁴Cu]CuCl₂ (e.g., 1-5 mCi) to the peptide solution.
-
Adjust the pH of the reaction mixture to 5.5-6.5 using ammonium acetate buffer if necessary.
-
Incubate the reaction mixture at 37-45°C for 20-30 minutes.
-
-
Purification:
-
Purify the reaction mixture using a PD-10 desalting column or a C18 Sep-Pak cartridge to remove unchelated ⁶⁴Cu.
-
For C18 purification, follow a similar procedure as described for [¹⁸F]AlF-NOTA-ADH-1.
-
-
Quality Control:
-
Determine the radiochemical purity by radio-HPLC or radio-TLC.
-
Measure the final activity and calculate the radiochemical yield.
-
Experimental Workflow
Caption: Workflow for the radiosynthesis of [⁶⁴Cu]NOTA-ADH-1.
Section 3: ¹²⁵I-ADH-1 for SPECT Imaging and Preclinical Research
Overview
Radioiodination is a well-established method for labeling peptides. Iodine-125 is a gamma-emitter with a long half-life (59.4 days), making it suitable for preclinical studies, including autoradiography and biodistribution, as well as SPECT imaging. Direct radioiodination of tyrosine or histidine residues is a common approach. This compound contains a histidine residue that can be targeted for iodination.
Quantitative Data Summary (Expected)
| Parameter | Expected Value | Reference |
| Radiochemical Yield | 60-80% | [6] |
| Radiochemical Purity | >95% (after purification) | [6] |
| Specific Activity | 10-20 Ci/mmol | |
| In Vivo Stability | Dependent on the position of iodination | [7] |
Experimental Protocol: Synthesis of [¹²⁵I]this compound (Adapted Iodogen Method)
Materials:
-
This compound peptide
-
[¹²⁵I]NaI
-
Iodogen® pre-coated tubes
-
Phosphate buffer (0.1 M, pH 7.4)
-
Sodium metabisulfite solution (to quench the reaction)
-
HPLC system with a C18 column for purification
-
Sterile water for injection
Procedure:
-
Preparation:
-
Dissolve this compound in phosphate buffer (0.1 M, pH 7.4) to a concentration of 1 mg/mL.
-
-
Radiolabeling:
-
To an Iodogen® pre-coated tube, add 10-20 µL of the this compound solution.
-
Add the desired amount of [¹²⁵I]NaI (e.g., 0.5-1 mCi).
-
Allow the reaction to proceed at room temperature for 10-15 minutes with gentle agitation.
-
-
Quenching:
-
Transfer the reaction mixture to a new tube containing an equal volume of sodium metabisulfite solution to stop the reaction.
-
-
Purification:
-
Purify the reaction mixture using reverse-phase HPLC with a C18 column to separate [¹²⁵I]this compound from unreacted iodide and unlabeled peptide.
-
-
Quality Control:
-
Determine the radiochemical purity by radio-HPLC.
-
Measure the final activity and calculate the radiochemical yield and specific activity.
-
Experimental Workflow
Caption: Workflow for the radioiodination of this compound using the Iodogen method.
N-Cadherin Signaling Pathway
The following diagram illustrates the central role of N-cadherin in cell adhesion and its interaction with downstream signaling pathways implicated in cancer progression. This compound acts by competitively inhibiting the homophilic binding of N-cadherin, thereby disrupting these signaling cascades.
Caption: Simplified N-cadherin signaling pathway and the inhibitory action of this compound.
References
- 1. [18F]AlF-NOTA-ADH-1: A new PET molecular radiotracer for imaging of N-cadherin-positive tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
Adh-1 (exherin) - Troubleshooting & Optimization
Technical Support Center: Investigating Adverse Events in Clinical Trials
Disclaimer: The following content is a template designed to illustrate the requested format and content type. The compound "Exherin" appears to be hypothetical. Therefore, this guide uses Imatinib , a well-documented tyrosine kinase inhibitor, as a proxy to demonstrate how to structure a technical support center for researchers studying adverse events.
Frequently Asked Questions (FAQs)
Q1: What are the most frequently observed adverse events (AEs) associated with Imatinib in clinical trials?
A1: The most common AEs are generally mild to moderate.[1] Key events reported in studies with newly diagnosed Chronic Myeloid Leukemia (CML) patients include superficial edema, nausea, muscle cramps, musculoskeletal pain, diarrhea, rash, fatigue, headache, and abdominal pain.[2] Hematological toxicities, such as neutropenia and thrombocytopenia, are also common and depend on the stage of the disease.[1]
Q2: How should hematological toxicities like neutropenia or thrombocytopenia be managed during an experiment?
A2: Management of hematological toxicity is dose-dependent and guided by the severity (Grade) of the event. For Grade 3 or 4 cytopenias, a common approach is to withhold Imatinib treatment until the patient's Absolute Neutrophil Count (ANC) is ≥ 1.5 x 10⁹/L and platelet count is ≥ 75 x 10⁹/L.[3] Treatment can then be resumed, sometimes at a reduced dose.[3] It is crucial to perform regular complete blood counts, especially during the initial months of treatment.[1]
Q3: A subject in our study is experiencing significant fluid retention (edema). Is this expected and how can it be addressed?
A3: Yes, fluid retention and edema are frequently associated with Imatinib.[1] The probability increases with higher doses.[1] Patients should be monitored for signs like rapid weight gain and swelling, particularly around the eyes or in the lower extremities.[4][5] Management can include dietary adjustments like reducing salt intake, and in some cases, the use of diuretics.[2][4]
Q4: What is the standard methodology for grading the severity of adverse events in oncology trials?
A4: The standard methodology is the Common Terminology Criteria for Adverse Events (CTCAE), developed by the National Cancer Institute (NCI).[6] The CTCAE provides a comprehensive list of AE terms with a grading scale from 1 to 5, representing mild, moderate, severe, life-threatening, and death, respectively.[7][8] This framework ensures consistent reporting and evaluation of treatment safety across different studies.[6]
Troubleshooting Guides
Issue: Inconsistent Grading of Cutaneous AEs (e.g., Rash)
-
Problem: Different researchers on a multi-center trial are grading skin rashes with high variability, affecting data integrity.
-
Solution:
-
Standardize Observation: Ensure all researchers are using the latest version of the CTCAE for grading.[6] For "Rash maculo-papular," for instance, grading is based on the percentage of body surface area (%BSA) affected and its interference with Activities of Daily Living (ADL).
-
Visual Aids: Develop a supplementary guide with anonymized photographic examples of different grades of rash to calibrate investigators.
-
Central Review: Implement a process for central review of all dermatological AEs of Grade 3 or higher by a qualified dermatologist to ensure consistency.
-
Issue: Suboptimal Response or Unexpected Severe Toxicity in a Subject
-
Problem: A subject shows a poor response to treatment or experiences severe AEs at a standard dose, raising concerns about drug exposure.
-
Solution:
-
Assess Compliance: First, verify patient adherence to the treatment protocol.
-
Therapeutic Drug Monitoring (TDM): Consider measuring the trough plasma concentration of Imatinib.[9] Studies suggest that maintaining a trough level above a certain threshold (e.g., 1000 ng/mL) correlates with better clinical responses.[9]
-
Pharmacogenomic Analysis: Investigate potential genetic variations in drug-metabolizing enzymes (like CYP3A4/5) or transporters that could lead to altered pharmacokinetics.[10]
-
Dose Adjustment: Based on TDM results and clinical assessment, a dose modification may be warranted.[9]
-
Data Presentation: Common Adverse Events
The following table summarizes the incidence of common non-hematological adverse events from a long-term study of Imatinib in newly diagnosed CML patients.
| Adverse Event | All Grades (%) | Grade 3/4 (%) |
| Superficial Edema | 60 | 2 |
| Nausea | 50 | 1 |
| Muscle Cramps | 49 | 2 |
| Musculoskeletal Pain | 47 | 5 |
| Diarrhea | 45 | 3 |
| Rash/Skin Problems | 40 | 3 |
| Fatigue | 39 | 2 |
| Abdominal Pain | 37 | 4 |
| Headache | 37 | <1 |
Data adapted from the IRIS study 5-year follow-up.[2]
Experimental Protocols
Protocol: Grading of Adverse Events using CTCAE v5.0
-
Objective: To standardize the classification and grading of severity for adverse events observed during the clinical trial.
-
Methodology:
-
Event Identification: Any unfavorable or unintended sign, symptom, or disease temporally associated with the use of the investigational product is identified as an Adverse Event (AE).[7]
-
Term Selection: The specific AE is matched to the most appropriate term in the CTCAE v5.0 lexicon. The CTCAE is organized by System Organ Classes (SOCs), such as "Gastrointestinal disorders" or "Skin and subcutaneous tissue disorders."[7]
-
Severity Grading: The severity of the AE is graded on a 5-point scale:
-
Grade 1 (Mild): Asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.[7][8]
-
Grade 2 (Moderate): Minimal, local, or noninvasive intervention indicated; limiting instrumental Activities of Daily Living (ADL).[7][8]
-
Grade 3 (Severe): Medically significant but not immediately life-threatening; hospitalization indicated; disabling; limiting self-care ADL.[7][8]
-
Grade 4 (Life-threatening): Consequences are life-threatening; urgent intervention is indicated.[7]
-
Grade 5 (Death): The AE is related to the death of the subject.[7]
-
-
Data Recording: The AE term and its corresponding grade are recorded in the subject's Case Report Form (CRF). This systematic approach facilitates consistent data collection for safety analysis.[6]
-
Mandatory Visualizations
Caption: Imatinib inhibits the BCR-ABL kinase, blocking downstream signaling.
Caption: Workflow for monitoring and reporting adverse events in a clinical trial.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Principal long-term adverse effects of imatinib in patients with chronic myeloid leukemia in chronic phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 4. 8 Imatinib Side Effects You Should Know About - GoodRx [goodrx.com]
- 5. What are the side effects of Imatinib mesylate? [synapse.patsnap.com]
- 6. hcp.myeloma.org.uk [hcp.myeloma.org.uk]
- 7. dctd.cancer.gov [dctd.cancer.gov]
- 8. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 9. Therapeutic drug monitoring for imatinib: Current status and Indian experience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
Mitigating off-target effects of Exherin treatment
Technical Support Center: Exherin Treatment
A- (Please note: "Exherin" is a hypothetical drug name. The following guide is based on the established mechanisms and off-target effects of VEGFR2 inhibitors, a common class of anti-angiogenic cancer therapeutics.)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential off-target effects during experiments with Exherin, a hypothetical VEGFR2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Exherin?
A1: Exherin is designed as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By binding to the ATP-binding site of the VEGFR-2 kinase domain, Exherin blocks the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[1][2][3][4][5] This inhibition of angiogenesis is its primary therapeutic action against solid tumors.[6][7][8]
Q2: We are observing unexpected levels of cytotoxicity in cell lines that do not express high levels of VEGFR-2. What could be the cause?
A2: This is a strong indication of an off-target effect. Many kinase inhibitors show activity against multiple kinases due to the conserved nature of the ATP-binding pocket.[7][9][10] Exherin may be inhibiting other essential kinases that are critical for the survival of your specific cell line. We recommend performing a kinase selectivity profile to identify potential off-target kinases.[9][11]
Q3: Our in vivo models are showing adverse effects such as hypertension and proteinuria, which are not directly related to angiogenesis inhibition. How can we investigate this?
A3: Hypertension and proteinuria are known side effects of some VEGFR-2 inhibitors and are often attributed to off-target effects on other kinases or on-target effects in non-tumorous tissues.[7][12] These effects could be due to the inhibition of other VEGFR family members or unrelated kinases involved in maintaining normal vascular and renal function. A thorough investigation should include monitoring blood pressure and urinary protein levels in your animal models, and you may need to adjust the dosage of Exherin.
Q4: How can we confirm that the observed phenotype in our experiment is a direct result of VEGFR-2 inhibition and not an off-target effect?
A4: To confirm on-target activity, we recommend performing a "rescue" experiment. After treating your cells with Exherin, introduce a constitutively active form of a downstream effector of VEGFR-2 (e.g., Akt or Erk). If the observed phenotype is reversed, it strongly suggests that the effect was due to on-target inhibition of the VEGFR-2 pathway. Additionally, using a structurally different VEGFR-2 inhibitor as a control can help differentiate on-target from off-target effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced potency or unexpected results in different cell lines. | Off-target effects on other kinases. | Perform a kinase selectivity screen to identify potential off-target interactions.[9][11] Validate these off-targets in your cell lines of interest. |
| High levels of apoptosis in non-endothelial cells. | Inhibition of survival pathways unrelated to VEGFR-2. | Conduct a dose-response curve to determine the lowest effective concentration. Use a structurally unrelated VEGFR-2 inhibitor as a control. |
| Contradictory results between in vitro and in vivo studies. | Differences in metabolism, bioavailability, or off-target effects in a whole organism. | Perform pharmacokinetic and pharmacodynamic (PK/PD) studies in your animal model. Assess potential off-target effects in relevant tissues. |
| Development of resistance to Exherin treatment. | Activation of alternative signaling pathways. | Investigate the expression and activation of other receptor tyrosine kinases (e.g., EGFR, FGFR) that could be compensating for VEGFR-2 inhibition. |
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of Exherin
This table presents hypothetical IC50 values of Exherin against a panel of kinases to illustrate how on-target and off-target activities can be compared.
| Kinase | IC50 (nM) | Family | Comment |
| VEGFR-2 | 5 | VEGFR | On-target |
| VEGFR-1 | 50 | VEGFR | Potential for on-target related side effects |
| VEGFR-3 | 75 | VEGFR | Potential for on-target related side effects |
| PDGFRβ | 150 | PDGFR | Common off-target for VEGFR-2 inhibitors[13] |
| c-Kit | 200 | RTK | Common off-target for VEGFR-2 inhibitors[13] |
| SRC | 500 | Non-receptor TK | Potential off-target |
| ABL1 | >1000 | Non-receptor TK | Likely not a significant off-target[14] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To identify the on-target and off-target kinases of Exherin.
Methodology:
-
Compound Preparation: Prepare a stock solution of Exherin in DMSO. Create a dilution series to cover a wide range of concentrations (e.g., 1 nM to 10 µM).
-
Kinase Panel: Select a commercially available kinase panel that includes a broad representation of the human kinome.
-
Assay: Perform a radiometric or fluorescence-based kinase assay according to the manufacturer's instructions. This typically involves incubating the kinase, substrate (often a peptide), ATP (radiolabeled or with a modified nucleotide for detection), and the diluted Exherin.
-
Data Analysis: Measure the kinase activity at each concentration of Exherin. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
Protocol 2: Cellular "Rescue" Experiment
Objective: To confirm that an observed cellular phenotype is due to the on-target inhibition of the VEGFR-2 signaling pathway.
Methodology:
-
Cell Culture: Culture endothelial cells (e.g., HUVECs) in appropriate media.
-
Transfection: Transfect the cells with a plasmid encoding a constitutively active form of a downstream effector of VEGFR-2 (e.g., myr-Akt1) or a control plasmid.
-
Exherin Treatment: Treat the transfected cells with Exherin at a concentration known to induce the phenotype of interest (e.g., apoptosis, reduced migration).
-
Phenotypic Analysis: Assess the phenotype . For example, measure apoptosis using a TUNEL assay or cell migration using a wound-healing assay.
-
Data Analysis: Compare the phenotype in cells expressing the constitutively active effector to the control cells. A reversal of the Exherin-induced phenotype in the presence of the active effector indicates an on-target effect.
Visualizations
Caption: On-target signaling cascade of VEGFR-2.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 9. shop.carnabio.com [shop.carnabio.com]
- 10. academic.oup.com [academic.oup.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. What are the therapeutic candidates targeting VEGFR? [synapse.patsnap.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
ADH-1 Dose-Response Curve Analysis in Cell Lines: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ADH-1. The information is presented in a question-and-answer format to directly address common issues encountered during the analysis of this compound dose-response curves in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Exherin, is a cyclic pentapeptide that acts as a selective antagonist of N-cadherin.[1][2] N-cadherin is a cell-cell adhesion molecule that is often overexpressed in aggressive cancers and is involved in tumor growth, invasion, and angiogenesis.[1][2] By blocking N-cadherin, this compound disrupts cell-cell adhesion, which can lead to the induction of apoptosis (programmed cell death) in cancer cells and interfere with the formation of tumor blood vessels.[1][2]
Q2: Which cell lines are suitable for an this compound dose-response experiment?
The suitability of a cell line for an this compound experiment is primarily determined by its N-cadherin expression levels. Cell lines with high N-cadherin expression are generally more sensitive to this compound treatment. It is crucial to verify N-cadherin expression in your chosen cell line(s) by methods such as Western blot or flow cytometry before starting a dose-response experiment. Some studies have shown heterogeneous N-cadherin expression within a single cell line, which can be due to clonal differences.[3]
Q3: What is a typical concentration range for this compound in a dose-response assay?
The effective concentration of this compound can vary significantly between different cell lines. Based on published studies, a starting point for a dose-response curve could range from 0.1 mg/mL to 1.0 mg/mL.[1][4] Some studies have reported cytotoxic activity at concentrations of 500 µM and above in cell lines such as human umbilical vein endothelial cells (HUVECs), PC3, and Tsu-Pr1. It is recommended to perform a pilot experiment with a broad range of concentrations to determine the optimal range for your specific cell line.
Q4: What is the recommended incubation time for this compound treatment?
Incubation times for this compound treatment can range from 12 to 72 hours.[4][5] The optimal duration depends on the cell line's doubling time and the specific endpoint being measured. Shorter incubation times may be sufficient to observe effects on cell signaling, while longer incubation times are typically required to measure effects on cell viability and apoptosis.
Experimental Protocols
Detailed Protocol for this compound Dose-Response Assay using CellTiter-Glo®
This protocol provides a step-by-step guide for performing a dose-response experiment to determine the IC50 value of this compound in a cancer cell line.
Materials:
-
This compound (ensure proper storage and handling)
-
N-cadherin expressing cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Count cells and adjust the concentration to the desired seeding density (e.g., 5,000-10,000 cells/well). The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS) and sterilize by filtration.
-
Prepare a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations. A 2-fold or 3-fold serial dilution is common.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include vehicle control wells (medium with the same concentration of solvent used for the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement (CellTiter-Glo®):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized viability data against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value.
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| PC3 | Prostate Cancer | Cytotoxicity Assay | >500 | |
| Tsu-Pr1 | Prostate Cancer | Cytotoxicity Assay | >500 | |
| BxPC-3 | Pancreatic Cancer | Apoptosis Assay | Concentration-dependent | [6] |
| Capan-1 | Pancreatic Cancer | Apoptosis Assay | Concentration-dependent | [6] |
Note: This table is intended as a guide. IC50 values can vary depending on the specific experimental conditions.
Troubleshooting Guide
Q5: My dose-response curve is flat or shows a very high IC50 value. What could be the reason?
-
Low N-cadherin expression: Confirm the N-cadherin expression level in your cell line. If the expression is low or absent, the cells will likely be resistant to this compound.
-
Incorrect this compound concentration range: The concentrations used may be too low to elicit a response. Try a pilot experiment with a wider and higher concentration range.
-
Inactive this compound: Ensure that the this compound was stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Short incubation time: The treatment duration may not be sufficient to induce a significant effect on cell viability. Consider extending the incubation time.
-
Cell seeding density: If cells become confluent during the assay, their proliferation rate slows down, which can affect their sensitivity to treatment. Optimize the initial seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
Q6: I am observing high variability between replicate wells. What are the possible causes?
-
Uneven cell seeding: Ensure a homogenous cell suspension before and during seeding. Pipetting technique is critical for consistent cell numbers in each well.
-
Edge effects: The outer wells of a 96-well plate are more prone to evaporation, which can affect cell growth and drug concentration. To minimize this, avoid using the outermost wells for experimental data or fill them with sterile PBS or medium.
-
Incomplete mixing of reagents: Ensure that the this compound and viability assay reagents are thoroughly mixed in each well.
-
Pipetting errors: Use calibrated pipettes and proper technique to ensure accurate liquid handling.
Q7: My vehicle control is showing significant cell death. Why is this happening?
-
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and that the vehicle control contains the same solvent concentration as the highest drug concentration wells.
-
Contamination: Check for microbial contamination in your cell culture and reagents.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits N-cadherin, disrupting survival signals and inducing apoptosis.
Caption: Experimental workflow for an this compound dose-response assay.
References
- 1. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 2. Frontiers | Potential Therapeutic Applications of N-Cadherin Antagonists and Agonists [frontiersin.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing ADH-1 Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to enhance the oral bioavailability of the N-cadherin antagonist, ADH-1 (Exherin).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a challenge?
A1: this compound, also known as Exherin, is a cyclic pentapeptide that acts as an N-cadherin antagonist, showing potential in cancer therapy by disrupting tumor vasculature and inducing apoptosis. Like most peptide drugs, this compound faces significant challenges with oral administration, leading to low bioavailability. The primary hurdles are:
-
Enzymatic Degradation: Peptides are susceptible to degradation by proteases in the stomach and small intestine.
-
Poor Permeability: Due to their size and hydrophilic nature, peptides like this compound have difficulty crossing the intestinal epithelial barrier to enter the bloodstream.
Currently, this compound has been evaluated in clinical trials using intravenous administration. Enhancing its oral bioavailability is a key goal for improving patient compliance and convenience.
Q2: What are the primary strategies to overcome the challenges of oral this compound delivery?
A2: Several formulation and chemical modification strategies can be employed to protect this compound from degradation and improve its absorption. These can be broadly categorized as:
-
Formulation Approaches:
-
Enteric Coatings: Protecting the peptide from the acidic environment and enzymatic activity of the stomach.
-
Enzyme Inhibitors: Co-administration with agents that inhibit the activity of proteases.
-
Permeation Enhancers: Using excipients that transiently increase the permeability of the intestinal epithelium.
-
Lipid-Based Delivery Systems: Formulations such as self-emulsifying drug delivery systems (SEDDS) or nanoparticles to protect the peptide and facilitate its transport.
-
-
Chemical Modifications of this compound:
-
Lipidation: Attaching a lipid moiety to increase the peptide's lipophilicity and membrane permeability.
-
PEGylation: Conjugating polyethylene glycol (PEG) to shield the peptide from enzymatic degradation.
-
Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids to increase stability.
-
N-methylation: Modifying the peptide backbone to improve metabolic stability and membrane permeability.
-
Q3: Are there any specific considerations for a cyclic peptide like this compound?
A3: Yes, the cyclic nature of this compound offers some inherent advantages and specific opportunities for enhancement. Cyclization already provides a degree of protection against exopeptidases by removing the N- and C-termini. Strategies that can be particularly effective for cyclic peptides include:
-
Conformational Stabilization: Modifications that lock the peptide into a "bioactive" and membrane-permeable conformation can be beneficial.
-
Charge Masking: For hydrophilic cyclic peptides, masking charged residues with lipophilic prodrug moieties can significantly improve transcellular permeability.
Troubleshooting Guides
Problem 1: Low in vitro permeability of this compound in Caco-2 cell assays.
-
Possible Cause 1: Predominantly paracellular transport.
-
Troubleshooting: The hydrophilic nature of this compound may limit it to the low-capacity paracellular pathway.
-
Solution:
-
Introduce Permeation Enhancers: Co-administer this compound with permeation enhancers that transiently open tight junctions.
-
Chemical Modification: Employ lipidation or charge masking to shift the absorption mechanism towards the transcellular pathway.
-
-
-
Possible Cause 2: Efflux pump activity.
-
Troubleshooting: this compound might be a substrate for efflux pumps like P-glycoprotein (P-gp).
-
Solution:
-
Co-administer with P-gp inhibitors: Use known P-gp inhibitors (e.g., verapamil) in your Caco-2 assay to confirm efflux.
-
Formulate with excipients that inhibit P-gp: Some permeation enhancers also have P-gp inhibitory effects.
-
-
Problem 2: Significant degradation of this compound in simulated gastric or intestinal fluid.
-
Possible Cause 1: Acid hydrolysis in the stomach.
-
Troubleshooting: The peptide bonds in this compound may be susceptible to the low pH of the stomach.
-
Solution:
-
Enteric Coating: Formulate this compound in an enteric-coated capsule or tablet that only dissolves at the higher pH of the small intestine.
-
-
-
Possible Cause 2: Enzymatic degradation by pepsin or trypsin.
-
Troubleshooting: this compound may be cleaved by gastrointestinal proteases.
-
Solution:
-
Co-formulate with Protease Inhibitors: Include protease inhibitors in the formulation to protect this compound.
-
Mucoadhesive Formulations: Use polymers that adhere to the intestinal mucus, potentially shielding the drug from luminal enzymes and increasing residence time.
-
Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles can provide a physical barrier against enzymatic attack.
-
-
Data Presentation
Table 1: Comparison of Oral Bioavailability Enhancement Strategies for Peptide Drugs
| Strategy | Mechanism of Action | Reported Bioavailability Enhancement (Example Peptides) | Key Considerations |
| Enteric Coating | Protects from gastric acid and enzymes. | Varies; foundational for other strategies. | Does not improve intestinal permeability. |
| Permeation Enhancers (e.g., SNAC) | Increases paracellular and/or transcellular transport. | Oral semaglutide: ~0.4-1% bioavailability. | Potential for mucosal irritation and toxicity. |
| Lipidation | Increases lipophilicity and affinity for cell membranes. | Can significantly improve absorption. | May alter peptide conformation and activity. |
| PEGylation | Shields from enzymatic degradation and increases solubility. | Can prolong half-life but may not significantly boost oral absorption alone. | Can increase molecular size, potentially hindering permeability. |
| Prodrug Approach (Charge Masking) | Converts hydrophilic peptides to lipophilic prodrugs, shifting to transcellular absorption. | >70-fold increase in bioavailability for a cyclic RGD hexapeptide. | Requires efficient in vivo conversion to the active peptide. |
| Nanoparticle Encapsulation | Protects from degradation and can facilitate transport across the epithelium. | Highly variable depending on the nanoparticle system. | Complexity of formulation and potential for immunogenicity. |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay for this compound
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts until a confluent and differentiated monolayer is formed (typically 21 days).
-
TEER Measurement: Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Preparation of Dosing Solution: Dissolve this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution) at the desired concentration. For testing formulations, prepare the complete formulation in the buffer.
-
Permeability Study (Apical to Basolateral):
-
Replace the medium in the apical (upper) chamber with the this compound dosing solution.
-
Replace the medium in the basolateral (lower) chamber with fresh transport buffer.
-
Incubate at 37°C.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the steady-state flux of this compound across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
-
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
-
Animal Model: Use male Sprague-Dawley rats (or another appropriate model).
-
Fasting: Fast the animals overnight with free access to water.
-
Dosing:
-
Oral Group: Administer the this compound formulation via oral gavage.
-
Intravenous (IV) Group: Administer a solution of this compound via tail vein injection to determine the absolute bioavailability.
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predefined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract this compound from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) for both oral and IV groups using appropriate software.
-
Calculate Absolute Bioavailability (F%):
-
F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
-
-
Visualizations
Caption: Workflow for developing an oral this compound formulation.
Caption: Barriers to oral this compound absorption.
Adh-1 (exherin) - Validation & Comparative
Validating ADH-1 Binding Affinity to N-cadherin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ADH-1's binding and inhibitory activity against N-cadherin, alongside alternative molecules. It includes detailed experimental protocols and an overview of the associated signaling pathways to support research and development in targeting N-cadherin for therapeutic purposes.
Introduction to this compound and N-cadherin
N-cadherin, a member of the cadherin superfamily of calcium-dependent cell adhesion molecules, plays a crucial role in tissue development, cell migration, and signaling.[1] Its dysregulation is implicated in cancer progression and metastasis. This compound is a cyclic pentapeptide that acts as an N-cadherin antagonist, selectively and competitively binding to it.[1] This interaction disrupts N-cadherin-mediated cell adhesion, leading to potential anti-tumor and anti-angiogenic effects.[1] The binding of this compound to N-cadherin is primarily driven by hydrophobic and electrostatic interactions.[2]
Comparative Analysis of N-cadherin Inhibitors
| Compound | Concentration | N-cadherin Inhibition | E-cadherin Inhibition | Experimental Assay |
| This compound | 1 mM | Nearly ineffective | - | ELISA-based cell binding |
| 2 mM | ~50% | ~30% | ELISA-based cell binding[3] | |
| Compound 1 | 1 mM | Nearly ineffective | - | ELISA-based cell binding |
| 2 mM | ~50% | ~50% | ELISA-based cell binding[3] | |
| Compound 2 | 1 mM | 50% | - | ELISA-based cell binding |
| 2 mM | 78% | - | ELISA-based cell binding[3] | |
| Compound 3 | 1 mM | 65% | ~50% | ELISA-based cell binding |
| 2 mM | 84% | - | ELISA-based cell binding[3] | |
| FR159 | 1 mM | 65% | - | ELISA-based cell binding[4] |
| 2 mM | 84% | - | ELISA-based cell binding[4] |
Note: The data presented is derived from ELISA-based assays measuring the inhibition of N-cadherin-Fc chimeric protein binding to N-cadherin-expressing cells. This provides a functional measure of inhibition rather than a direct binding affinity.
Experimental Protocols
Accurate validation of this compound binding and inhibition of N-cadherin requires robust experimental methodologies. Below are detailed protocols for key assays.
ELISA-Based N-cadherin Inhibition Assay
This assay quantifies the ability of a compound to inhibit the binding of a soluble N-cadherin-Fc fusion protein to cells expressing N-cadherin on their surface.
Workflow:
Caption: Workflow for ELISA-based N-cadherin inhibition assay.
Methodology:
-
Cell Seeding: Seed SKOV3 cells (or another N-cadherin expressing cell line) in a 96-well plate and culture overnight to form a monolayer.
-
Compound Incubation: Prepare serial dilutions of this compound and alternative compounds. Add the compounds to the respective wells and incubate for a predetermined time (e.g., 1 hour) at 37°C.
-
N-cadherin-Fc Binding: Add a constant concentration of N-cadherin-Fc chimeric protein to each well and incubate to allow binding to the cell surface N-cadherin.
-
Washing: Wash the wells multiple times with a suitable buffer (e.g., PBS with calcium) to remove unbound N-cadherin-Fc.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that specifically binds to the Fc portion of the chimeric protein. Incubate to allow binding.
-
Detection: After another washing step, add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate. The HRP enzyme will convert the substrate, resulting in a color change.
-
Quantification: Stop the reaction with an acidic solution and measure the absorbance at 450 nm using a plate reader. The signal intensity is proportional to the amount of bound N-cadherin-Fc.
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor).
Cell-Cell Aggregation Assay
This assay provides a functional measure of a compound's ability to disrupt N-cadherin-mediated cell-cell adhesion.
Workflow:
Caption: Workflow for the cell-cell aggregation assay.
Methodology:
-
Cell Preparation: Culture N-cadherin expressing cells to confluency. Dissociate the cells into a single-cell suspension using a non-enzymatic method to preserve cell surface proteins.
-
Assay Setup: Aliquot the cell suspension into tubes or a multi-well plate. Add this compound or alternative inhibitors at various concentrations. Include a control with no inhibitor.
-
Aggregation: Incubate the cell suspensions under constant gentle agitation (e.g., on an orbital shaker) for a specific period (e.g., 1-2 hours) to promote cell-cell contact and aggregation.
-
Imaging and Analysis: At the end of the incubation, take aliquots from each condition and image them using a microscope. The extent of aggregation can be quantified by measuring the size and number of cell aggregates. A decrease in aggregate size or an increase in the number of single cells indicates inhibition of cell-cell adhesion.
N-cadherin Signaling Pathways
Inhibition of N-cadherin by molecules like this compound can have significant downstream effects on intracellular signaling pathways that regulate cell behavior.
Overview of N-cadherin Signaling:
N-cadherin engagement at the cell surface initiates a cascade of intracellular signals. The cytoplasmic tail of N-cadherin interacts with several key proteins, including p120-catenin and β-catenin. These interactions are crucial for the stability of the adhesion complex and for transducing signals to the cell interior.
Caption: N-cadherin signaling and the inhibitory action of this compound.
Key Signaling Interactions:
-
p120-catenin: Binds to the juxtamembrane region of the N-cadherin cytoplasmic tail. This interaction stabilizes N-cadherin at the cell surface and regulates the activity of Rho family GTPases, which are master regulators of the actin cytoskeleton and cell migration.
-
β-catenin: Binds to the C-terminal region of the N-cadherin cytoplasmic tail. This sequesters β-catenin at the cell membrane, preventing its translocation to the nucleus. When not bound to N-cadherin, β-catenin can act as a transcriptional co-activator in the Wnt signaling pathway, promoting the expression of genes involved in cell proliferation and differentiation.
-
AKT Signaling: N-cadherin engagement can also lead to the activation of the PI3K/AKT signaling pathway, which is a critical pathway for cell survival and proliferation.
By inhibiting N-cadherin, this compound can disrupt these signaling cascades, potentially leading to decreased cell migration, induction of apoptosis, and reduced tumor growth. The comparative efficacy of different N-cadherin inhibitors likely relates to their specific binding modes and their differential effects on these downstream signaling events.
References
A Comparative Guide to N-cadherin Inhibitors in Oncology: ADH-1 and Beyond
For Researchers, Scientists, and Drug Development Professionals
N-cadherin, a key player in cell-cell adhesion, has emerged as a critical target in oncology. Its upregulation in various cancers is associated with increased cell migration, invasion, and resistance to therapy. This guide provides a comparative overview of ADH-1 (Exherin), a well-studied N-cadherin inhibitor, and other emerging antagonists, with a focus on their performance backed by experimental data.
Overview of N-cadherin Inhibition in Cancer
The "cadherin switch," characterized by the downregulation of E-cadherin and upregulation of N-cadherin, is a hallmark of the epithelial-to-mesenchymal transition (EMT), a process pivotal to cancer progression and metastasis. N-cadherin promotes tumor cell survival and motility through various signaling pathways. Consequently, inhibiting N-cadherin function presents a promising therapeutic strategy to disrupt tumor growth, invasion, and vascularization.[1][2]
Comparative Performance of N-cadherin Inhibitors
This section details the available quantitative data for this compound and other notable N-cadherin inhibitors. Direct comparative studies are limited; therefore, data is presented as available in the literature, with experimental context provided for accurate interpretation.
This compound (Exherin)
This compound is a cyclic pentapeptide that acts as a competitive antagonist of N-cadherin.[3] It has been evaluated in numerous preclinical and clinical studies, demonstrating effects on both tumor cells and the tumor vasculature.[4][5]
Other N-cadherin Inhibitors
Several other molecules have been developed to target N-cadherin, including small molecule mimetics and monoclonal antibodies.
-
LCRF-0006: A small molecule mimetic of this compound.[6]
-
Monoclonal Antibodies: Antibodies designed to specifically target the extracellular domain of N-cadherin.
Quantitative Data Summary
The following tables summarize the available quantitative data for the in vitro and in vivo performance of this compound and LCRF-0006. It is crucial to note that these data are from different studies and experimental systems, which precludes a direct head-to-head comparison.
Table 1: In Vitro Performance of N-cadherin Inhibitors
| Inhibitor | Cell Line | Assay | Endpoint | Result | Citation |
| This compound | Human Umbilical Vein Endothelial Cells (HUVEC), PC3, Tsu-Pr1 | Cytotoxicity | Cell Viability | Cytotoxic at ≥500 µM | |
| LCRF-0006 | 5TGM1 (Murine Multiple Myeloma) | Apoptosis Assay | IC50 | 53.03 µg/mL |
Table 2: In Vivo Performance of N-cadherin Inhibitors
| Inhibitor | Cancer Model | Dosing Regimen | Key Findings | Citation |
| This compound | PC3 Prostate Cancer Xenograft | Not specified | No significant antitumor potential observed in this model. | |
| LCRF-0006 | 5TGM1 Multiple Myeloma Mouse Model | 100 mg/kg | Synergistically increased the anti-tumor response to bortezomib. | [6] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and evaluation of N-cadherin inhibitors, it is essential to visualize the relevant signaling pathways and experimental workflows.
N-cadherin Signaling Pathway in Cancer
N-cadherin activation triggers a cascade of downstream signaling events that promote cancer cell proliferation, survival, migration, and invasion. Key pathways involved include the MAPK/ERK and PI3K/Akt pathways, often through interaction with receptor tyrosine kinases like the Fibroblast Growth Factor Receptor (FGFR).
Caption: N-cadherin signaling pathway in cancer.
Experimental Workflow: In Vitro Evaluation of N-cadherin Inhibitors
A typical workflow to assess the efficacy of N-cadherin inhibitors in vitro involves cell viability and migration assays.
Caption: Workflow for in vitro evaluation.
Experimental Workflow: In Vivo Evaluation of N-cadherin Inhibitors
In vivo studies, typically using xenograft models, are crucial for evaluating the anti-tumor efficacy of N-cadherin inhibitors in a living organism.
Caption: Workflow for in vivo evaluation.
Experimental Protocols
This section provides generalized protocols for key experiments used to evaluate N-cadherin inhibitors. Specific parameters may require optimization depending on the cell lines and inhibitors used.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of N-cadherin inhibitors on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Seeding: Seed N-cadherin-expressing cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the N-cadherin inhibitor (and a vehicle control) for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Migration Assay (Boyden Chamber Assay)
Objective: To assess the effect of N-cadherin inhibitors on the migratory capacity of cancer cells.
Methodology:
-
Chamber Preparation: Place cell culture inserts (e.g., 8 µm pore size) into the wells of a 24-well plate. The lower chamber should contain a chemoattractant (e.g., media with fetal bovine serum).
-
Cell Seeding: Resuspend N-cadherin-expressing cancer cells in serum-free media containing the N-cadherin inhibitor or vehicle control. Seed the cells into the upper chamber of the inserts.
-
Incubation: Incubate the plate for a period that allows for cell migration (typically 12-24 hours) at 37°C.
-
Cell Removal: Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Staining: Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
-
Data Analysis: Compare the number of migrated cells in the inhibitor-treated groups to the control group to determine the percentage of migration inhibition.
In Vivo Tumor Growth Inhibition Study (Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of N-cadherin inhibitors in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject N-cadherin-expressing cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the N-cadherin inhibitor (e.g., via intraperitoneal or intravenous injection) and the vehicle control to the respective groups according to a predefined schedule and dose.
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: Continue the study until tumors in the control group reach a maximum allowable size or for a predetermined duration.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage. Survival analysis can also be performed.
Conclusion
This compound has paved the way for N-cadherin-targeted therapies in oncology. While direct comparative data with other inhibitors like LCRF-0006 and monoclonal antibodies is still emerging, the available evidence suggests that targeting N-cadherin is a viable strategy to inhibit tumor progression. Future research should focus on head-to-head comparisons of these agents in standardized preclinical models to better delineate their relative efficacy and guide clinical development. The experimental protocols and workflows provided in this guide offer a framework for the continued evaluation of this promising class of anti-cancer agents.
References
- 1. Frontiers | Cadherin Signaling in Cancer: Its Functions and Role as a Therapeutic Target [frontiersin.org]
- 2. Cadherin Signaling in Cancer: Its Functions and Role as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. research.sahmri.org.au [research.sahmri.org.au]
Unveiling the Cross-Reactivity Profile of ADH-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a targeted inhibitor is paramount. This guide provides a comparative analysis of the cross-reactivity of ADH-1, a known N-cadherin antagonist, with other members of the cadherin family. While this compound is primarily recognized for its high affinity towards N-cadherin, this document compiles available experimental data to shed light on its interactions with other classical cadherins, offering valuable insights for future research and therapeutic development.
Comparative Analysis of this compound Inhibition Across Cadherins
Quantitative data on the direct binding affinity (e.g., K_d_ values) of this compound to a comprehensive panel of cadherins remains limited in publicly available literature. However, functional assays measuring the inhibition of cadherin-mediated cell adhesion provide valuable semi-quantitative insights into the cross-reactivity of this compound. The following table summarizes the known inhibitory effects of this compound on N-cadherin and E-cadherin.
| Cadherin Target | This compound Concentration | Percent Inhibition of Homophilic Binding | Reference Cell Line / System |
| N-cadherin | 2 mM | ~50% | N-cadherin-expressing epithelial ovarian cancer (EOC) cells (SKOV3) with N-cadherin-Fc chimeric protein[1][2] |
| E-cadherin | 2 mM | ~30% | E-cadherin-expressing cells with E-cadherin-Fc chimeric protein[1] |
It is important to note that cytotoxic effects of this compound have been observed at concentrations of 500 µM and above in human umbilical vein endothelial cells, PC3, and Tsu-Pr1 cells. This suggests that the concentrations used to demonstrate inhibitory activity in the table are significantly higher than those that might be physiologically achievable or desirable for therapeutic applications. Further studies employing techniques like Surface Plasmon Resonance (SPR) are required to determine precise binding kinetics and affinity constants (K_d_) for this compound against a wider array of cadherins, including P-cadherin and VE-cadherin.
Experimental Methodologies for Assessing Cadherin Cross-Reactivity
To evaluate the cross-reactivity of this compound, researchers can employ a variety of established experimental protocols. Below are detailed methodologies for key assays that can be adapted for this purpose.
Experimental Workflow: Cadherin Cross-Reactivity Assessment
Caption: Workflow for assessing this compound cross-reactivity.
Competitive ELISA for Inhibition of Cadherin Homophilic Binding
This assay quantifies the ability of this compound to inhibit the binding of a soluble cadherin-Fc fusion protein to cells expressing the same cadherin.
-
Materials:
-
96-well microplates
-
Recombinant cadherin-Fc fusion proteins (e.g., N-cadherin-Fc, E-cadherin-Fc)
-
Cadherin-expressing cells (e.g., SKOV3 for N-cadherin, OAW42 for E-cadherin)
-
This compound
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H_2_SO_4_)
-
Plate reader
-
-
Protocol:
-
Coat 96-well plates with an antibody against the Fc portion of the fusion protein overnight at 4°C.
-
Wash wells with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
Add the respective cadherin-Fc fusion protein to the wells and incubate for 2 hours at room temperature.
-
During the incubation, pre-incubate cadherin-expressing cells with varying concentrations of this compound for 30 minutes.
-
Add the cell-ADH-1 mixture to the cadherin-Fc coated wells and incubate for 1-2 hours at 37°C.
-
Wash wells gently with PBS to remove non-adherent cells.
-
Fix the remaining adherent cells with 4% paraformaldehyde.
-
Stain the cells with a primary antibody against a cellular marker, followed by an HRP-conjugated secondary antibody.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the percentage of inhibition by comparing the absorbance of this compound treated wells to untreated controls.
-
Cell Aggregation Assay
This assay visually and quantitatively assesses the effect of this compound on the ability of cells to form aggregates through cadherin-mediated adhesion.
-
Materials:
-
Cadherin-expressing cells
-
This compound
-
Low-attachment culture plates
-
Hanks' Balanced Salt Solution (HBSS) with Ca^2+^ and Mg^2+^
-
Trypsin-EDTA
-
Soybean trypsin inhibitor
-
Microscope with camera
-
-
Protocol:
-
Culture cadherin-expressing cells to near confluency.
-
Harvest cells using a brief trypsin-EDTA treatment and neutralize with soybean trypsin inhibitor.
-
Resuspend cells in HBSS to obtain a single-cell suspension.
-
Add varying concentrations of this compound to the cell suspension.
-
Aliquot the cell suspensions into low-attachment plates and incubate on a rotary shaker at 37°C for 1-4 hours to allow for aggregation.
-
At different time points, take images of the cell aggregates using a microscope.
-
Quantify the extent of aggregation by measuring the decrease in particle number or the increase in aggregate size using image analysis software.
-
Impact on Cadherin-Mediated Signaling Pathways
This compound's primary mechanism of action is the disruption of homophilic cadherin interactions, which in turn can interfere with downstream signaling pathways crucial for cell proliferation, survival, and migration.
N-cadherin Signaling and its Interruption by this compound
N-cadherin engagement activates several signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, often through its interaction with fibroblast growth factor receptor (FGFR). Inhibition of N-cadherin by this compound can disrupt these survival signals, leading to apoptosis. Furthermore, by sequestering β-catenin at the cell membrane, N-cadherin can modulate the Wnt/β-catenin signaling pathway. This compound-mediated disruption of N-cadherin may therefore lead to the release of β-catenin and subsequent activation of TCF/LEF target genes.
Caption: N-cadherin signaling and this compound inhibition.
E-cadherin Signaling and Potential Cross-Inhibition by this compound
E-cadherin plays a critical role in maintaining epithelial cell polarity and tissue integrity. Its cytoplasmic tail interacts with catenins to link to the actin cytoskeleton. Disruption of E-cadherin function is a hallmark of epithelial-to-mesenchymal transition (EMT). While this compound shows lower inhibitory activity towards E-cadherin, its potential to interfere with E-cadherin-mediated adhesion could have implications in cellular processes where both N- and E-cadherin are co-expressed.
Caption: E-cadherin signaling and potential this compound cross-inhibition.
References
A Comparative Meta-Analysis of ADH-1 in Oncology Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for ADH-1, a first-in-class N-cadherin antagonist. The document objectively compares the performance of this compound with alternative standard-of-care therapies in relevant oncological indications, supported by available experimental data. Detailed methodologies for key clinical trials are provided to aid in the critical evaluation of the findings.
Introduction to this compound
This compound (Exherin) is a synthetic, cyclic pentapeptide designed to competitively inhibit N-cadherin, a cell-cell adhesion molecule frequently overexpressed in various cancers.[1] N-cadherin plays a crucial role in tumor progression, including angiogenesis, invasion, and metastasis.[2] By targeting N-cadherin, this compound aims to disrupt the tumor vasculature and induce apoptosis in cancer cells.[3] Clinical trials have investigated this compound as a monotherapy and in combination with chemotherapy for various solid tumors, most notably advanced melanoma.
Comparative Analysis of Clinical Trial Data
This section presents a summary of key quantitative data from clinical trials involving this compound and established treatments for advanced melanoma, a primary indication for which this compound has been investigated.
Table 1: Efficacy of this compound in Advanced Solid Tumors (Phase I)
| Parameter | This compound Monotherapy |
| Number of Patients | 46 |
| Tumor Types | Various refractory solid tumors |
| N-cadherin Positive | 25 (54%) |
| Objective Response Rate (ORR) | One partial response (in an N-cadherin positive tumor) |
| Disease Control Rate (DCR) | 11 patients |
| Maximum Tolerated Dose (MTD) | Not reached (up to 1000 mg/m²) |
Data synthesized from a Phase I study in patients with advanced solid tumors.[4]
Table 2: Efficacy of this compound in Combination with Melphalan for Advanced Extremity Melanoma (Phase II)
| Parameter | This compound + Melphalan | Historical Control (Melphalan alone) |
| Number of Patients | 45 | N/A |
| Complete Response (CR) | 17 (38%) | ~29% |
| Partial Response (PR) | 10 (22%) | ~11% |
| Overall Response Rate (ORR) | 27 (60%) | ~40% |
| Stable Disease (SD) | 6 (13%) | N/A |
| Progressive Disease (PD) | 8 (18%) | N/A |
| N-cadherin Positive Tumors | 20 of 29 tested (69%) | N/A |
Data from a prospective, multicenter Phase II trial. Historical control data is provided for context.[5]
Table 3: Comparative Efficacy of Standard-of-Care Therapies in Advanced Melanoma
| Therapy | Overall Response Rate (ORR) | Median Overall Survival (mOS) |
| Dacarbazine | ~15%[6] | ~9 months[7] |
| Temozolomide | 13-24%[8] | ~8.4-9.7 months[8] |
| Ipilimumab (anti-CTLA-4) | ~19%[9] | ~19.9 months[9] |
| Nivolumab (anti-PD-1) | ~37%[10] | ~36.9 months[10] |
| Pembrolizumab (anti-PD-1) | ~33% (overall), 45% (treatment-naïve)[11] | ~32.7 months[12] |
| Nivolumab + Ipilimumab | ~58%[13] | ~71.9 months[9] |
Data compiled from various clinical trials and review articles.
Table 4: Common Grade 3/4 Toxicities
| Therapy | Common Grade 3/4 Adverse Events |
| This compound (monotherapy) | Fatigue, nausea, chest pain, dysgeusia (mostly Grade 1-2)[4] |
| This compound + Melphalan | Creatine phosphokinase increase, arterial injury, neutropenia, pneumonitis[5] |
| Dacarbazine | Nausea/vomiting, neutropenia, thrombocytopenia[3] |
| Temozolomide | Thrombocytopenia[14] |
| Ipilimumab | Immune-related adverse events (e.g., colitis, dermatitis)[9] |
| Nivolumab | Immune-related adverse events (e.g., pneumonitis, colitis)[9] |
| Pembrolizumab | Immune-related adverse events[15] |
| Nivolumab + Ipilimumab | Higher rates of immune-related adverse events compared to monotherapy[9] |
This table provides a general overview of common severe toxicities. For a complete list, refer to the specific clinical trial publications.
Experimental Protocols
This compound Phase I Trial in Advanced Solid Tumors (NCT00097391)
-
Study Design: An open-label, dose-escalation Phase I study.[16]
-
Patient Population: Adult patients with advanced, measurable solid tumors refractory to standard therapy. Patients were stratified by their tumor's N-cadherin expression status.[4]
-
Intervention: this compound administered as a short intravenous infusion every six weeks. Doses ranged from 50 mg/m² to 1000 mg/m².[4]
-
Primary Objective: To determine the maximum tolerated dose (MTD) and assess the safety and toxicity of this compound.[4]
-
Secondary Objectives: To evaluate the pharmacokinetic profile of this compound and to observe any preliminary evidence of anti-tumor activity.[4]
-
Response Assessment: Tumor response was assessed every six weeks using Response Evaluation Criteria in Solid Tumors (RECIST). Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) was used to assess target lesions.[4]
This compound Phase II Trial in Combination with Melphalan for Advanced Extremity Melanoma
-
Study Design: An open-label, single-arm, multicenter Phase II study.[5]
-
Patient Population: Patients with American Joint Committee on Cancer (AJCC) stage IIIB or IIIC extremity melanoma.[5]
-
Intervention: 4,000 mg of this compound administered intravenously on days 1 and 8, in combination with melphalan delivered regionally via isolated limb infusion (ILI) on day 1.[5]
-
Primary Endpoint: Response at 12 weeks determined by RECIST criteria.[5]
-
Secondary Endpoints: Pharmacokinetics of this compound and N-cadherin expression in pretreatment tumor tissue.[5]
Mandatory Visualizations
N-cadherin Signaling Pathway in Cancer
Caption: N-cadherin signaling pathway and the inhibitory action of this compound.
Experimental Workflow of a Phase I Dose-Escalation Trial
Caption: A typical experimental workflow for a Phase I dose-escalation clinical trial.
Logical Relationship of the Meta-Analysis Process
References
- 1. ascopubs.org [ascopubs.org]
- 2. merck.com [merck.com]
- 3. Dacarbazine Combined Targeted Therapy versus Dacarbazine Alone in Patients with Malignant Melanoma: A Meta-Analysis | PLOS One [journals.plos.org]
- 4. cris.tau.ac.il [cris.tau.ac.il]
- 5. Prospective Multicenter Phase II Trial of Systemic this compound in Combination With Melphalan via Isolated Limb Infusion in Patients With Advanced Extremity Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. Temozolomide for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. aimatmelanoma.org [aimatmelanoma.org]
- 11. uclahealth.org [uclahealth.org]
- 12. aimatmelanoma.org [aimatmelanoma.org]
- 13. mskcc.org [mskcc.org]
- 14. ascopubs.org [ascopubs.org]
- 15. aacr.org [aacr.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Unveiling the Anti-Angiogenic Potential of ADH-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
ADH-1, also known as Exherin, is a synthetic cyclic peptide that has garnered significant attention in the field of oncology and vascular biology for its potential as an anti-angiogenic agent. As a selective N-cadherin antagonist, this compound presents a targeted approach to disrupting tumor vasculature and inhibiting tumor growth. This guide provides an objective comparison of this compound's anti-angiogenic properties with other alternatives, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
Mechanism of Action: Targeting N-Cadherin
This compound's primary mechanism of action is the competitive inhibition of N-cadherin, a classical cadherin that plays a crucial role in cell-cell adhesion.[1][2] In the context of angiogenesis, N-cadherin is expressed on endothelial cells and pericytes, mediating their interaction and contributing to the stability and maturation of blood vessels. By binding to N-cadherin, this compound disrupts these heterotypic cell adhesions, leading to vascular destabilization and the inhibition of new blood vessel formation.[1] Furthermore, aberrant N-cadherin expression on some tumor cells is associated with increased proliferation, invasion, and metastasis. This compound's antagonism of N-cadherin can therefore also induce apoptosis in these tumor cells.
Comparative Efficacy of this compound in Anti-Angiogenesis Assays
The anti-angiogenic efficacy of this compound has been evaluated in various preclinical models. While some studies have shown promising results, others indicate that its activity may be context-dependent. A comprehensive quantitative comparison with other anti-angiogenic agents is still an area of active research. The following tables summarize available data and provide a framework for comparison.
Table 1: In Vitro Anti-Angiogenic Activity of this compound and Comparators
| Assay Type | This compound | Bevacizumab (Avastin®) | Endostar® | Aflibercept (Eylea®) |
| Endothelial Tube Formation | Inhibition of tube formation reported, but specific IC50 values are not consistently available in the literature. | Potent inhibitor of VEGF-induced tube formation. | Suppresses VEGF-stimulated tube formation of HUVECs. | Suppresses tube formation in various oxygen environments. |
| Endothelial Cell Migration | Can inhibit N-cadherin dependent cell migration.[3] | Inhibits VEGF-induced endothelial cell migration. | Suppresses VEGF-stimulated migration of HUVECs. | Suppresses migration of human retinal microvascular endothelial cells. |
| Endothelial Cell Proliferation | May induce apoptosis in some cancer cells expressing N-cadherin. | Can inhibit VEGF-driven endothelial cell proliferation. | Suppressed VEGF-stimulated proliferation of HUVECs. | - |
| Rat Aortic Ring Assay | One study reported no anti-angiogenic activity at the dosages evaluated. | - | Blocked microvessel sprouting from rat aortic rings. | - |
Table 2: In Vivo Anti-Angiogenic Activity of this compound and Comparators
| Assay Type | This compound | Bevacizumab (Avastin®) | Endostar® | Aflibercept (Eylea®) |
| Chick Chorioallantoic Membrane (CAM) Assay | Inhibition of angiogenesis has been reported. | Has been shown to inhibit angiogenesis in the CAM model. | Inhibited the formation of new capillaries in the CAM assay. | - |
| Xenograft Tumor Models | Has shown antitumor activity in some preclinical models. | Widely used in various cancer xenograft models to inhibit tumor growth. | Has been shown to inhibit tumor growth in animal models. | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used to evaluate anti-angiogenic properties.
Endothelial Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro when cultured on a basement membrane extract.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (e.g., Matrigel®)
-
24-well tissue culture plates
-
Test compounds (this compound and comparators)
-
Calcein AM (for visualization)
Procedure:
-
Thaw the basement membrane extract on ice overnight.
-
Coat the wells of a 24-well plate with a thin layer of the basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentration of the test compound.
-
Seed the HUVECs onto the solidified basement membrane extract.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualize and quantify tube formation using a microscope. For quantitative analysis, the number of branch points, total tube length, and number of loops can be measured using imaging software. Staining with Calcein AM can facilitate visualization.[4]
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is an in vivo model that evaluates the effect of compounds on the formation of new blood vessels on the chorioallantoic membrane of a developing chicken embryo.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile phosphate-buffered saline (PBS)
-
Thermanox® coverslips or filter paper discs
-
Test compounds (this compound and comparators)
-
Stereomicroscope
Procedure:
-
Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3-4 days.
-
On day 3 or 4, create a small window in the eggshell to expose the CAM.
-
Prepare sterile coverslips or filter paper discs coated with the test compound at the desired concentration. A control group should receive a vehicle-treated disc.
-
Gently place the disc onto the CAM.
-
Seal the window with sterile tape and return the eggs to the incubator for an additional 2-3 days.
-
On the day of analysis, open the window and observe the CAM under a stereomicroscope.
-
Quantify the degree of angiogenesis by counting the number of blood vessel branch points within a defined area around the disc. The percentage of inhibition can be calculated relative to the control group.[5][6]
Signaling Pathways Modulated by this compound
The disruption of N-cadherin by this compound initiates a cascade of intracellular signaling events that contribute to its anti-angiogenic effects. N-cadherin is known to interact with several key signaling pathways, including those mediated by Fibroblast Growth Factor Receptor (FGFR), the PI3K/Akt pathway, and the Wnt/β-catenin pathway.
N-Cadherin Signaling Network in Endothelial Cells
Caption: N-cadherin signaling in endothelial cells and its inhibition by this compound.
Experimental Workflow for Evaluating Anti-Angiogenic Compounds
Caption: A typical workflow for the preclinical evaluation of anti-angiogenic compounds.
Conclusion
This compound represents a promising strategy in anti-angiogenic therapy due to its specific targeting of N-cadherin. Its ability to disrupt the endothelial cell-pericyte interaction and potentially induce tumor cell apoptosis provides a multi-faceted approach to cancer treatment. While preclinical data supports its anti-angiogenic properties, further studies with direct, quantitative comparisons to other established anti-angiogenic agents are necessary to fully delineate its therapeutic potential and optimal clinical application. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of anti-angiogenic drug development.
References
- 1. Frontiers | Potential Therapeutic Applications of N-Cadherin Antagonists and Agonists [frontiersin.org]
- 2. Cadherin Signaling in Cancer: Its Functions and Role as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Therapeutic Applications of N-Cadherin Antagonists and Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The chorioallantoic membrane: A novel approach to extrapolate data from a well‐established method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Adh1 (alcohol Dehydrogenase 1) - Foundational & Exploratory
An In-depth Technical Guide to the Transcriptional Regulation of the Adh1 Gene
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Alcohol Dehydrogenase 1 (Adh1) gene encodes a crucial enzyme in alcohol metabolism, catalyzing the oxidation of alcohols to aldehydes. Its expression is tightly controlled at the transcriptional level by a variety of stimuli, most notably hypoxic (low oxygen) stress. This regulation is critical for cellular adaptation to anaerobic conditions, allowing for the regeneration of NAD+ and the continuation of glycolysis. The study of Adh1 has provided fundamental insights into gene regulation in response to environmental stress across diverse species, from plants and yeast to mammals. This guide provides a detailed overview of the core regulatory elements, transcription factors, and signaling pathways that govern Adh1 expression, supported by quantitative data and detailed experimental protocols.
Core Regulatory Elements in the Adh1 Promoter
The transcriptional control of Adh1 is primarily dictated by specific cis-acting DNA sequences within its promoter and enhancer regions. These elements serve as binding sites for trans-acting protein factors that modulate the rate of transcription.
The Anaerobic Responsive Element (ARE)
In maize, a key regulatory sequence known as the Anaerobic Responsive Element (ARE) is both necessary and sufficient for the induction of gene expression under hypoxic conditions[1].
-
Structure: The functional ARE is a 40-base-pair sequence that contains two essential sub-regions, designated as sub-region I and sub-region II[1].
-
Function: While both regions are required for maximal activity, sub-region II is considered essential for the anaerobic induction of gene expression. The spatial relationship between these two sub-regions is critical, as increasing the spacing beyond 136 base pairs abolishes promoter activity. The ARE can function in either orientation but with slightly different efficiencies. The first 247 base pairs upstream of the translation initiation codon in the maize Adh1 gene are sufficient to confer anaerobic regulation[2][3].
TATA Box and Flanking Regions
The TATA box is a core promoter element that binds the general transcription factor TFIID, positioning RNA polymerase II for transcription initiation. In the human ADH2 gene, the TATA box is flanked by binding sites for other regulatory proteins, suggesting a complex interplay at the core promoter. In yeast, the ADH1 promoter contains a single functional TATA element that is critical for transcription initiation[4].
Key Transcription Factors
The regulation of Adh1 transcription is mediated by a diverse set of transcription factors that bind to the regulatory elements described above.
GC-Binding Protein 1 (GCBP-1) in Maize
A nuclear protein identified in maize, GCBP-1, binds specifically to GC-rich sequences within the ARE of the Adh1 promoter[5].
-
Binding Site: The consensus binding site for GCBP-1 is 5'-GC(G/C)CC-3'[5]. Two such sites, located between nucleotides -135 to -131 and -120 to -112, are essential for efficient binding and hypoxic activation[5].
-
Mechanism: Mutation of the GCBP-1 binding sites significantly impairs the hypoxic activation of the Adh1 promoter, indicating a direct role for this factor in anaerobic gene induction[5]. GCBP-1 is present in the nucleus under both aerobic and anaerobic conditions, which suggests that its activity is regulated by post-translational modifications rather than by its synthesis[5].
Hypoxia-Inducible Factor 1α (HIF-1α) in Mammals
In mammalian cells, the primary response to hypoxia is mediated by the Hypoxia-Inducible Factor (HIF) family of transcription factors[6][7].
-
Function: HIF-1 is a heterodimer composed of an oxygen-regulated α subunit and a constitutively expressed β subunit. Under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and activates the transcription of target genes, including those involved in glycolysis[6][8][9]. While both HIF-1α and the related HIF-2α mediate hypoxic responses, HIF-1α is specifically responsible for stimulating the expression of glycolytic genes[6].
Other Regulatory Factors
-
Yeast (S. cerevisiae): Autonomously replicating sequence-binding factor 1 (ABF1) acts as a transcriptional activator by binding to two consensus sites located in the promoter and coding regions of the ADH1 gene.
-
Humans: The CCAAT/enhancer-binding protein (C/EBP) has been shown to bind to the promoter of the human ADH2 gene at two sites flanking the TATA box, suggesting a role in liver-specific expression. The bile acid-activated nuclear receptor FXR can directly induce the expression of human ADH1A and ADH1B[10].
Signaling Pathways Modulating Adh1 Expression
External signals are transduced through complex signaling cascades that ultimately converge on the transcription factors regulating Adh1.
Hypoxia Signaling in Plants
In plants such as Arabidopsis, the response to hypoxia involves multiple signaling molecules, including the phytohormone ethylene and calcium ions (Ca²⁺)[11][12].
-
Role of Ethylene: Hypoxic stress increases ethylene production. While ethylene alone is not sufficient to induce Adh1 expression under normal oxygen levels, it is a necessary component for the full induction of Adh1 during the later stages of hypoxia[11]. This is supported by findings that chemical inhibition of ethylene synthesis or mutations in the ethylene signaling pathway lead to reduced Adh1 induction under hypoxia[11][12].
-
Role of Calcium: A transient increase in cytosolic Ca²⁺ concentration has been observed in the early stages of hypoxia and is believed to be part of the signaling pathway that leads to the activation of Adh1[12].
Caption: Hypoxia signaling leading to Adh1 gene induction in plants.
Hypoxia Signaling in Mammals
In mammalian cells, the mTOR signaling pathway has been shown to suppress the expression of ADH1A through the action of histone deacetylase 1 (HDAC1)[13]. Pharmacological inhibition of either mTOR or HDAC1 can promote ADH1A gene expression[13]. The primary pathway for hypoxic induction, however, remains the stabilization of HIF-1α.
Caption: HIF-1α stabilization and activity under hypoxia in mammals.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on Adh1 transcriptional regulation.
Table 1: Effect of Signaling Modulators on Adh1 Expression in Arabidopsis
| Compound | Action | Effect on Hypoxic Adh1 mRNA Levels | Reference |
|---|---|---|---|
| Aminooxy acetic acid (AOA) | Inhibitor of ethylene biosynthesis | 30% to 50% reduction at later stages | [12] |
| 1-aminocyclopropane-1-carboxylic acid (ACC) | Ethylene precursor | Reverses the inhibitory effect of AOA |[11][12] |
Table 2: Key cis-Regulatory Elements and Protein Binding Sites
| Gene/Species | Element | Location (relative to translation start) | Binding Factor | Reference |
|---|---|---|---|---|
| Maize Adh1 | Anaerobic Responsive Element (ARE) | Within the first 247 bp upstream | GCBP-1 | [2] |
| Maize Adh1 | GCBP-1 Binding Site 1 | -135 to -131 | GCBP-1 | [5] |
| Maize Adh1 | GCBP-1 Binding Site 2 | -120 to -112 | GCBP-1 | [5] |
| Human ADH2 | C/EBP Binding Site 1 | -51 to -31 (relative to transcription start) | C/EBP |
| Human ADH2 | C/EBP Binding Site 2 | -21 to -10 (relative to transcription start) | C/EBP | |
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate Adh1 gene regulation.
Luciferase Reporter Assay for Promoter Activity
This assay is used to quantify the activity of a promoter fragment by placing it upstream of a luciferase reporter gene[14][15][16][17].
Objective: To measure the transcriptional activity of the Adh1 promoter in response to a specific stimulus (e.g., hypoxia).
Principle: The Adh1 promoter sequence is cloned into a plasmid vector containing the coding sequence for a light-producing enzyme (e.g., Firefly luciferase). This construct is introduced into cells. The amount of light produced upon addition of a substrate (luciferin) is directly proportional to the activity of the promoter. A second reporter (e.g., Renilla luciferase) driven by a constitutive promoter is often co-transfected to normalize for transfection efficiency.
Methodology:
-
Plasmid Construction: a. Amplify the desired Adh1 promoter region from genomic DNA using PCR with primers containing restriction sites. b. Digest both the PCR product and a luciferase reporter vector (e.g., pGL3-Basic) with the corresponding restriction enzymes. c. Ligate the promoter fragment into the digested vector upstream of the luciferase gene. d. Verify the construct sequence by Sanger sequencing.
-
Cell Culture and Transfection: a. Plate cells (e.g., HepG2 for human studies, or protoplasts for plant studies) in a multi-well plate to achieve 70-80% confluency on the day of transfection. b. Co-transfect the cells with the Adh1-luciferase construct and a control plasmid (e.g., pRL-TK expressing Renilla luciferase) using a suitable transfection reagent (e.g., Lipofectamine) or method (e.g., electroporation for protoplasts).
-
Experimental Treatment: a. After 24 hours, replace the medium and subject the cells to the desired treatment (e.g., place in a hypoxic chamber at 1% O₂) or control conditions (normoxia) for a specified duration (e.g., 16-24 hours).
-
Cell Lysis and Luminescence Measurement: a. Wash the cells with PBS and lyse them using a passive lysis buffer. b. Transfer the cell lysate to a luminometer plate. c. Use a dual-luciferase assay kit. Add the Firefly luciferase substrate and measure the luminescence (Reading A). d. Add the Renilla luciferase substrate (which also quenches the Firefly reaction) and measure the luminescence again (Reading B).
-
Data Analysis: a. Calculate the relative activity by dividing the Firefly reading by the Renilla reading (Reading A / Reading B) for each sample. b. Normalize the data to the control condition to determine the fold change in promoter activity.
Caption: A typical workflow for a dual-luciferase reporter assay.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the direct interaction between a protein and a specific DNA sequence in vitro[18][19][20].
Objective: To determine if a transcription factor (e.g., GCBP-1) binds to a putative DNA binding site (e.g., the ARE).
Principle: A short DNA probe containing the putative binding site is labeled (e.g., with a radioactive isotope or a fluorescent dye). The labeled probe is incubated with a protein source (purified protein or nuclear extract). The mixture is then resolved on a non-denaturing polyacrylamide gel. If the protein binds to the DNA, the resulting complex will migrate more slowly than the free, unbound DNA probe, causing a "shift" in the band's position.
Methodology:
-
Probe Preparation: a. Synthesize complementary oligonucleotides corresponding to the DNA sequence of interest (e.g., a 30-40 bp region of the ARE). b. Anneal the oligonucleotides to form a double-stranded DNA probe. c. Label the 5' end of the probe using T4 polynucleotide kinase and [γ-³²P]ATP (radioactive) or an equivalent non-radioactive labeling system. d. Purify the labeled probe to remove unincorporated label.
-
Binding Reaction: a. In a microcentrifuge tube, combine the following: binding buffer (containing HEPES, KCl, MgCl₂, DTT, and glycerol), a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding, the protein source (e.g., 2-10 µg of nuclear extract), and finally, the labeled probe. b. For competition assays (to prove specificity), add a 50-100 fold molar excess of an unlabeled "cold" specific competitor probe to a separate reaction before adding the labeled probe. c. For supershift assays (to identify the protein), add an antibody specific to the candidate transcription factor to the reaction after the initial protein-DNA binding. d. Incubate the reactions at room temperature for 20-30 minutes.
-
Electrophoresis: a. Add loading dye (without SDS) to the reactions. b. Load the samples onto a pre-run, non-denaturing polyacrylamide gel (4-6%). c. Run the gel in a low ionic strength buffer (e.g., 0.5x TBE) at a constant voltage until the dye front reaches the bottom.
-
Detection: a. Dry the gel and expose it to X-ray film (for radioactive probes) or image it using an appropriate fluorescence scanner. b. A band that appears at a higher molecular weight than the free probe represents the protein-DNA complex. This band should disappear in the presence of the specific cold competitor but not a non-specific competitor. A "supershifted" band will appear even higher in the presence of a specific antibody.
References
- 1. pnas.org [pnas.org]
- 2. embopress.org [embopress.org]
- 3. Maize Adh-1 promoter sequences control anaerobic regulation: addition of upstream promoter elements from constitutive genes is necessary for expression in tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The anaerobic responsive element contains two GC-rich sequences essential for binding a nuclear protein and hypoxic activation of the maize Adh1 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential Roles of Hypoxia-Inducible Factor 1α (HIF-1α) and HIF-2α in Hypoxic Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of HIF1α Regulatory Factors in Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The transcription factor HIF-1α plays a critical role in the growth factor-dependent regulation of both aerobic and anaerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of HIF-1 as a transcription factor involved in embryonic development, cancer progression and apoptosis (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of human class I alcohol dehydrogenases by bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling events in the hypoxic induction of alcohol dehydrogenase gene in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Signaling Events in the Hypoxic Induction of Alcohol Dehydrogenase Gene in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Luciferase Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. opentrons.com [opentrons.com]
- 16. goldbio.com [goldbio.com]
- 17. Luciferase assay to study the activity of a cloned promoter DNA fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Scanning for transcription factor binding by a variant EMSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
Navigating the Nuances of Alcohol Dehydrogenase 1 (ADH1) Isoforms: A Technical Guide to Substrate Specificity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core of Alcohol Dehydrogenase 1 (ADH1) isoform substrate specificity, providing a comprehensive resource for researchers, scientists, and professionals in drug development. Understanding the distinct kinetic properties of ADH1A, ADH1B, and ADH1C is paramount for elucidating their physiological roles, toxicological implications, and their impact on pharmacokinetics.
Introduction to Class I Alcohol Dehydrogenases
The class I alcohol dehydrogenases, comprising ADH1A, ADH1B, and ADH1C, are the primary enzymes responsible for the metabolism of a wide array of alcohols, including ethanol.[1] These isoforms are encoded by three separate genes, ADH1A, ADH1B, and ADH1C, and exhibit over 90% sequence identity, allowing them to form both homodimers and heterodimers.[1][2] Despite their structural similarities, subtle variations in their amino acid sequences, particularly within the substrate-binding pocket, lead to significant differences in their substrate preferences and catalytic efficiencies.[3] These isoforms are predominantly expressed in the liver, with ADH1C also found at modest levels in the stomach.[1][3]
Quantitative Analysis of Substrate Specificity
The substrate specificity of an enzyme is quantitatively defined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate (a lower Km signifies higher affinity). The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
The following tables summarize the kinetic parameters of ADH1 isoforms for various substrates, compiled from multiple studies. It is important to note that experimental conditions, such as pH, can influence these values.
Table 1: Kinetic Parameters of Human ADH1 Isoforms for Ethanol Oxidation
| Isoform | Km (mM) | kcat (min-1) | kcat/Km (min-1mM-1) | Reference |
| ADH1A (αα) | 0.013 - 4.6 | 27 - 91 | 20 - 2077 | [1] |
| ADH1B1 (β1β1) | 0.04 - 0.94 | 9.3 - 28 | 30 - 232 | [1] |
| ADH1B2 (β2β2) | 0.02 - 0.05 | 300 - 400 | 8700 - 15000 | [1] |
| ADH1B3 (β3β3) | 34 | 300 | 8.8 | [2] |
| ADH1C1 (γ1γ1) | 0.63 - 1.0 | 160 - 200 | 160 - 317 | [1] |
| ADH1C*2 (γ2γ2) | 0.97 - 1.3 | 68 - 90 | 70 - 93 | [1] |
Table 2: Kinetic Parameters of Human ADH1 Isoforms for Other Alcohols and Retinoids
| Substrate | Isoform | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) | Reference |
| Methanol | β1β1 | >500,000 | ~10 | <0.00002 | [4] |
| Benzyl alcohol | β1β1 | 100 - 1000 fold lower than ethanol | - | - | [4] |
| Octanol | β1β1 | 100 - 1000 fold lower than ethanol | - | - | [4] |
| all-trans-retinol | ADH1A | - | - | - | [5] |
| ADH1B | - | - | - | [5] | |
| ADH1C | - | - | - | [5] | |
| all-trans-retinal (reduction) | γγ | 33 | 400 | 12.12 |
Note: A comprehensive compilation of kinetic data for all isoforms with all substrates is challenging due to variations in published studies. The data presented represents a selection from the available literature.
The data clearly indicates that while all class I isoforms can metabolize ethanol, their efficiencies vary significantly. Notably, the ADH1B*2 variant, common in East Asian populations, exhibits a much higher kcat for ethanol, leading to a more rapid conversion to acetaldehyde.[1][6] In contrast to short-chain alcohols like ethanol, which are relatively poor substrates, ADH1 isoforms generally show a preference for bulkier and longer-chain alcohols, as indicated by their lower Km values for substrates like benzyl alcohol and octanol.[4]
Furthermore, these enzymes play a crucial role in retinoid metabolism, catalyzing the reversible oxidation of retinol (Vitamin A) to retinaldehyde, a key step in the synthesis of retinoic acid, a potent signaling molecule.[5][7] Ethanol can act as a competitive inhibitor of retinol oxidation, a mechanism with potential implications in fetal alcohol syndrome.[8]
Role in Drug Metabolism
Beyond endogenous substrates and ethanol, ADH1 isoforms contribute to the metabolism of various xenobiotics and drugs containing alcohol functional groups. This has significant implications for drug efficacy and toxicity. For example, the HIV medication abacavir and the antihistamine hydroxyzine are known substrates for ADH enzymes.[9][10] The polymorphic nature of ADH1 genes can, therefore, contribute to inter-individual differences in drug response and adverse effects.
Experimental Protocols
The determination of ADH1 isoform substrate specificity relies on robust experimental methodologies. The following section outlines the key experimental protocols.
Purification of ADH1 Isoforms
Purification of individual ADH1 isoforms is a prerequisite for accurate kinetic analysis. A common method involves the following steps:
-
Homogenization: Human liver tissue is homogenized in a suitable buffer to release the cytosolic enzymes.
-
Chromatography: A series of chromatographic techniques are employed for separation:
-
DEAE-cellulose chromatography: Anion-exchange chromatography to separate proteins based on their net negative charge.
-
Affinity chromatography: Using a ligand with high affinity for ADH, such as 4-[3-[N-(6-aminocaproyl)-amino]propyl]pyrazole-Sepharose, to specifically bind and isolate ADH enzymes.[4]
-
CM-cellulose chromatography: Cation-exchange chromatography for further separation and purification of the different isoenzymes.[4]
-
Enzyme Kinetic Assays
The catalytic activity of purified ADH1 isoforms is typically determined using spectrophotometric assays.[11]
-
Principle: The assay measures the rate of reduction of the cofactor nicotinamide adenine dinucleotide (NAD+) to NADH during the oxidation of an alcohol substrate. The formation of NADH is monitored by the increase in absorbance at 340 nm.[11][12]
-
Reaction Mixture: A typical reaction mixture in a quartz cuvette contains:
-
Buffer (e.g., sodium pyrophosphate or glycine-NaOH, pH 10.0 for alcohol oxidation).[4]
-
NAD+.
-
Substrate (at varying concentrations).
-
Purified ADH1 isoform to initiate the reaction.
-
-
Data Acquisition: The change in absorbance at 340 nm is recorded over time using a spectrophotometer. The initial velocity (v0) of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Data Analysis: The initial velocities are plotted against the corresponding substrate concentrations. The kinetic parameters, Km and Vmax (maximum velocity), are then determined by fitting the data to the Michaelis-Menten equation. The kcat is calculated from Vmax and the enzyme concentration.
For a high-throughput alternative, colorimetric assays can be employed. These assays often use a reporter system, such as the reduction of a tetrazolium salt (e.g., Nitroblue Tetrazolium) coupled to the production of NADH, which results in a colored product that can be measured using a microplate reader.
Visualizing Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the study of ADH1 substrate specificity.
Caption: Workflow for determining ADH1 kinetic parameters.
Caption: ADH1's role in retinol and ethanol metabolism.
Conclusion
The substrate specificities of ADH1A, ADH1B, and ADH1C are distinct and have profound implications for human health, disease, and pharmacology. Their varied efficiencies in metabolizing ethanol contribute to differences in alcohol tolerance and susceptibility to alcohol-related disorders. Furthermore, their roles in the metabolism of endogenous compounds like retinol and a range of pharmaceutical drugs highlight their importance in both normal physiology and drug development. A thorough understanding of the kinetic properties of these critical enzymes, obtained through rigorous experimental procedures, is essential for advancing research in these fields.
References
- 1. Alcohol dehydrogenases, aldehyde dehydrogenases and alcohol use disorders: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Genetics of Alcohol Metabolism: Role of Alcohol Dehydrogenase and Aldehyde Dehydrogenase Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADH1B, the adipocyte-enriched alcohol dehydrogenase, plays an essential, cell-autonomous role in human adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. Regulation of human class I alcohol dehydrogenases by bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contribution of NADH increases to ethanol’s inhibition of retinol oxidation by human ADH isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 11. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]
- 12. bu.edu [bu.edu]
Adh1 expression patterns in different tissues
An In-depth Technical Guide to Alcohol Dehydrogenase 1 (Adh1) Expression Patterns
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the expression patterns of Alcohol Dehydrogenase 1 (Adh1), a critical enzyme in alcohol metabolism and retinoid signaling. Understanding its tissue-specific expression is fundamental for research in toxicology, metabolic disorders, and drug development.
Adh1 Expression Patterns: An Overview
Alcohol Dehydrogenase 1 (ADH1) is the primary enzyme responsible for the metabolism of ethanol. In humans, the class I ADH family consists of three genes: ADH1A, ADH1B, and ADH1C, which encode for the α, β, and γ subunits, respectively. These subunits can form homo- and heterodimers. Marked differences in expression exist across tissues and developmental stages.
Human Adh1 Expression:
-
Liver: The liver is the primary site of ADH1 expression and ethanol metabolism.[1][2] All three class I isoforms (ADH1A, ADH1B, ADH1C) are predominantly found in adult livers.[2] ADH1A is the main isoform in fetal and neonatal liver, while ADH1B and ADH1C levels increase significantly after birth.[2][3]
-
Adipose Tissue: ADH1B is uniquely and highly expressed in adipose tissue, where its expression is inversely associated with adiposity and can be stimulated by insulin.[1]
-
Gastrointestinal Tract: ADH1C shows cytoplasmic expression in the glandular cells of the gastrointestinal tract, including the stomach, small intestine, colon, and rectum.[4][5][6] Class IV ADH is notably found in the stomach.
-
Other Tissues: At the protein level, ADH1A has been detected in the alveoli and kidney.[4] Generally, class I ADH transcripts are found in most tissues except for the brain and placenta. According to RNA-sequencing data, ADH1B also shows high expression in the coronary arteries and aorta.[7]
Murine (Mouse) Adh1 Expression:
-
Mice possess a single class I Adh1 gene, which is the ortholog to the human ADH1A, ADH1B, and ADH1C genes.[8]
-
Expression is highest in the liver and adrenal glands.[9]
-
During fetal development, Adh-1 transcripts are detected in various mesenchymal areas, epidermis, liver, kidney, gut epithelium, adrenal cortex, and reproductive tissues like the testis interstitium and ovarian stroma.
-
The gene is also expressed in the endocrine glands, epidermis, genitourinary system, intestine, and sensory organs in the adult mouse.[8][9]
Quantitative Expression Data
Quantitative analysis reveals significant variations in Adh1 expression levels depending on tissue type and developmental stage.
Table 1: Human ADH1 Isoform Protein Abundance in Liver (Neonatal vs. Adult)
| Isoform | Fold Difference (Neonatal vs. Adult) | Age to Reach 50% of Adult Levels (Age₅₀) |
| ADH1A | 3-fold lower in neonates | ~10-11 months |
| ADH1B | 8-fold lower in neonates | ~10-11 months |
| ADH1C | 146-fold lower in neonates | ~10-11 months |
| Data sourced from a study using liquid chromatography-tandem mass spectrometry (LC-MS/MS) on human liver samples.[3] |
Table 2: Human ADH1 mRNA Expression in Adult Tissues
| Gene | Tissue | Expression Level (Reads Per Kilobase) |
| ADH1B | Subcutaneous Adipose Tissue | >200 |
| Liver | >200 | |
| Omentum | >200 | |
| Coronary Arteries | >200 | |
| Aorta | >200 | |
| Data sourced from the GTEx consortium RNA-sequencing analysis.[7] |
Table 3: Murine Adh1 mRNA Expression in Adult Tissues (Biased Expression)
| Gene | Tissue | Expression Level (RPKM) |
| Adh1 | Liver | 1139.9 |
| Adrenal Gland | 886.1 | |
| RPKM: Reads Per Kilobase of transcript, per Million mapped reads.[9] |
Experimental Protocols
Accurate measurement of Adh1 expression is crucial. The following are detailed methodologies for key experimental techniques.
Quantitative Real-Time PCR (qPCR) for Adh1 mRNA Analysis
This protocol is for measuring the relative or absolute quantity of Adh1 mRNA transcripts.
1. RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from tissue samples using a suitable method (e.g., TRIzol reagent or column-based kits).
-
Assess RNA purity and integrity using spectrophotometry (A260/A280 ratio) and gel electrophoresis.
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
2. qPCR Primer Design and Validation:
-
Design primers specific to the Adh1 isoform of interest (e.g., human ADH1A, ADH1B, ADH1C, or mouse Adh1). Primers should span an exon-exon junction to prevent amplification of genomic DNA.
-
Example Primer Sequences (Mouse Adh1):
-
Validate primer specificity via melt curve analysis and gel electrophoresis of the PCR product to ensure a single amplicon of the correct size is produced.[11]
3. qPCR Reaction and Cycling:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green-based qPCR master mix.[12]
-
Include a no-template control (NTC) to check for contamination.
-
Perform the qPCR using a thermal cycler with the following typical conditions:[10][13]
-
Initial Activation: 95°C for 10 min
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 1 min
-
-
Melt Curve Analysis: 60°C to 95°C, with fluorescence measured continuously.
-
4. Data Analysis:
-
Determine the cycle threshold (Ct) for each sample.
-
Normalize the Ct value of the target gene (Adh1) to that of a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate relative expression using the ΔΔCt method or determine absolute copy number using a standard curve of known concentrations.
Western Blotting for Adh1 Protein Quantification
This protocol allows for the detection and semi-quantitative analysis of Adh1 protein levels.
1. Protein Extraction:
-
Homogenize tissue samples in ice-cold RIPA buffer containing protease inhibitors.[14]
-
Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[14]
-
Collect the supernatant and determine the total protein concentration using a protein assay (e.g., BCA or Bradford assay).
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer at 95°C for 5 minutes.[14]
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to ADH1 (e.g., rabbit anti-ADH1 polyclonal antibody) diluted in blocking buffer, typically overnight at 4°C.[2][15]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again as in the previous step.
4. Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the blot.[15]
-
Capture the chemiluminescent signal using a CCD camera-based imager.
-
Perform densitometry analysis using image analysis software to quantify the intensity of the ADH1 band. Normalize the band intensity to a loading control protein (e.g., β-actin or GAPDH) to determine relative protein expression.
Immunohistochemistry (IHC) for Adh1 Protein Localization
This protocol is used to visualize the spatial distribution of Adh1 protein within tissue sections.
1. Tissue Preparation:
-
Fix tissue samples in 4% paraformaldehyde, embed in paraffin, and cut into thin sections (e.g., 5 µm).[16][17]
-
Deparaffinize the tissue sections using xylene and rehydrate through a graded series of ethanol washes.[17]
2. Antigen Retrieval:
-
To unmask the antigenic epitope, perform heat-induced epitope retrieval (HIER) by boiling the slides in a retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0).
3. Staining:
-
Inactivate endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide.
-
Block non-specific binding sites with a blocking serum (e.g., 5% normal goat serum) for 1 hour.
-
Incubate the sections with the primary ADH1 antibody overnight at 4°C in a humidified chamber.
-
Wash with PBS, then apply a biotinylated secondary antibody followed by an avidin-biotin-enzyme complex (e.g., HRP).
4. Visualization and Analysis:
-
Develop the signal using an appropriate substrate-chromogen solution (e.g., DAB), which produces a colored precipitate at the site of the antigen.
-
Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydrate, clear, and mount the slides.
-
Examine the slides under a microscope to assess the location and intensity of Adh1 protein staining within the tissue architecture.
Visualizations: Pathways and Workflows
Ethanol Metabolism Pathway
The diagram below illustrates the central role of Alcohol Dehydrogenase (ADH1) in the two-step metabolic pathway of ethanol in the liver.
Caption: Simplified pathway of ethanol metabolism mediated by ADH1 and ALDH2.
Western Blotting Experimental Workflow
This diagram outlines the major steps involved in quantifying Adh1 protein expression using the Western Blotting technique.
Caption: Step-by-step workflow for Adh1 protein analysis via Western Blot.
References
- 1. ADH1B, the adipocyte-enriched alcohol dehydrogenase, plays an essential, cell-autonomous role in human adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADH1 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Age-dependent Protein Abundance of Cytosolic Alcohol and Aldehyde Dehydrogenases in Human Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Tissue expression of ADH1C - Summary - The Human Protein Atlas [proteinatlas.org]
- 6. ADH1C protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 7. ADH1B: from alcoholism, natural selection, and cancer to the human phenome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adh1 alcohol dehydrogenase 1 (class I) [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. Adh1 alcohol dehydrogenase 1 (class I) [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
- 11. Quantitative (q)PCR and Differential Expression Analysis [protocols.io]
- 12. bu.edu [bu.edu]
- 13. origene.com [origene.com]
- 14. bio-rad.com [bio-rad.com]
- 15. addgene.org [addgene.org]
- 16. openaccessjournals.com [openaccessjournals.com]
- 17. youtube.com [youtube.com]
The Central Role of Alcohol Dehydrogenase 1 (Adh1) in Retinoid Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of Alcohol Dehydrogenase 1 (Adh1), a class I alcohol dehydrogenase, in the intricate metabolic pathways of retinoids. A comprehensive understanding of Adh1's role is paramount for research in developmental biology, vision, and for the development of therapeutics targeting retinoid signaling. This document provides a detailed overview of Adh1's biochemical function, quantitative data on its activity and expression, detailed experimental protocols, and visualizations of the key pathways.
Biochemical Function and Physiological Significance
Adh1 is a key enzyme in the initial, rate-limiting step of retinoic acid (RA) synthesis, catalyzing the reversible oxidation of retinol (Vitamin A) to retinaldehyde.[1][2][3] This conversion is a critical control point in the production of RA, a potent signaling molecule that regulates a vast array of cellular processes, including gene expression, cell differentiation, and embryonic development.[2][4]
The primary physiological importance of Adh1 in retinoid metabolism lies in its role in clearing excess retinol, thereby preventing Vitamin A toxicity (hypervitaminosis A).[4][5] Studies using Adh1 knockout mice have unequivocally demonstrated that the absence of this enzyme leads to a significant decrease in the clearance of high doses of retinol and a substantial increase in acute retinol toxicity.[4][5] In these knockout models, the production of RA following a retinol challenge is dramatically reduced.[4][6]
Adh1 also works in concert with other enzymes to maintain retinoid homeostasis. It has opposing actions to cellular retinol-binding protein 1 (CRBP1), which sequesters retinol for storage as retinyl esters.[7] Adh1 primarily acts on free retinol, and its activity can be influenced by the availability of retinol not bound to CRBP1.[7][8] Following the Adh1-catalyzed conversion of retinol to retinaldehyde, the subsequent irreversible oxidation to retinoic acid is predominantly carried out by retinaldehyde dehydrogenases (RALDHs), such as Raldh1 (Aldh1a1).[1][4]
Quantitative Data
Kinetic Parameters of Adh1 with Retinoid Substrates
The enzymatic efficiency of Adh1 with retinoid substrates is crucial for understanding its physiological role. The following table summarizes key kinetic parameters for human Adh1 isoforms. It is important to note that assay conditions, such as the presence of detergents like Tween 80, can significantly influence the measured Km values.
| Enzyme Isoform | Substrate | Km (µM) | Vmax/kcat | Notes | Reference(s) |
| Human ADH1 | all-trans-retinol | 2-3 | Not specified | Estimated in the absence of detergent. | |
| Human ADH1 | all-trans-retinol | ~20-30 | Not specified | In the presence of 0.02% Tween 80, which acts as a competitive inhibitor. | [9] |
| Human ADH1B | all-trans-retinol | 11-14 | 0.5-0.6 µM⁻¹min⁻¹ (V/K) | [10] | |
| Human ADH1C | all-trans-retinol | 16-24 | 0.09-0.2 µM⁻¹min⁻¹ (V/K) | [10] | |
| Human ADH1 | 4-hydroxy-retinol | Not specified | High activity | Similar to the best aliphatic alcohol substrates. | |
| Human ADH1 | 4-oxo-retinal | Not specified | High activity |
Expression of Adh1 in Human Tissues
Adh1 exhibits a broad tissue distribution, with the highest expression levels typically found in the liver, which is the primary site of retinol metabolism and storage.[11][12]
| Tissue | mRNA Expression Level | Protein Abundance (pmol/mg cytosolic protein) | Reference(s) |
| Liver (Adult) | High | ADH1A: ~13.5, ADH1B: ~24.5, ADH1C: ~11.2 | [4][11] |
| Liver (Fetal) | Lower than adult | Neonatal levels are 3- to 146-fold lower than adult levels for different isoforms. | [4] |
| Stomach | Moderate | Detected | |
| Kidney | Moderate | Detected | |
| Lung | Low | Detected | |
| Intestine | Low | Detected | |
| Adipose Tissue | ADH1B is highly expressed | Not specified | [5] |
Experimental Protocols
Spectrophotometric Assay for Adh1 Activity with Retinol
This protocol describes a method to determine the enzymatic activity of Adh1 by monitoring the increase in absorbance at 340 nm due to the reduction of NAD+ to NADH during the oxidation of retinol.
Materials:
-
Purified Adh1 enzyme or tissue homogenate
-
Sodium pyrophosphate buffer (50 mM, pH 8.5)
-
NAD+ solution (e.g., 25 mM in water)
-
all-trans-retinol solution (e.g., in ethanol or other suitable solvent)
-
Bovine Serum Albumin (BSA) solution (0.1%)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing sodium pyrophosphate buffer, NAD+ solution, and BSA solution. The final volume should be adjusted to, for example, 1 ml.
-
Substrate Addition: Add the all-trans-retinol solution to the reaction mixture to initiate the reaction. The final concentration of retinol should be varied to determine kinetic parameters. It is crucial to ensure that the final concentration of the solvent for retinol (e.g., ethanol) does not inhibit the enzyme.
-
Enzyme Addition: Add a known amount of purified Adh1 enzyme or a specific volume of tissue homogenate to the cuvette.
-
Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and record the change in absorbance at 340 nm over time (e.g., for 3-5 minutes).[13] The rate of the reaction is determined from the initial linear portion of the absorbance versus time plot.
-
Blank Measurement: A blank reaction should be run without the enzyme or without the substrate to account for any non-enzymatic reduction of NAD+.
-
Calculation of Activity: The enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of Adh1 activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.[13]
Quantitative PCR (qPCR) for Human ADH1A Gene Expression
This protocol provides a general framework for quantifying the mRNA expression of the human ADH1A gene using SYBR Green-based real-time PCR.
Materials:
-
Total RNA isolated from cells or tissues
-
Reverse Transcriptase kit for cDNA synthesis
-
SYBR Green qPCR Master Mix
-
Forward and reverse primers for human ADH1A
-
Real-time PCR instrument
Primer Sequences for Human ADH1A:
Procedure:
-
RNA Isolation and cDNA Synthesis: Isolate high-quality total RNA from the samples of interest. Perform reverse transcription to synthesize cDNA using a suitable kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture on ice by combining the SYBR Green qPCR Master Mix, forward and reverse primers (to a final concentration of e.g., 200-500 nM each), and the cDNA template.
-
Real-Time PCR Cycling: Perform the qPCR using a real-time PCR instrument with a thermal cycling protocol similar to the following:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis (to verify the specificity of the amplified product)[1]
-
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. The relative expression of ADH1A mRNA can be calculated using the ΔΔCt method, normalizing to a stable reference gene (e.g., GAPDH, ACTB).
Visualizations
Retinoid Metabolic Pathway Involving Adh1
Caption: The central role of Adh1 in the conversion of retinol to retinaldehyde.
Experimental Workflow for Adh1 Activity Assay
Caption: A streamlined workflow for the spectrophotometric Adh1 activity assay.
Logical Relationship of Adh1 in Retinoid Homeostasis
Caption: The interplay of Adh1 and CRBP in maintaining retinoid balance.
References
- 1. origene.com [origene.com]
- 2. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]
- 3. file.elabscience.com [file.elabscience.com]
- 4. Age-dependent Protein Abundance of Cytosolic Alcohol and Aldehyde Dehydrogenases in Human Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADH1B, the adipocyte-enriched alcohol dehydrogenase, plays an essential, cell-autonomous role in human adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct Retinoid Metabolic Functions for Alcohol Dehydrogenase Genes Adh1 and Adh4 in Protection against Vitamin A Toxicity or Deficiency Revealed in Double Null Mutant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opposing actions of cellular retinol-binding protein and alcohol dehydrogenase control the balance between retinol storage and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. researchgate.net [researchgate.net]
- 11. Three-dimensional structures of the three human class I alcohol dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Retinoic acid response element in the human alcohol dehydrogenase gene ADH3: implications for regulation of retinoic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alcohol Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
The Contribution of Alcohol Dehydrogenase 1 (Adh1) to Cellular Redox Balance: A Technical Guide
Executive Summary: The maintenance of cellular redox homeostasis is critical for normal physiological function, with the nicotinamide adenine dinucleotide (NAD⁺/NADH) ratio serving as a primary indicator of the cell's redox state. Alcohol Dehydrogenase 1 (Adh1), an evolutionarily conserved enzyme, plays a pivotal role in this process. By catalyzing the reversible oxidation of alcohols to aldehydes, Adh1 directly modulates the NAD⁺/NADH pool, thereby influencing a multitude of metabolic pathways, stress responses, and signaling cascades. This technical guide provides an in-depth examination of Adh1's function, presenting quantitative data on its kinetics and metabolic impact, detailed experimental protocols for its study, and visualizations of its associated pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Adh1 as a key regulator of cellular redox balance.
The Core Function of Adh1 in NAD⁺/NADH Cycling
Alcohol Dehydrogenase 1 (EC 1.1.1.1) is a zinc-containing metalloenzyme that facilitates the interconversion of primary and secondary alcohols to their corresponding aldehydes and ketones.[1] The canonical reaction, particularly relevant in ethanol metabolism, involves the oxidation of ethanol to acetaldehyde, which is coupled with the reduction of the coenzyme NAD⁺ to NADH.[2]
CH₃CH₂OH (Ethanol) + NAD⁺ ⇌ CH₃CHO (Acetaldehyde) + NADH + H⁺
This reaction is fundamental to cellular redox balance for two key reasons:
-
Consumption of NAD⁺: In the forward reaction (alcohol oxidation), Adh1 consumes NAD⁺, the primary oxidizing agent in cellular catabolism.
-
Generation of NADH: The reaction produces NADH, the principal electron donor for ATP production in the electron transport chain and a key reducing equivalent in numerous biosynthetic pathways.
In fermentative organisms like yeast, the reverse reaction is crucial for regenerating NAD⁺ from NADH, a necessary step to sustain glycolysis under anaerobic conditions.[1] In mammals, the forward reaction is the rate-limiting step in alcohol detoxification, primarily occurring in the liver and stomach.[1][3] The enzyme's activity directly influences the intracellular NAD⁺/NADH ratio, a critical determinant of the cellular redox environment.[4][5]
Quantitative Analysis of Adh1 Function
The efficiency and substrate preference of Adh1, as well as its impact on cellular metabolism, can be understood through quantitative data.
Data Presentation: Kinetic Parameters
The kinetic properties of Adh1 vary depending on the isozyme and the specific substrate. The Michaelis constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), indicating the affinity of the enzyme for the substrate. The catalytic constant (kcat) represents the turnover number.
| Organism / Isozyme | Substrate | Coenzyme | Kₘ | kcat (min⁻¹) | Reference |
| Yeast (S. cerevisiae) | Ethanol | NAD⁺ | 21.5 mM | Vₘₐₓ = 0.426 | [6][7] |
| Human (Class I γγ) | Acetaldehyde | NADH | 30 mM | 180 | [8] |
| Human (Class I γγ) | 5-HIAL** | NADH | 33 µM | 400 | [8] |
| Arabidopsis thaliana | Ethanol | NAD⁺ | 0.4 mM | kcat = 0.00000564 | [3] |
**Units for Vₘₐₓ and kcat vary by study and are presented as reported. *5-hydroxyindole-3-acetaldehyde.
Data Presentation: Metabolic Impact of Adh1 Deletion
Genetic deletion of Adh1 provides clear evidence of its role in maintaining redox balance by forcing metabolic reprogramming, especially under anaerobic conditions.
| Metabolite | Wild Type (WT) | adh1 Mutant | Consequence of Change | Reference |
| Ethanol | Produced | Abolished | Direct result of enzyme loss. | [4][9] |
| Glycerol | Not Detected | High Accumulation | Upregulated to re-oxidize excess NADH to NAD⁺. | [4][9] |
| Lactate | Not Detected | Minor Accumulation | Upregulated to re-oxidize excess NADH to NAD⁺. | [4][9] |
| Acetate | Accumulates | Significantly Higher Accumulation | Rerouting of acetyl-CoA away from the blocked ethanol pathway. | [4] |
| Formate | High Accumulation | Significantly Lower Accumulation | Suggests reduced activity of pyruvate formate-lyase (PFL1). | [4] |
| CO₂ | Produced | Essentially No Production | Reflects redirection away from pyruvate decarboxylase (PDC3). | [4] |
Adh1 in Metabolic Reprogramming and Stress Response
The data from adh1 mutants demonstrate that cells possess remarkable metabolic flexibility to maintain redox balance. When the primary route for NADH re-oxidation (ethanol production) is blocked, alternative pathways are upregulated. The synthesis of glycerol and lactate from glycolytic intermediates consumes NADH, thereby regenerating the NAD⁺ required for glycolysis to continue producing ATP.[4][10] This metabolic rerouting is a critical survival mechanism.
Furthermore, Adh1 has a complex relationship with oxidative stress. Overexpression of ADH1 in yeast can increase resistance to oxidative agents like H₂O₂, suggesting a protective role.[11] Conversely, in plants, Adh1 enzyme activity can be inhibited by reactive oxygen species (ROS) and reactive nitrogen species (RNS), indicating it is also a target of oxidative damage.[12] The binding of the cofactors NAD⁺ or NADH appears to protect the enzyme from these inhibitory redox modifications.[12][13]
Regulatory Signaling Pathways
The expression of the ADH1 gene is tightly regulated, particularly in response to environmental stress. In plants like Arabidopsis, hypoxic (low oxygen) conditions trigger a signaling cascade to induce ADH1 expression. This response involves both ethylene-dependent and ethylene-independent pathways. A transient increase in cytosolic calcium (Ca²⁺) is also a critical signal required for the activation of the ADH1 gene, highlighting the integration of multiple signaling molecules to adapt cellular metabolism to stress.
Key Experimental Methodologies
Accurate assessment of Adh1's contribution to redox balance requires robust experimental protocols.
Experimental Workflow: Adh1 Activity Assay
The most common method for measuring Adh1 activity is a continuous spectrophotometric rate determination assay. The workflow tracks the production of NADH, which absorbs light at 340 nm, providing a direct measure of enzyme kinetics.
Experimental Protocol 1: Spectrophotometric Assay of Adh1 Activity
This protocol is adapted from standard procedures provided by Worthington Biochemical and Sigma-Aldrich.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Pyrophosphate, pH 8.8 at 25°C.
-
Substrate Solution: 2.0 M Ethanol.
-
Coenzyme Solution: 15-25 mM β-NAD⁺ in ultrapure water (prepare fresh).
-
Enzyme Diluent: 10 mM Sodium Phosphate buffer, pH 7.5, containing 0.1% (w/v) Bovine Serum Albumin (BSA) to stabilize the enzyme.
-
-
Assay Procedure:
-
Set a spectrophotometer to 340 nm and equilibrate the cuvette holder to 25°C.
-
Into a 3 mL quartz cuvette, pipette the following:
-
1.5 mL Assay Buffer
-
0.5 mL Substrate Solution
-
1.0 mL Coenzyme Solution
-
-
Mix by inversion and incubate in the spectrophotometer for 3-5 minutes to achieve temperature equilibrium and record a blank rate, if any.
-
To initiate the reaction, add 0.1 mL of the appropriately diluted enzyme sample (from cell lysate or purified stock) and immediately mix by inversion.
-
Record the increase in absorbance at 340 nm (A₃₄₀) for approximately 5-6 minutes.
-
-
Calculation of Activity:
-
Determine the rate of reaction (ΔA₃₄₀/minute) from the initial linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law: Units/mL = (ΔA₃₄₀/min × Total Volume [mL]) / (ε × Light Path [cm] × Enzyme Volume [mL])
-
Where ε (the molar extinction coefficient for NADH at 340 nm) is 6.22 mM⁻¹cm⁻¹.
-
One unit is defined as the amount of enzyme that catalyzes the conversion of 1.0 µmole of ethanol to acetaldehyde per minute at pH 8.8 at 25°C.
-
-
Experimental Protocol 2: Preparation of Cell Lysates for Enzyme Assays
This is a general protocol for preparing soluble protein extracts from cultured cells.[7]
-
Cell Harvesting:
-
For suspension cells, pellet the culture by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
For adherent cells, wash with ice-cold PBS, then scrape cells into a tube.
-
Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).
-
-
Lysis:
-
Resuspend the cell pellet in 2-3 volumes of ice-cold Lysis Buffer (e.g., 50 mM potassium phosphate pH 7.5, 1 mM EDTA, with freshly added protease inhibitors).
-
Lyse the cells by sonication on ice (e.g., 3 cycles of 15 seconds on, 45 seconds off) or by mechanical disruption (e.g., Dounce homogenizer).
-
-
Clarification:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.
-
Carefully transfer the supernatant (soluble protein extract) to a new pre-chilled tube.
-
-
Quantification and Storage:
-
Determine the total protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
Use the lysate immediately for the enzyme assay or store in aliquots at -80°C.
-
Experimental Protocol 3: Quantification of NAD⁺/NADH Ratio by LC-MS/MS
This protocol is based on methodologies developed for the accurate measurement of redox cofactors, which are prone to interconversion during extraction.[11]
-
Metabolite Extraction (Acidic Extraction to Stabilize NADH):
-
Rapidly quench metabolism by flash-freezing the cell pellet or tissue sample in liquid nitrogen.
-
Add 1 mL of ice-cold extraction solvent (e.g., 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid) per ~10-20 mg of sample.
-
Homogenize thoroughly on ice using a bead beater or probe sonicator.
-
Incubate on ice for 10 minutes to allow for protein precipitation.
-
Centrifuge at maximum speed (e.g., 16,000 x g for 15 minutes at 4°C).
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a HILIC or reversed-phase C18 column.
-
Example Mobile Phase A: 10 mM Ammonium Acetate in water, pH 9.8.
-
Example Mobile Phase B: Acetonitrile.
-
Run a gradient from high organic (e.g., 90% B) to low organic to separate the polar analytes.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode for NAD⁺ and negative ion mode for NADH, or use polarity switching.
-
Parent Ion (Q1): NAD⁺ (m/z 664.1), NADH (m/z 666.1).
-
Fragment Ion (Q3): Monitor specific, high-intensity fragments for quantification (e.g., for NAD⁺, m/z > 136.1).
-
-
Quantification: Calculate the absolute concentration of NAD⁺ and NADH by comparing the peak areas to a standard curve prepared with known concentrations of pure standards. The NAD⁺/NADH ratio is then calculated from these concentrations.
-
Conclusion and Future Directions
Alcohol Dehydrogenase 1 is a cornerstone of cellular metabolism whose significance extends far beyond alcohol detoxification. Its direct link to the NAD⁺/NADH pool places it at a critical intersection of catabolic and anabolic processes, cellular signaling, and the response to oxidative and hypoxic stress. The quantitative data and metabolic reprogramming observed in adh1 null models underscore its indispensable role in maintaining cellular redox homeostasis.
For professionals in drug development, Adh1 presents a potential target for modulating the cellular redox environment, which is known to be dysregulated in numerous pathologies, including cancer, metabolic syndrome, and neurodegenerative diseases. Future research should focus on developing isoform-specific modulators of Adh1 activity and further elucidating the downstream consequences of altering the Adh1-mediated NAD⁺/NADH ratio in specific cellular contexts and disease models. The robust methodologies detailed herein provide a foundation for pursuing these critical research avenues.
References
- 1. scribd.com [scribd.com]
- 2. 3hbiomedical.com [3hbiomedical.com]
- 3. guweb2.gonzaga.edu [guweb2.gonzaga.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Lyse cellulaire et extraction protéique pour le western blotting [sigmaaldrich.com]
- 7. Protocols for Preparation of Cellular and Subcellular Extracts - Creative Proteomics [creative-proteomics.com]
- 8. Enzymatic Activity Assays in Yeast Cell Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bu.edu [bu.edu]
- 10. NAD+/NADH analysis by LC-MS/MS [bio-protocol.org]
- 11. Alcohol Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 12. Enzymatic Assay of Alcohol Dehydrogenase (EC 1.1.1.1) [sigmaaldrich.com]
- 13. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
Adh1 (alcohol Dehydrogenase 1) - Methodological & Application
Application Note: Spectrophotometric Assay for Alcohol Dehydrogenase 1 (Adh1) Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcohol dehydrogenase 1 (Adh1), a member of the ADH enzyme family, plays a crucial role in the metabolism of alcohols. It catalyzes the oxidation of alcohols to aldehydes, a key step in detoxification and various metabolic pathways.[1][2][3] The activity of Adh1 is a critical parameter in toxicological studies, drug development, and research into alcohol-related pathologies. This application note provides a detailed protocol for a reliable and sensitive spectrophotometric assay to determine Adh1 enzyme activity. The assay is based on the principle that the reduction of nicotinamide adenine dinucleotide (NAD+) to NADH during the oxidation of an alcohol substrate is accompanied by an increase in absorbance at 340 nm.[2][4][5]
Principle of the Assay
The enzymatic activity of Adh1 is quantified by monitoring the rate of NADH formation. In the presence of its alcohol substrate (e.g., ethanol), Adh1 facilitates the transfer of a hydride ion from the alcohol to NAD+, resulting in the formation of an aldehyde, NADH, and a proton (H+). Since NADH has a distinct absorbance maximum at 340 nm, the rate of increase in absorbance at this wavelength is directly proportional to the Adh1 enzyme activity.[4][5][6]
The reaction catalyzed by Adh1 is as follows:
Ethanol + NAD+ ⇌ Acetaldehyde + NADH + H+
Materials and Reagents
For a successful and reproducible assay, it is essential to use high-quality reagents and calibrated equipment.
| Reagent/Material | Stock Concentration | Final Assay Concentration |
| Adh1 Enzyme | Varies (e.g., 1 mg/mL) | Dependent on activity |
| Ethanol | 2 M | 100 mM |
| NAD+ | 25 mM | 2.5 mM |
| Assay Buffer | 100 mM Tris-HCl, pH 8.8 | 50 mM |
| Spectrophotometer | N/A | N/A |
| Cuvettes | N/A | N/A |
| Micropipettes | N/A | N/A |
Experimental Protocols
Reagent Preparation
-
Assay Buffer (100 mM Tris-HCl, pH 8.8): Dissolve the appropriate amount of Tris base in deionized water, adjust the pH to 8.8 with HCl, and bring to the final volume.
-
Ethanol (2 M): Prepare by diluting absolute ethanol in deionized water.
-
NAD+ (25 mM): Dissolve the appropriate amount of NAD+ in the assay buffer. Prepare this solution fresh daily and keep it on ice.
-
Adh1 Enzyme Solution: Prepare a stock solution of the enzyme in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5). The final working concentration will need to be optimized to ensure a linear reaction rate.
Assay Procedure
-
Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 340 nm and maintain the temperature at 25°C.
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture by adding the following components in the specified order:
-
Assay Buffer
-
Ethanol solution
-
NAD+ solution
-
-
Blank Measurement: Mix the contents of the cuvette by gentle inversion and place it in the spectrophotometer. Record the absorbance for a few minutes to establish a baseline (blank rate).
-
Initiation of Reaction: Add the Adh1 enzyme solution to the cuvette to initiate the reaction.
-
Kinetic Measurement: Immediately after adding the enzyme, mix the solution and start recording the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a period of 3-5 minutes. Ensure that the rate of absorbance increase is linear during this period.
Data Analysis
-
Calculate the Rate of Reaction (ΔA340/min): Determine the change in absorbance per minute from the linear portion of the kinetic curve.
-
Calculate Enzyme Activity: Use the Beer-Lambert law to calculate the enzyme activity.
Activity (µmol/min/mL) = (ΔA340/min) / (ε * l) * 10^6
Where:
-
ΔA340/min is the rate of absorbance change per minute.
-
ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).[7]
-
l is the path length of the cuvette (typically 1 cm).
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biochemical reaction catalyzed by Adh1 and the experimental workflow for the spectrophotometric assay.
Caption: Biochemical reaction catalyzed by Adh1.
Caption: Experimental workflow for the Adh1 assay.
Conclusion
This application note provides a comprehensive and detailed protocol for the spectrophotometric determination of Adh1 enzyme activity. The assay is robust, reliable, and can be adapted for various research and drug development applications, including enzyme kinetics studies, inhibitor screening, and quality control of enzyme preparations. Adherence to the outlined procedures and careful optimization of reaction conditions will ensure accurate and reproducible results.
References
- 1. biocompare.com [biocompare.com]
- 2. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]
- 3. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. bu.edu [bu.edu]
- 5. faculty.buffalostate.edu [faculty.buffalostate.edu]
- 6. ijsra.net [ijsra.net]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Application Notes and Protocols: Generation and Characterization of Adh1 Knockout Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alcohol Dehydrogenase 1 (ADH1), a class I ADH, is the primary enzyme responsible for the metabolism of ethanol in the liver.[1] It catalyzes the oxidation of ethanol to acetaldehyde, the first and rate-limiting step in alcohol catabolism.[2] Beyond its role in xenobiotic metabolism, ADH1 is also involved in the endogenous metabolism of retinol (Vitamin A) to retinaldehyde, a crucial step in the synthesis of retinoic acid, which is a vital signaling molecule for growth and development.[3]
Due to its central role in both alcohol metabolism and retinoid signaling, the Adh1 gene has been a key target for developing knockout (KO) mouse models. These models are invaluable tools for elucidating the precise physiological functions of ADH1, understanding the pathophysiology of alcohol-related tissue injury, studying vitamin A toxicity and deficiency, and for the preclinical assessment of therapeutics targeting alcohol use disorder.[4][5]
This document provides detailed protocols for the generation and characterization of Adh1 knockout mouse models, summarizes key phenotypic data, and illustrates the relevant metabolic pathways and experimental workflows.
Generation of Adh1 Knockout (KO) Mice
The generation of an Adh1 null allele is typically achieved through homologous recombination in embryonic stem (ES) cells using a gene replacement targeting vector.[6]
Protocol: Gene Targeting of the Adh1 Locus
This protocol describes a representative strategy for creating an Adh1 null allele by replacing critical exons with a selectable marker cassette.[6]
-
Targeting Vector Construction:
-
Isolate a genomic DNA fragment containing the mouse Adh1 gene from a 129-strain mouse genomic library. The mouse Adh1 gene consists of nine exons.[3]
-
Construct a gene replacement vector designed to delete exons 7 through 9, which are critical for the protein's function.[6]
-
The vector should contain two homology arms (a 5' "short" arm and a 3' "long" arm), each several kilobases in length, flanking the region to be deleted.
-
Between the homology arms, insert a positive selection cassette, such as the hygromycin resistance gene (hygro) or neomycin resistance gene (neo), driven by a constitutive promoter (e.g., PGK).[6]
-
Outside of the homology arms, include a negative selection marker, such as the Herpes Simplex Virus thymidine kinase (HSV-tk) gene. This allows for selection against non-homologous recombination events.
-
-
ES Cell Transfection and Selection:
-
Linearize the targeting vector and introduce it into 129-derived mouse ES cells via electroporation.
-
Culture the ES cells in the presence of a positive selection agent (e.g., hygromycin B or G418/neomycin) to select for cells that have incorporated the vector.
-
Apply a negative selection agent (e.g., ganciclovir) to select against cells with random, non-homologous insertions of the vector.[6]
-
-
Screening for Homologous Recombination:
-
Expand the doubly resistant ES cell clones.
-
Isolate genomic DNA from each clone and screen for correct gene targeting events using PCR and/or Southern blot analysis.
-
-
Generation of Chimeric Mice:
-
Select correctly targeted ES cell clones with a normal karyotype.
-
Inject these ES cells into blastocysts from a donor mouse (e.g., C57BL/6J strain).
-
Transfer the injected blastocysts into the uteri of pseudopregnant surrogate female mice.
-
-
Breeding and Germline Transmission:
-
The resulting chimeric offspring (identified by coat color) are bred with wild-type mice (e.g., C57BL/6J).
-
Screen the progeny for germline transmission of the targeted Adh1 allele using PCR genotyping of tail-tip DNA.
-
Intercross heterozygous (Adh1+/-) mice to generate homozygous (Adh1-/-) knockout mice.
-
Protocol: PCR-Based Genotyping
This protocol outlines a standard three-primer PCR strategy to distinguish between wild-type (WT), heterozygous (+/-), and homozygous (-/-) genotypes. Note: Specific primer sequences must be designed based on the exact sequences of the Adh1 gene and the inserted selection cassette.
-
Primer Design Strategy:
-
Forward Primer 1 (WT-Fwd): Design a primer that anneals to a sequence within the deleted region of the Adh1 gene (e.g., within exon 7). This primer will only produce a product from the wild-type allele.
-
Forward Primer 2 (KO-Fwd): Design a primer that anneals to a sequence within the selection cassette (e.g., the hygro or neo gene). This primer will only produce a product from the knockout allele.
-
Reverse Primer (Common-Rev): Design a primer that anneals to a genomic sequence downstream of the deleted region, outside the 3' homology arm of the targeting vector. This primer will be used for both WT and KO allele amplification.
-
-
DNA Extraction:
-
Collect a small tissue sample (e.g., tail tip or ear punch) from weanling mice.
-
Isolate genomic DNA using a standard DNA extraction kit or a crude lysis buffer protocol.
-
-
PCR Reaction Mix (25 µL total volume):
Component Volume Final Concentration 5x PCR Buffer 5 µL 1x dNTP Mix (10 mM) 0.5 µL 200 µM WT-Fwd Primer (10 µM) 0.5 µL 0.2 µM KO-Fwd Primer (10 µM) 0.5 µL 0.2 µM Common-Rev Primer (10 µM) 0.5 µL 0.2 µM Taq DNA Polymerase 0.25 µL 1.25 units Genomic DNA 1-2 µL ~50-100 ng | Nuclease-Free Water | to 25 µL | - |
-
PCR Cycling Conditions:
Step Temperature Duration Cycles Initial Denaturation 94°C 3 min 1 Denaturation 94°C 30 sec \multirow{3}{*}{35} Annealing 60°C 30 sec Extension 72°C 1 min Final Extension 72°C 7 min 1 | Hold | 4°C | ∞ | 1 |
-
Gel Electrophoresis:
-
Analyze the PCR products on a 1.5-2.0% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Expected Results:
-
WT (+/+): One band corresponding to the WT allele product size.
-
Heterozygous (+/-): Two bands (one WT, one KO).
-
Homozygous KO (-/-): One band corresponding to the KO allele product size.
-
-
Characterization of Adh1 KO Mice
Adh1 KO mice are viable and fertile but exhibit distinct metabolic and behavioral phenotypes, primarily related to ethanol and retinol metabolism.[3][4]
Metabolic Phenotype
The primary phenotype of Adh1 KO mice is a significantly reduced capacity to metabolize ethanol.[4] This leads to altered pharmacokinetics following ethanol administration. Compared to wild-type littermates, Adh1 KO mice show:
-
Reduced Ethanol Clearance: Blood ethanol concentrations remain higher for a longer duration.[4]
-
Lower Acetaldehyde Production: Peripheral (blood and liver) levels of acetaldehyde, the first metabolite of ethanol, are significantly lower.
-
Abolished Acetate Increase: The subsequent rise in blood and tissue acetate levels is nearly eliminated.
Table 1: Summary of Ethanol Metabolite Levels in WT vs. Adh1 KO Mice Data compiled from studies involving a 2 g/kg ethanol administration.
| Metabolite | Tissue | Time Point | WT Mice (Relative Level) | Adh1 KO Mice (Relative Level) | Citation(s) |
| Ethanol | Blood | 1 hour | Baseline | ~2-fold higher than WT | |
| Liver | 1 hour | Baseline | Significantly higher than WT | ||
| Acetaldehyde | Blood | 15 min | Elevated | Significantly lower than WT | |
| Liver | 15 min / 1 hr | Elevated | Significantly lower than WT | ||
| Acetate | Serum | 1 hour | Significantly elevated | No significant elevation | |
| Liver | 1 hour | Significantly elevated | No significant elevation |
ADH1 plays a crucial role in oxidizing excess retinol to prevent vitamin A toxicity.[5] Adh1 KO mice exhibit:
-
Reduced Retinol Metabolism: A marked reduction in the conversion of retinol to retinoic acid, particularly in the liver.[3][5]
-
Increased Sensitivity to Vitamin A Toxicity: A lower LD50 value for retinol and increased signs of liver damage upon administration of high doses of vitamin A.[3]
-
Higher Retinyl Ester Stores: The liver accumulates higher-than-normal levels of stored retinyl esters due to the reduced oxidation of retinol.[3]
Behavioral Phenotype
The altered ethanol metabolism in Adh1 KO mice directly impacts their voluntary drinking behavior.
-
Decreased Ethanol Consumption: In voluntary drinking paradigms like the two-bottle choice test and "Drinking-in-the-Dark," Adh1 KO mice of both sexes consume significantly less ethanol and show a lower preference for it compared to WT mice.
-
Altered Drinking Microstructure: While KO mice still consume most of their ethanol early in the access period ("frontloading"), they exhibit altered temporal patterns and do not form normal drinking bout structures, resulting in lower overall consumption.
Table 2: Summary of Behavioral Phenotypes in Adh1 KO Mice
| Behavioral Test | Key Finding in Adh1 KO Mice | Citation(s) |
| Two-Bottle Choice | Decreased ethanol consumption and preference. | |
| Drinking-in-the-Dark (DID) | Decreased overall ethanol consumption. | |
| Lickometry Analysis | Altered temporal drinking patterns and bout structure. | |
| Ethanol-Induced Sedation | Increased sleep time following parenteral ethanol administration. | [4] |
Key Experimental Protocols
The following are detailed protocols for the characterization of Adh1 KO mice.
Protocol: Ethanol Administration for Pharmacokinetic Studies
-
Animal Preparation: Acclimate singly-housed adult male mice (~4 months old) to the experimental room for at least 1 week.
-
Ethanol Preparation: Prepare a 20% (w/v) ethanol solution in sterile saline.
-
Administration:
-
Oral Gavage: Administer a 2 g/kg dose of the ethanol solution directly into the stomach using a ball-tipped gavage needle.
-
Intraperitoneal (IP) Injection: Administer a 2 g/kg dose of the ethanol solution via IP injection.
-
-
Sample Collection: At specified time points (e.g., 15 min, 1 hour, 2 hours) post-administration, deeply anesthetize mice with isoflurane.
-
Blood Collection: Collect blood via cardiac puncture or from the orbital sinus into tubes containing an anticoagulant (e.g., EDTA).
-
Tissue Collection: Quickly dissect the liver and brain (e.g., cerebellar cortex), rinse with ice-cold PBS, blot dry, and immediately snap-freeze in liquid nitrogen.
-
Storage: Store all samples at -80°C until analysis.
Protocol: Quantification of Ethanol and Metabolites by Headspace GC-MS
This method is adapted from validated high-throughput protocols.[7][8]
-
Sample Preparation:
-
Standards: Prepare calibration standards for ethanol, acetaldehyde, and acetate in water or a blank matrix.
-
Internal Standards: Prepare a stock solution containing deuterated internal standards (²H₅-ethanol, ²H₄-acetaldehyde).
-
Tissues: Weigh ~20-40 mg of frozen tissue into a homogenization tube. Add a volume of cold PBS and a steel bead. Homogenize the tissue using a tissue lyser. Centrifuge at 4°C to pellet debris.
-
Reaction Setup: In a 20 mL headspace vial on ice, add 25 µL of sample (plasma, tissue homogenate supernatant, or standard). Add 25 µL of the internal standard solution. Add 50 µL of ice-cold 10% perchloric acid to precipitate proteins and stop enzymatic reactions. Crimp the vial shut immediately.
-
-
GC-MS Parameters:
-
System: Agilent Headspace GC-MS system (or equivalent).[8]
-
Headspace Autosampler: Equilibrate vials at 70-80°C for 10-15 minutes with shaking before a 1 mL injection.[8]
-
GC Column: Use a suitable column for volatile compound separation (e.g., DB-ALC1 or similar).
-
Carrier Gas: Helium.
-
Oven Program:
-
Initial temperature: 38-40°C, hold for 8 min.
-
Ramp: Increase to 170°C at 40°C/min.
-
Hold: Hold at 170°C for ~5 min.[9]
-
-
MS Detection: Use selected ion monitoring (SIM) mode.
-
-
Data Analysis: Quantify the concentration of each analyte by comparing the ratio of the analyte peak area to the internal standard peak area against the generated calibration curve.
Protocol: Drinking-in-the-Dark (DID) Binge-Drinking Assay
This protocol models binge-like ethanol consumption.[6]
-
Animal Housing: Singly house C57BL/6J mice (or the strain of interest) for at least one week before the experiment with ad libitum access to food and water. Maintain a 12:12 reverse light-dark cycle.
-
Procedure (4-Day Protocol):
-
Days 1-3: Three hours into the dark cycle, remove the water bottle from the home cage and replace it with a single bottle containing a 20% (v/v) ethanol solution.
-
Allow access for 2 hours.
-
At the end of the 2-hour period, remove the ethanol bottle, weigh it to determine the amount consumed, and replace it with the water bottle.
-
Day 4: Repeat the procedure, but allow access to the ethanol bottle for 4 hours.
-
-
Data Collection and Analysis:
-
Weigh mice daily to calculate ethanol consumption in g/kg of body weight (Ethanol intake [g] = volume consumed [mL] x 0.789 g/mL).
-
Compare the g/kg ethanol intake between Adh1 KO and WT mice using an appropriate statistical test (e.g., Student's t-test or ANOVA).
-
Applications and Future Directions
The Adh1 knockout mouse model is a fundamental tool with broad applications:
-
Alcohol Research: To dissect the specific contribution of ADH1 to total ethanol metabolism and to study how altered ethanol pharmacokinetics affects drinking behavior and the development of alcohol-related pathologies.[4]
-
Toxicology: To investigate the role of ADH1 in metabolizing and detoxifying other alcohols and aldehydes, and to study the consequences of retinol toxicity.[3]
-
Drug Development: To screen and validate novel pharmacotherapies for alcohol use disorder that may target ethanol metabolism.
-
Neuroscience: To explore potential links between ADH1 function, its metabolites, and neurological conditions, as suggested by studies linking the model to changes in the dopamine system relevant to Parkinson's disease.[1]
Future work could involve generating conditional or tissue-specific Adh1 knockout models to explore the role of this enzyme in specific organs (e.g., liver vs. other tissues) without the systemic effects seen in a global knockout.
References
- 1. Adh1 alcohol dehydrogenase 1 (class I) [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Adh1 alcohol dehydrogenase 1 (class I) [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. PCR Genotyping Primer Pairs | Mouse Genetics Core | Washington University in St. Louis [mousegeneticscore.wustl.edu]
- 4. researchgate.net [researchgate.net]
- 5. Distinct Retinoid Metabolic Functions for Alcohol Dehydrogenase Genes Adh1 and Adh4 in Protection against Vitamin A Toxicity or Deficiency Revealed in Double Null Mutant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Vector Design [ko.cwru.edu]
- 7. biorxiv.org [biorxiv.org]
- 8. Quantification of Neural Ethanol and Acetaldehyde Using Headspace GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Adh1 Inhibitors for Metabolic Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcohol dehydrogenase 1 (ADH1) is a key enzyme in cellular metabolism, primarily known for its role in the oxidation of alcohols to aldehydes.[1] This function is not only central to ethanol metabolism but also plays a significant role in various other metabolic pathways, including retinoid metabolism, fatty acid metabolism, and even cancer metabolism through its influence on processes like serine synthesis.[2] The activity of ADH1 can significantly impact the cellular redox state by altering the NAD+/NADH ratio, thereby influencing a wide range of metabolic fluxes.[3]
Inhibitors of ADH1 are powerful tools for dissecting the roles of this enzyme in both normal physiology and disease states. By blocking the conversion of alcohols to aldehydes, these inhibitors allow researchers to study the downstream consequences of this metabolic step and to explore the therapeutic potential of targeting ADH1 in various conditions.[1][4] This document provides detailed application notes and protocols for utilizing Adh1 inhibitors to investigate metabolic pathways in a research setting.
Data Presentation: Quantitative In Vitro Data for Adh1 Inhibitors
The following tables summarize key quantitative data for commonly used Adh1 inhibitors, providing a reference for experimental design.
| Inhibitor | Target(s) | Inhibition Type | Ki Value | Organism/Enzyme Source | Reference(s) |
| Fomepizole (4-Methylpyrazole) | ADH1 (all isoforms) | Competitive | ~0.1 µM (for ADH1) | Human Liver ADH | [2] |
| Disulfiram | ADH, ALDH | Competitive (forms enzyme-NAD+-inhibitor complex) | 30 µM (KE,I for binary complex), 50 µM (KEO,I for ternary complex) | Equine Hepatic ADH | [5] |
| Cimetidine | ADH1B2, ADH1B3, ADH2, ADH4, ALDH1A1 | Competitive or Non-competitive | Near mM range | Recombinant Human ADH/ALDH isozymes | [6] |
| Inhibitor | Cell Line | Assay | IC50 Value | Reference(s) |
| Disulfiram | Triple-Negative Breast Cancer (TNBC) cell lines (average of 13 lines) | MTT Viability Assay | ~300 nM | [7] |
| ADH-1 (N-cadherin inhibitor) | PC3, Tsu-Pr1 (Prostate Cancer), HUVEC | Cytotoxicity Assay | >500 µmol/L | [3] |
Signaling Pathways and Experimental Workflows
Adh1 Inhibition and Its Impact on a Generic Metabolic Pathway
This diagram illustrates the general mechanism of Adh1 inhibition and its immediate downstream effects on a substrate and product, as well as the resulting shift in the NAD+/NADH ratio.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Metabolomic analysis of hydroxycinnamic acid inhibition on Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolite Profiling of adh1 Mutant Response to Cold Stress in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 5. 13C Metabolic Flux Analysis Indicates Endothelial Cells Attenuate Metabolic Perturbations by Modulating TCA Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lactate Concentration assay (LDH method) [protocols.io]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of Adh1 in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcohol dehydrogenase 1 (ADH1) is a key enzyme in the metabolism of ethanol and other small aliphatic alcohols.[1][2] It also plays a significant role in various physiological and pathological processes, including retinoic acid metabolism, dopamine metabolism, and the progression of certain cancers.[3][4][5] The ability to knock out the Adh1 gene in cell lines using CRISPR/Cas9 technology provides a powerful tool to study its function, elucidate its role in signaling pathways, and identify potential therapeutic targets.[6]
These application notes provide a comprehensive guide for the CRISPR/Cas9-mediated knockout of the Adh1 gene in mammalian cell lines. Detailed protocols for sgRNA design, transfection, clonal selection, and validation are provided, along with expected quantitative outcomes based on existing literature.
Data Presentation
Successful CRISPR/Cas9-mediated knockout of Adh1 is expected to result in a significant reduction in ADH1 protein expression and enzymatic activity. While specific efficiencies can vary between cell lines and experimental conditions, the following tables provide a summary of expected quantitative data based on studies in Adh1 knockout models.
Table 1: Expected Adh1 Knockout Efficiency and Protein Level Reduction
| Parameter | Method | Expected Outcome | Reference |
| Knockout Efficiency | T7 Endonuclease I Assay or Sanger Sequencing of pooled cells | 70-90% indel formation | [7] |
| ADH1 mRNA Reduction | qRT-PCR | >90% reduction in knockout clones | [8] |
| ADH1 Protein Reduction | Western Blot | >95% reduction in knockout clones | [8][9] |
Table 2: Expected Reduction in ADH1 Enzymatic Activity
| Assay Method | Substrate | Expected Reduction in Activity | Reference |
| Spectrophotometric Assay | Ethanol | >90% reduction | [8] |
| Spectrophotometric Assay | Retinol | Significant reduction | [1][3] |
Table 3: Expected Phenotypic Changes in Adh1 Knockout Cells
| Biological Process | Measured Parameter | Expected Change in Knockout Cells | Reference |
| Retinoic Acid Synthesis | All-trans-retinoic acid levels after retinol treatment | 10 to 23-fold decrease | [1][3][4] |
| Dopamine Metabolism | DOPAC and HVA levels | Altered levels, indicating changes in dopamine turnover | |
| Ethanol Metabolism | Ethanol clearance rate | Significantly reduced | [2] |
Experimental Protocols
I. sgRNA Design and Cloning for Adh1 Knockout
-
sgRNA Design:
-
Identify the target exon of the Adh1 gene. For human ADH1A, ADH1B, and ADH1C, target early exons to ensure a frameshift mutation leads to a non-functional protein.
-
Use an online sgRNA design tool (e.g., CHOPCHOP) to identify potential 20-base pair sgRNA sequences with high on-target scores and low off-target scores. Select at least two sgRNAs targeting different regions of the exon.
-
-
Oligonucleotide Annealing and Cloning:
-
Synthesize complementary oligonucleotides for the chosen sgRNA sequences with appropriate overhangs for cloning into a Cas9-expressing vector (e.g., pSpCas9(BB)-2A-Puro).
-
Anneal the complementary oligonucleotides to form double-stranded DNA.
-
Ligate the annealed sgRNA duplex into the linearized Cas9 vector.
-
Transform the ligation product into competent E. coli and select for positive colonies.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
II. Cell Line Transfection and Selection
This protocol is optimized for adherent cell lines such as HEK293T or HepG2.
-
Cell Culture:
-
Culture cells in the recommended medium and conditions until they reach 70-80% confluency.
-
-
Transfection:
-
On the day of transfection, seed the cells in a 6-well plate.
-
Transfect the cells with the validated sgRNA-Cas9 plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions. Include a negative control (e.g., a scramble sgRNA).
-
-
Selection of Transfected Cells:
-
48 hours post-transfection, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Continue selection for 2-3 days until non-transfected cells are eliminated.
-
-
Single-Cell Cloning:
-
After selection, detach the cells and perform serial dilutions to seed single cells into 96-well plates.
-
Monitor the plates for the growth of single colonies.
-
III. Validation of Adh1 Knockout Clones
-
Genomic DNA Extraction and PCR:
-
Once single-cell clones have expanded, extract genomic DNA.
-
Amplify the target region of the Adh1 gene by PCR.
-
-
T7 Endonuclease I (T7E1) Assay or Sanger Sequencing:
-
Use the T7E1 assay to screen for clones with insertions or deletions (indels).
-
Confirm the presence of frameshift mutations in positive clones by Sanger sequencing of the PCR products.
-
-
Western Blot Analysis for ADH1 Protein Expression:
-
Lyse the cells from validated knockout clones and a wild-type control.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for ADH1, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system. A significant reduction or absence of the ADH1 band is expected in knockout clones.
-
-
ADH1 Enzymatic Activity Assay:
-
Prepare cell lysates from knockout and wild-type clones.
-
Measure ADH1 activity using a spectrophotometric assay that monitors the reduction of NAD+ to NADH at 340 nm in the presence of ethanol as a substrate. A significant decrease in enzyme activity is expected in the knockout clones.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for generating and validating Adh1 knockout cell lines.
ADH1 in Retinoic Acid Metabolism
Caption: Role of ADH1 in the retinoic acid synthesis pathway.
ADH1 in Dopamine Metabolism
Caption: Involvement of ADH1 in the metabolic pathway of dopamine.
References
- 1. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transgenic Mouse Models for Alcohol Metabolism, Toxicity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stimulation of retinoic acid production and growth by ubiquitously expressed alcohol dehydrogenase Adh3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alcohol and Aldehyde Dehydrogenases: Retinoid Metabolic Effects in Mouse Knockout Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Adh1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcohol dehydrogenase 1 (Adh1), a key enzyme in ethanol metabolism, catalyzes the oxidation of alcohols to aldehydes.[1] Inhibition of Adh1 is a therapeutic strategy for managing alcohol dependence and is also explored in other metabolic and disease contexts.[2] High-throughput screening (HTS) is a critical tool for identifying novel Adh1 inhibitors from large chemical libraries.[3][4] These application notes provide detailed protocols and guidelines for conducting HTS campaigns to discover and characterize Adh1 inhibitors.
Biochemical Pathway of Adh1
The enzymatic reaction catalyzed by Adh1 involves the transfer of a hydride ion from the alcohol substrate to the cofactor nicotinamide adenine dinucleotide (NAD+), resulting in the formation of an aldehyde, reduced NAD+ (NADH), and a proton.[5]
Caption: Biochemical reaction catalyzed by Alcohol Dehydrogenase 1 (Adh1).
High-Throughput Screening (HTS) Workflow
A typical HTS campaign for Adh1 inhibitors follows a multi-step workflow, from initial screening of a large compound library to hit confirmation and characterization.
Caption: General workflow for a high-throughput screening campaign for Adh1 inhibitors.
Experimental Protocols
Adh1 Inhibition Assay (384-Well Plate Format)
This protocol describes a fluorescence-based assay to measure Adh1 activity by monitoring the production of NADH.
Materials:
-
Human recombinant Adh1 enzyme
-
NAD+
-
Ethanol
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Fomepizole)
-
384-well black, flat-bottom plates
-
Plate reader with fluorescence detection (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Compound Plating:
-
Dispense 50 nL of test compounds (typically at a concentration that will yield a final assay concentration of 10 µM) and controls into the wells of a 384-well plate.
-
Include wells with DMSO only (negative control) and a known Adh1 inhibitor (positive control).
-
-
Enzyme Addition:
-
Prepare an Adh1 enzyme solution in assay buffer.
-
Dispense 5 µL of the enzyme solution into each well containing the compounds.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Substrate Addition and Reaction Initiation:
-
Prepare a substrate solution containing NAD+ and ethanol in assay buffer.
-
Dispense 5 µL of the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Signal Detection:
-
Immediately transfer the plate to a plate reader.
-
Measure the fluorescence signal (Excitation: 340 nm, Emission: 460 nm) kinetically over 10-15 minutes, or as an endpoint reading after a defined incubation period (e.g., 30 minutes) at 37°C.
-
Data Analysis and Hit Identification
-
Normalization:
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 x (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
-
Z'-Factor Calculation:
-
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[5] It is calculated using the signals from the positive and negative controls: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[5]
-
-
Hit Selection:
-
Compounds exhibiting a percent inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are selected as primary hits.
-
Dose-Response and IC50 Determination
-
Serial Dilution:
-
Prepare serial dilutions of the confirmed hit compounds.
-
-
Assay Performance:
-
Perform the Adh1 inhibition assay as described above with the serially diluted compounds.
-
-
Data Analysis:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Data Presentation
The following tables summarize the inhibitory activity of known Adh1 inhibitors.
Table 1: IC50 and Ki Values of Selected Adh1 Inhibitors
| Compound | Type of Inhibition | Target Enzyme | IC50 | Ki | Reference(s) |
| Fomepizole (4-Methylpyrazole) | Competitive | Human Adh1 | - | 0.2 µM - 2 µM | [6] |
| Pyrazole | Competitive | Human LADH | - | 2.6 µM | [7] |
| 4-Bromopyrazole | Competitive | Human LADH | - | 0.29 µM | [7] |
| 4-Iodopyrazole | Competitive | Human LADH | - | 0.12 µM | [7] |
| p-Butoxyphenol acetamide (BPA) | Noncompetitive | Horse Liver ADH | - | 22 µM | [8] |
| N-(p-butoxybenzyl)formamide (BBF) | Noncompetitive | Horse Liver ADH | - | 0.14 µM | [8] |
Table 2: Inhibitory Activity of Natural Product Extracts against Alcohol Dehydrogenase (ADH)
| Natural Product Extract | IC50 (µg/mL) | Reference(s) |
| Puerariae Radix (Kudzu Root) | 61.2 | [9] |
| Glycyrrhizae Radix (Licorice Root) | 105.0 | [9] |
| Cinnamomi Ramulus (Cinnamon Twig) | 7.0 | [9] |
| Rhei Rhizoma (Rhubarb Rhizome) | 36.7 | [9] |
| Mori Cortex Radicis (Mulberry Root Bark) | 106.2 | [9] |
| Chrysanthemi Flos (Chrysanthemum Flower) | 112.2 | [9] |
| Erycibes Caulis | 36.7 | [9] |
| Scutellariae Radix (Baikal Skullcap Root) | 122.5 | [9] |
Conclusion
These application notes provide a comprehensive framework for conducting high-throughput screening of Adh1 inhibitors. By following the detailed protocols and data analysis guidelines, researchers can effectively identify and characterize novel compounds with therapeutic potential. Careful assay optimization and validation are crucial for the success of any HTS campaign.
References
- 1. graphviz.org [graphviz.org]
- 2. scbt.com [scbt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 5. AID 1030 - qHTS Assay for Inhibitors of Aldehyde Dehydrogenase 1 (ALDH1A1) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Three-dimensional structures of the three human class I alcohol dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic Ethanol Assay [protocols.io]
- 9. bioassaysys.com [bioassaysys.com]
Application Notes and Protocols for Stable Isotope Labeling in Adh1 Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcohol Dehydrogenase 1 (Adh1) is a critical enzyme in ethanol metabolism, catalyzing the oxidation of alcohols to aldehydes. Its quantification in complex biological samples is essential for understanding various physiological and pathological processes, including alcohol metabolism, liver disease, and cancer. Stable isotope labeling in combination with mass spectrometry has emerged as a powerful and accurate methodology for protein quantification in proteomics.
This document provides detailed application notes and protocols for the quantification of Adh1 using various stable isotope labeling techniques. These methods offer high precision and accuracy for both relative and absolute quantification of Adh1, enabling researchers to investigate its role in signaling pathways and as a potential biomarker. The protocols described include metabolic labeling with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), chemical labeling with Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT), and targeted absolute quantification using stable isotope-labeled synthetic peptides (AQUA).
General Experimental Workflow for Stable Isotope Labeling Proteomics
The following diagram illustrates a generalized workflow for quantitative proteomics using stable isotope labeling. Specific steps vary depending on the chosen labeling strategy.
Caption: General workflow for quantitative proteomics using stable isotope labeling.
Protocol 1: Absolute Quantification of Adh1 using Targeted Proteomics with Stable Isotope-Labeled Peptides (AQUA)
This protocol describes the absolute quantification of Adh1 using a targeted proteomics approach, specifically Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), with the aid of a stable isotope-labeled internal standard peptide. This method provides precise and absolute concentration values of the target protein.
Experimental Workflow for Adh1 AQUA
Caption: Workflow for absolute quantification of Adh1 using AQUA.
Detailed Methodology
1. Selection of Adh1 Peptide for Quantification:
-
Select a proteotypic peptide unique to the Adh1 isoform of interest. The peptide should be easily detectable by mass spectrometry and free of post-translational modifications. For example, for ADH1B, the peptide AAVLWEVK has been shown to be specific.[1]
-
Synthesize the selected peptide with a stable isotope-labeled amino acid (e.g., ¹³C₆, ¹⁵N₂-Lysine or ¹³C₆, ¹⁵N₄-Arginine).
2. Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.
-
Quantify the total protein concentration using a standard method like the BCA assay.
3. Internal Standard Spiking and Digestion:
-
To a known amount of total protein from your sample, add a precise amount of the heavy-labeled Adh1 AQUA peptide.
-
Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes.
-
Alkylate cysteine residues with iodoacetamide (IAA) in the dark at room temperature for 20 minutes.
-
Digest the protein mixture with sequencing-grade trypsin overnight at 37°C.
4. LC-SRM/PRM Analysis:
-
Analyze the peptide mixture using a liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer capable of SRM or PRM.
-
Develop an SRM/PRM method specifically targeting the precursor and fragment ions of both the endogenous (light) and the stable isotope-labeled (heavy) Adh1 peptides.
5. Data Analysis and Quantification:
-
Integrate the peak areas of the selected transitions for both the light and heavy peptides.
-
Calculate the ratio of the peak area of the endogenous peptide to the peak area of the heavy internal standard peptide.
-
Determine the absolute amount of the endogenous Adh1 peptide (and thus the protein) based on the known concentration of the spiked-in heavy peptide.
Data Presentation: Adh1 Absolute Quantification
| Sample ID | Total Protein (µg) | Spiked Heavy Adh1 Peptide (fmol) | Peak Area Ratio (Light/Heavy) | Absolute Adh1 Amount (fmol) | Adh1 Concentration (fmol/µg total protein) |
| Control 1 | 50 | 100 | 0.75 | 75 | 1.50 |
| Control 2 | 50 | 100 | 0.80 | 80 | 1.60 |
| Treated 1 | 50 | 100 | 1.50 | 150 | 3.00 |
| Treated 2 | 50 | 100 | 1.65 | 165 | 3.30 |
Protocol 2: Relative Quantification of Adh1 using SILAC
SILAC is a metabolic labeling approach where cells are grown in media containing either normal (light) or heavy stable isotope-labeled amino acids. This allows for the direct comparison of protein abundance between different cell populations.
Experimental Workflow for Adh1 SILAC
Caption: Workflow for relative quantification of Adh1 using SILAC.
Detailed Methodology
1. Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population is grown in standard "light" medium, while the other is grown in "heavy" medium containing stable isotope-labeled essential amino acids (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine).
-
Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five to six doublings in the heavy medium.
2. Experimental Treatment:
-
Apply the experimental treatment (e.g., drug administration) to one of the cell populations. The other population serves as the control.
3. Sample Preparation and Mixing:
-
Harvest both cell populations and lyse them.
-
Measure the protein concentration of each lysate.
-
Combine equal amounts of protein from the light and heavy lysates.
4. Protein Digestion and Mass Spectrometry:
-
Digest the combined protein mixture with trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
5. Data Analysis:
-
Identify peptides corresponding to Adh1.
-
For each identified Adh1 peptide, extract the ion chromatograms for both the light and heavy forms.
-
Calculate the ratio of the peak area of the heavy peptide to the light peptide. The average ratio across multiple peptides provides the relative quantification of Adh1 between the two conditions.
Data Presentation: Adh1 Relative Quantification (SILAC)
| Adh1 Peptide Sequence | Charge State | Heavy/Light Ratio (Replicate 1) | Heavy/Light Ratio (Replicate 2) | Average H/L Ratio |
| AAVLWEVK | 2+ | 2.1 | 2.3 | 2.2 |
| GGVGESVGEVTK | 2+ | 2.0 | 2.2 | 2.1 |
| FQGKFPIK | 2+ | 2.2 | 2.4 | 2.3 |
| Average Adh1 Ratio | 2.1 | 2.3 | 2.2 |
Protocol 3: Relative Quantification of Adh1 using iTRAQ/TMT
iTRAQ and TMT are chemical labeling reagents that tag primary amines of peptides. These isobaric tags allow for the multiplexed analysis of up to 16 samples in a single LC-MS/MS experiment.
Experimental Workflow for Adh1 iTRAQ/TMT
Caption: Workflow for relative quantification of Adh1 using iTRAQ/TMT.
Detailed Methodology
1. Sample Preparation and Digestion:
-
Extract proteins from each sample (e.g., control, different drug treatments, time points).
-
Quantify the protein concentration for each sample.
-
Take an equal amount of protein from each sample and perform in-solution or in-gel tryptic digestion.
2. Peptide Labeling:
-
Label the peptide digests from each sample with a different iTRAQ or TMT reagent according to the manufacturer's protocol.
3. Sample Pooling and Fractionation:
-
Combine the labeled peptide samples into a single mixture.
-
For complex samples, it is recommended to perform peptide fractionation (e.g., by strong cation exchange or high-pH reversed-phase chromatography) to increase proteome coverage.
4. LC-MS/MS Analysis:
-
Analyze the combined (and fractionated) peptide sample by LC-MS/MS. The mass spectrometer should be configured to isolate and fragment the precursor ions and then further fragment the reporter ions for quantification.
5. Data Analysis:
-
Use appropriate software to identify peptides and quantify the intensity of the reporter ions for each identified Adh1 peptide.
-
The relative abundance of Adh1 in each sample is determined by comparing the reporter ion intensities.
Data Presentation: Adh1 Relative Quantification (iTRAQ/TMT)
| Adh1 Peptide Sequence | Reporter Ion 126 (Control) | Reporter Ion 127 (Treated A) | Reporter Ion 128 (Treated B) | Fold Change (A vs. Control) | Fold Change (B vs. Control) |
| AAVLWEVK | 15,234 | 32,145 | 8,123 | 2.11 | 0.53 |
| GGVGESVGEVTK | 21,567 | 44,890 | 10,567 | 2.08 | 0.49 |
| FQGKFPIK | 18,901 | 39,012 | 9,876 | 2.06 | 0.52 |
| Average Adh1 Fold Change | 2.08 | 0.51 |
Adh1 Signaling and Metabolic Pathways
Adh1 plays a central role in alcohol metabolism and is implicated in various cellular processes and diseases. Proteomic studies can help elucidate the signaling networks in which Adh1 is involved.
Adh1 in Cellular Metabolism and Disease
A proteomics study on alcohol-associated hepatitis revealed a significant decrease in Adh1 abundance.[2] This downregulation can impact cellular metabolism and contribute to the pathophysiology of liver disease. Adh1 is also involved in pathways related to cancer progression. For instance, in colorectal cancer, Adh1C expression is downregulated, and its overexpression can inhibit cancer cell proliferation and migration.
The following diagram illustrates a simplified view of Adh1's role in ethanol metabolism and its connection to downstream pathways.
Caption: Simplified pathway of Adh1 in ethanol metabolism and its downstream effects.
References
- 1. Mass Spectrometry-Based Proteomics Reveal Alcohol Dehydrogenase 1B as a Blood Biomarker Candidate to Monitor Acetaminophen-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic Analysis of Alcohol-associated Hepatitis Reveals Glycoprotein NMB (GPNMB) as a Novel Hepatic and Serum Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
Adh1 (alcohol Dehydrogenase 1) - Troubleshooting & Optimization
Troubleshooting low Adh1 activity in enzymatic assays
Welcome to the technical support center for troubleshooting low Adh1 activity in your enzymatic assays. This guide provides answers to frequently asked questions and detailed troubleshooting steps to help you identify and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH and temperature for a yeast Adh1 enzymatic assay?
A1: For the oxidation of ethanol, the optimal pH is generally in the alkaline range, typically between 8.0 and 9.0.[1][2] A common assay condition uses a pH of 8.8. The optimal temperature for yeast Adh1 activity is approximately 25°C.[1] Deviations from these values can lead to significantly reduced enzyme activity.
Q2: My Adh1 enzyme has been stored for a while. Could it have lost activity?
A2: Yes, improper storage is a common cause of reduced enzyme activity. Soluble Adh1 can be unstable and lose activity over time, especially if not stored at the correct temperature (typically 4°C for short-term and -20°C or -80°C for long-term).[3] One study showed that soluble ADH lost over 80% of its activity after 6 days at 4°C.[3] Always refer to the manufacturer's datasheet for specific storage instructions.
Q3: Can the concentration of ethanol affect my assay results in unexpected ways?
A3: Yes, Adh1 can be subject to substrate inhibition at high concentrations of ethanol. For example, the activity of purified mouse Adh1 begins to decrease at ethanol concentrations above 15 mM.[4] It is crucial to determine the optimal substrate concentration range for your specific enzyme and assay conditions.
Q4: What are common inhibitors that could be affecting my Adh1 assay?
A4: Adh1 activity can be inhibited by various compounds. Pyrazole and its derivatives, like 4-methylpyrazole (fomepizole), are potent competitive inhibitors.[4][5] Other alcohols can also act as competitive substrates.[6] Additionally, certain assay buffer components or contaminants from your sample preparation, such as EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (>0.2%), can interfere with the assay.[7]
Q5: Why am I not seeing a linear increase in absorbance at 340 nm?
A5: A non-linear or flat absorbance reading at 340 nm suggests an issue with the reaction rate. This could be due to several factors:
-
Depleted Substrate or Cofactor: The concentration of ethanol or NAD+ may be too low and consumed early in the reaction.
-
Enzyme Instability: The enzyme may be rapidly losing activity under the assay conditions.[6][8]
-
Incorrect Measurement Range: The readings might be taken outside the initial, linear velocity phase of the reaction.
-
Instrument Error: Ensure the spectrophotometer is calibrated and functioning correctly at 340 nm.[1]
Troubleshooting Guide for Low Adh1 Activity
If you are experiencing lower than expected Adh1 activity, follow this systematic troubleshooting guide.
Step 1: Verify Reagent Integrity and Concentration
The quality and concentration of your reagents are critical for a successful assay.
| Reagent | Potential Problem | Recommended Action |
| Adh1 Enzyme | Enzyme is inactive or degraded. | Use a fresh aliquot of the enzyme. Verify proper storage conditions and handling.[3] Avoid repeated freeze-thaw cycles. Consider running a positive control with a known active enzyme lot. |
| Incorrect enzyme concentration. | Prepare a fresh, accurate dilution of the enzyme immediately before use. Titrate the enzyme concentration to find the optimal amount for your assay. | |
| Ethanol (Substrate) | Substrate degradation or contamination. | Use a fresh, high-purity ethanol stock. |
| Sub-optimal or inhibitory concentration. | Perform a substrate titration curve to determine the optimal concentration and check for substrate inhibition.[4] | |
| NAD+ (Cofactor) | Cofactor is degraded. | NAD+ solutions can be unstable. Prepare fresh NAD+ solution before each experiment and store it protected from light.[9] |
| Incorrect cofactor concentration. | Ensure NAD+ is in excess to not be a limiting factor. The binding of the cofactor is the initial step in the reaction. | |
| Assay Buffer | Incorrect pH. | Prepare the buffer fresh and verify its pH at the assay temperature. The optimal pH for ethanol oxidation is typically 8.8-9.0.[1][2] |
| Presence of interfering substances. | Ensure the buffer is free from inhibitors like EDTA or detergents unless specified in the protocol.[7] |
Step 2: Check Assay Conditions
Environmental factors play a significant role in enzyme kinetics.
| Parameter | Potential Problem | Recommended Action |
| Temperature | Temperature is too high or too low. | Ensure the spectrophotometer's cuvette holder is thermostatted to the correct temperature (e.g., 25°C).[1] High temperatures can denature the enzyme.[3] |
| Incubation Time | Readings are outside the linear range. | Monitor the reaction continuously and calculate the initial rate from the linear portion of the progress curve. |
| Sample Preparation | Presence of inhibitors in the sample. | If using crude lysates, consider sample cleanup steps like deproteinization or dialysis. Run a control with buffer instead of your sample to check for matrix effects.[7] |
| Interference from other dehydrogenases. | In crude samples, other enzymes like lactate dehydrogenase can sometimes cause false-positive results.[10] |
Step 3: Review Instrumentation and Data Analysis
Proper instrument setup and data interpretation are essential.
| Area | Potential Problem | Recommended Action |
| Spectrophotometer | Incorrect wavelength setting. | Ensure the wavelength is set to 340 nm to measure the formation of NADH.[9] |
| Improperly blanked. | Use a blank cuvette containing all reaction components except the enzyme or the substrate to zero the instrument. | |
| Data Analysis | Incorrect calculation of activity. | Double-check the formula used for calculating enzyme units, ensuring the correct extinction coefficient for NADH (6220 M⁻¹cm⁻¹) is used. |
Visual Troubleshooting and Experimental Workflow
Use the following diagrams to guide your troubleshooting process and understand the experimental setup.
Caption: A step-by-step workflow for troubleshooting low Adh1 activity.
Caption: The reversible reaction catalyzed by Alcohol Dehydrogenase 1 (Adh1).
Standard Adh1 Enzymatic Assay Protocol
This protocol is based on a continuous spectrophotometric rate determination.
I. Reagents and Preparation
-
50 mM Sodium Pyrophosphate Buffer (pH 8.8 at 25°C):
-
Dissolve sodium pyrophosphate tetrabasic decahydrate in ultrapure water.
-
Adjust pH to 8.8 using phosphoric acid.
-
-
95% (v/v) Ethanol Substrate Solution:
-
Use a high-purity ethanol source.
-
-
15 mM β-NAD+ Solution:
-
Prepare fresh in ultrapure water before use. Store on ice, protected from light.
-
-
Enzyme Diluent (10 mM Sodium Phosphate, pH 7.5 with 0.1% w/v BSA):
-
Used to dilute the Adh1 enzyme stock.
-
-
Adh1 Enzyme Stock Solution (e.g., 1 mg/mL):
-
Prepare in cold Enzyme Diluent.
-
-
Adh1 Working Solution:
-
Immediately before use, dilute the Adh1 stock solution in cold Enzyme Diluent to a suitable working concentration. The final concentration should yield a linear rate of change in absorbance.
-
II. Assay Procedure
-
Set a spectrophotometer to 340 nm and equilibrate the cuvette holder to 25°C.
-
Prepare the reaction mixture in a cuvette by adding the following (example volumes for a 3 mL final volume):
-
1.30 mL of 50 mM Sodium Pyrophosphate Buffer (pH 8.8)
-
1.50 mL of 15 mM β-NAD+ Solution
-
0.10 mL of 95% Ethanol
-
-
Mix the contents by inversion and place the cuvette in the spectrophotometer.
-
Establish a baseline reading.
-
Initiate the reaction by adding 0.10 mL of the Adh1 Working Solution.
-
Immediately mix by inversion and start recording the absorbance at 340 nm for approximately 5-6 minutes.
-
Blank Rate: Prepare a blank reaction using 0.10 mL of Enzyme Diluent instead of the Adh1 Working Solution to measure any non-enzymatic reduction of NAD+.
-
Calculation: Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the initial, linear portion of the curve. Subtract the blank rate from the sample rate.
III. Data Summary Tables
Table 1: Typical Kinetic Parameters for Yeast Adh1
| Parameter | Value | Reference |
| Optimal pH (Ethanol Oxidation) | 8.0 - 9.0 | [1][2] |
| Optimal Temperature | 25°C | [1] |
| K_m_ for Ethanol | ~0.4 mM | [1] |
| V_max_ for Ethanol | ~0.33 mMs⁻¹ | [1] |
Note: These values are approximate and can vary based on the specific enzyme source, purity, and assay conditions.
Table 2: Common Assay Interferents and Thresholds
| Substance | Interfering Concentration | Reference |
| EDTA | > 0.5 mM | [7] |
| Ascorbic Acid | > 0.2% | [7] |
| SDS | > 0.2% | [7] |
| Sodium Azide | > 0.2% | [7] |
| Tween-20 | > 1% | [7] |
References
- 1. ijsra.net [ijsra.net]
- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 3. Immobilization of alcohol dehydrogenase from Saccharomyces cerevisiae onto carboxymethyl dextran-coated magnetic nanoparticles: a novel route for biocatalyst improvement via epoxy activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic Control of Alcohol Metabolism in the Body—The Roles of Class I, II, III, and IV Alcohol Dehydrogenases/NADH Reoxidation System, Microsomal Ethanol Oxidizing System, Catalase/H2O2 System, and Aldehyde Dehydrogenase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Yeast Alcohol Dehydrogenase Structure and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enzymatic Ethanol Assay [protocols.io]
- 10. researchgate.net [researchgate.net]
Optimizing Adh1 Western Blot Antibody Concentrations: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize western blot experiments for the Alcohol Dehydrogenase 1 (Adh1) protein.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of Adh1?
The expected molecular weight of the monomeric form of Alcohol Dehydrogenase 1 (Adh1) is approximately 37-40 kDa.[1] However, Adh1 can form homo- and heterodimers, which may be observed at higher molecular weights depending on the sample preparation.[2]
Q2: Which tissues can be used as a positive control for Adh1 expression?
Adh1 is predominantly expressed in the liver.[2][3] Other tissues that express Adh1 and can serve as positive controls include the kidney, gut epithelium, and adrenal cortex.[4] Specifically, mouse lung and Hep G2 cells have been used as positive controls in western blot experiments for Adh1.[5]
Q3: What are the recommended starting dilutions for Adh1 primary antibodies?
Recommended starting dilutions for Adh1 primary antibodies can vary depending on the manufacturer and the specific antibody. It is always best to consult the antibody's datasheet. However, common starting dilution ranges are from 1:500 to 1:2,000.[1] Some antibodies may even have recommended dilutions of 1:1000 or 1:6000.[5][6][7] Optimization is crucial to determine the best dilution for your specific experimental conditions.[8][9]
Q4: What is the subcellular localization of Adh1?
Adh1 is a cytosolic enzyme.[5] Therefore, when preparing cell or tissue lysates, ensure that the lysis buffer and protocol are suitable for extracting cytosolic proteins.
Troubleshooting Guides
This section addresses common issues encountered during Adh1 western blotting in a question-and-answer format.
High Background
Q: My western blot for Adh1 shows high background, obscuring the specific band. What could be the cause and how can I fix it?
A: High background can be caused by several factors. Here are some common causes and their solutions:
-
Insufficient Blocking: The blocking step is crucial to prevent non-specific antibody binding.
-
Solution: Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C.[10] You can also try increasing the concentration of the blocking agent (e.g., 5% to 7% non-fat milk or BSA).[11] For phospho-Adh1 detection, it is recommended to use BSA instead of milk, as milk contains phosphoproteins that can cause background.[12]
-
-
Antibody Concentration Too High: Both primary and secondary antibody concentrations can contribute to high background.
-
Inadequate Washing: Insufficient washing will not effectively remove unbound antibodies.
-
Membrane Drying: Allowing the membrane to dry out at any stage can lead to irreversible, patchy background.
-
Solution: Ensure the membrane is always submerged in buffer during all incubation and washing steps.[14]
-
Weak or No Signal
Q: I am not getting any signal, or the signal for Adh1 is very weak. What are the possible reasons and solutions?
A: A weak or absent signal can be frustrating. Consider the following possibilities:
-
Low Target Protein Abundance: The sample may not contain enough Adh1 protein.
-
Solution: Increase the amount of protein loaded onto the gel.[15] If Adh1 expression is known to be low in your sample type, consider using a positive control lysate to confirm the experimental setup is working.
-
-
Suboptimal Antibody Concentration: The primary or secondary antibody concentration may be too low.
-
Inefficient Protein Transfer: The transfer of Adh1 from the gel to the membrane may have been incomplete.
-
Solution: Confirm successful protein transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and conditions based on the molecular weight of Adh1. For proteins of this size, ensure good contact between the gel and the membrane and that no air bubbles are present.[15]
-
-
Inactive Antibody or Reagents: The antibodies or detection reagents may have lost activity.
-
Solution: Ensure antibodies have been stored correctly and are within their expiration date.[10] Use fresh detection reagents.
-
Non-specific Bands
Q: My blot shows multiple bands in addition to the expected Adh1 band. How can I get rid of these non-specific bands?
A: The appearance of non-specific bands can be due to several factors:
-
Primary Antibody Concentration is Too High: This can lead to the antibody binding to proteins other than Adh1.
-
Solution: Decrease the primary antibody concentration. Performing a titration is the best way to determine the optimal dilution.[10]
-
-
Sample Degradation: Proteolytic degradation of Adh1 can result in lower molecular weight bands.
-
Non-specific Binding of the Secondary Antibody: The secondary antibody may be binding to other proteins in the lysate.
Quantitative Data Summary
The following table summarizes recommended starting dilutions for Adh1 western blot antibodies based on information from various suppliers. It is crucial to note that these are starting points, and optimization for your specific experimental conditions is highly recommended.[8]
| Antibody Type | Target Species | Recommended Starting Dilution | Reference |
| Rabbit Polyclonal anti-ADH1 | Saccharomyces cerevisiae | 1:500 - 1:2,000 | [1] |
| Rabbit Polyclonal ADH1 Antibody | Human, Mouse | 1:1,000 | [5][6] |
| Rabbit Polyclonal ADH1A Antibody | Various | 1:6,000 | [7] |
Experimental Protocols
Standard Western Blot Protocol for Adh1
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Mix the desired amount of protein (typically 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load samples into the wells of a polyacrylamide gel (a 10% or 12% gel is suitable for Adh1).
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for at least 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the Adh1 primary antibody in the blocking buffer at the optimized concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibody in the blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.
-
Capture the signal using an imaging system or X-ray film.
-
Protocol for Optimizing Adh1 Antibody Concentration
This protocol uses a reagent gradient approach to efficiently determine the optimal primary antibody concentration.
-
Prepare Identical Sample Lanes: Load the same amount of a positive control lysate for Adh1 into multiple lanes of an SDS-PAGE gel.
-
Gel Electrophoresis and Transfer: Run the gel and transfer the proteins to a membrane as described in the standard protocol.
-
Membrane Sectioning: After transfer, and while the membrane is still wet, carefully cut the membrane into vertical strips, ensuring each strip contains one lane of the transferred protein.
-
Blocking: Block all the membrane strips simultaneously in the same container with blocking buffer.
-
Primary Antibody Incubation (Titration):
-
Prepare a series of dilutions for the Adh1 primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:4000, 1:8000) in blocking buffer.
-
Incubate each membrane strip in a separate container with a different antibody dilution overnight at 4°C. Include a negative control strip with no primary antibody.
-
-
Washing and Secondary Antibody Incubation: Wash all strips as described previously. Incubate all strips with the same concentration of secondary antibody.
-
Detection and Analysis: After the final washes and incubation with the detection reagent, reassemble the strips in their original order and image them simultaneously. The optimal primary antibody dilution will be the one that gives a strong specific band with the lowest background.
Visualizations
References
- 1. ADH1 Antibody [ABIN116588] - for Saccharomyces cerevisiae WB, EIA [antibodies-online.com]
- 2. Three-dimensional structures of the three human class I alcohol dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Age-dependent Protein Abundance of Cytosolic Alcohol and Aldehyde Dehydrogenases in Human Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. ADH1 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. ADH1 Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 7. ADH1A antibody (17998-1-AP) | Proteintech [ptglab.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 10. Western Blot常见问题指南 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 11. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 12. clyte.tech [clyte.tech]
- 13. blog.mblintl.com [blog.mblintl.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 16. blog.addgene.org [blog.addgene.org]
Technical Support Center: Purifying Active Adh1 Enzyme
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of active Alcohol Dehydrogenase 1 (Adh1) enzyme.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when purifying Adh1?
A1: The most frequently reported issues during Adh1 purification include low enzyme yield, protein instability leading to degradation or aggregation, and loss of enzymatic activity. These challenges can arise from various factors such as suboptimal purification protocols, inappropriate buffer conditions, or the inherent instability of the enzyme from certain organisms.
Q2: Why is the co-factor NAD+ important for Adh1 purification?
A2: The co-factor Nicotinamide Adenine Dinucleotide (NAD+) is crucial for the function of Adh1.[1] In many affinity chromatography methods, the presence of NAD+ in the binding buffer is necessary for the enzyme to bind effectively to the column resin.[2] It stabilizes the enzyme's structure and is essential for its catalytic activity.
Q3: What role do zinc ions play in Adh1 structure and function?
A3: Adh1 is a zinc-dependent enzyme.[3] It typically contains two zinc atoms per subunit. One zinc atom is located at the active site and is directly involved in the catalytic process, while the other plays a structural role, contributing to the overall stability of the protein.[3]
Q4: Can Adh1 be purified from different organisms?
A4: Yes, Adh1 has been successfully purified from various organisms, including yeast (Saccharomyces cerevisiae), rat liver, and Drosophila.[4][5] The purification protocols may vary depending on the source organism and the specific properties of the Adh1 isoenzyme.
Troubleshooting Guides
Issue 1: Low Yield of Purified Adh1
Low recovery of Adh1 after purification is a common problem that can significantly impact experimental outcomes. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inefficient Cell Lysis | Optimize lysis method (e.g., sonication, French press, enzymatic lysis). Ensure complete cell disruption to release the maximum amount of enzyme.[6] |
| Suboptimal Binding to Chromatography Resin | Ensure the pH and ionic strength of the binding buffer are optimal for Adh1 from your source. For affinity chromatography, the addition of NAD+ may be required for efficient binding.[2] |
| Protein Precipitation During Purification | Perform purification steps at a lower temperature (e.g., 4°C) to minimize aggregation. Consider adding stabilizing agents such as glycerol (e.g., 10%) to the buffers.[7] |
| Premature Elution from the Column | If using ion-exchange chromatography, ensure the starting buffer has a low enough ionic strength. For affinity chromatography, check the concentration of any competing ligands in the wash buffer. |
| Inefficient Elution | Optimize the elution conditions. For affinity chromatography, this may involve increasing the concentration of the competing ligand or changing the pH. For ion-exchange, a steeper salt gradient or a step elution with a higher salt concentration might be necessary.[7] |
Issue 2: Protein Instability and Degradation
Adh1 can be prone to instability and proteolytic degradation, leading to a heterogeneous and inactive final product.
| Potential Cause | Recommended Solution |
| Proteolytic Degradation | Add a protease inhibitor cocktail to the lysis buffer and all subsequent purification buffers.[8] Keep the protein sample on ice or at 4°C throughout the purification process. |
| Oxidation of Cysteine Residues | Include reducing agents like dithiothreitol (DTT) or β-mercaptoethanol in the buffers to maintain a reducing environment and prevent disulfide bond formation that can lead to aggregation or inactivation.[3][9] |
| Dissociation of Subunits | Adh1 is often a multimeric enzyme (dimer or tetramer).[3][9] To prevent dissociation, maintain a suitable protein concentration and consider cross-linking strategies for certain applications. Immobilization of the enzyme on a solid support can also enhance stability.[10] |
| Freeze-Thaw Instability | Aliquot the purified enzyme into smaller volumes before freezing to avoid multiple freeze-thaw cycles. Consider adding cryoprotectants like glycerol to the storage buffer.[8] |
Issue 3: Loss of Enzymatic Activity
Maintaining the catalytic activity of Adh1 post-purification is critical for its use in downstream applications.
| Potential Cause | Recommended Solution |
| Absence of Co-factor | Ensure that the final storage buffer and assay buffer contain the necessary co-factor, NAD+.[1] |
| Loss of Structural Zinc | Avoid harsh purification conditions or the presence of strong chelating agents like EDTA in high concentrations, which could strip the zinc ions from the enzyme. If EDTA is necessary to inhibit metalloproteases, use it at a minimal effective concentration. |
| Incorrect Buffer pH or Ionic Strength | The optimal pH for Adh1 activity can vary depending on the source. Determine the optimal pH range for your specific Adh1 and maintain it in the final storage buffer.[11] |
| Improper Storage Conditions | Store the purified enzyme at an appropriate temperature, typically -20°C or -80°C, in a buffer that promotes stability. As mentioned, adding glycerol can be beneficial.[8] |
Quantitative Data on Adh1 Purification
The efficiency of a purification protocol is often assessed by the final yield and the purification fold. The table below summarizes data from different Adh1 purification strategies.
| Source Organism | Purification Method | Yield (%) | Purification Fold | Reference |
| Rat Liver | p-Hydroxyacetophenone-Sepharose Affinity & Ion-Exchange Chromatography | 57 | 74 | [2] |
| Drosophila | Salmine Sulphate Precipitation, CM-Sepharose, Affinity Chromatography, Gel Filtration | ≥ 34 | ≥ 30 | [5] |
| Baker's Yeast | Immobilised Metal-Ion Affinity Chromatography (IMAC) | 80-100 | - | [12] |
Experimental Protocols
Protocol 1: General Affinity Chromatography for His-tagged Adh1
This protocol provides a general workflow for purifying His-tagged Adh1 using Immobilized Metal Affinity Chromatography (IMAC).
-
Preparation of Buffers:
-
Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, pH 8.0. Add protease inhibitor cocktail just before use.
-
Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, 1 mM DTT, pH 8.0.
-
Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, 1 mM DTT, pH 8.0.
-
-
Cell Lysis:
-
Resuspend the cell pellet expressing His-tagged Adh1 in ice-cold Lysis Buffer.
-
Lyse the cells using sonication or a French press.
-
Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
-
Column Equilibration:
-
Equilibrate a pre-packed Ni-NTA or other IMAC column with 5-10 column volumes of Lysis Buffer.
-
-
Sample Loading:
-
Load the clarified supernatant onto the equilibrated column at a slow flow rate.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound His-tagged Adh1 with Elution Buffer. Collect fractions and monitor protein elution by measuring absorbance at 280 nm.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE to check for purity. Pool the fractions containing pure Adh1.
-
-
Buffer Exchange (Optional):
-
If necessary, exchange the buffer of the purified protein to a suitable storage buffer using dialysis or a desalting column.
-
Protocol 2: Adh1 Enzyme Activity Assay
This spectrophotometric assay measures the activity of Adh1 by monitoring the increase in absorbance at 340 nm due to the reduction of NAD+ to NADH.
-
Reagent Preparation:
-
Assay Buffer: 100 mM Glycine-NaOH, pH 10.0.
-
NAD+ Stock Solution: 50 mM NAD+ in Assay Buffer.
-
Ethanol Stock Solution: 1 M Ethanol in Assay Buffer.
-
-
Assay Procedure:
-
In a quartz cuvette, prepare the reaction mixture by adding:
-
850 µL of Assay Buffer
-
100 µL of NAD+ Stock Solution (final concentration 5 mM)
-
33 µL of Ethanol Stock Solution (final concentration 33 mM)
-
-
Incubate the mixture at 25°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding a small volume (e.g., 10-50 µL) of the purified Adh1 enzyme solution.
-
Immediately mix by gently inverting the cuvette and start monitoring the absorbance at 340 nm over time using a spectrophotometer.
-
-
Calculation of Activity:
-
Determine the initial rate of the reaction (ΔA340/min) from the linear portion of the absorbance versus time plot.
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (µmol/min/mL) = (ΔA340/min * Total Assay Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))
-
Where ε (molar extinction coefficient) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.[2]
-
-
One unit of Adh1 activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
-
Visualizations
Signaling Pathway: Adh1 in Ethanol Fermentation
References
- 1. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Yeast Alcohol Dehydrogenase Structure and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purification and enzyme stability of alcohol dehydrogenase from Drosophila simulans, Drosophila virilis and Drosophila melanogaster adhS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 8. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Improvement of the stability of alcohol dehydrogenase by covalent immobilization on glyoxyl-agarose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immobilization and stabilization of alcohol dehydrogenase on polyvinyl alcohol fibre - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immobilised metal ion affinity chromatography purification of alcohol dehydrogenase from baker's yeast using an expanded bed adsorption system - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing inhibitor specificity for Adh1 versus other ADH isoforms
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing inhibitor specificity for Alcohol Dehydrogenase 1 (Adh1) versus other ADH isoforms.
Frequently Asked Questions (FAQs)
Q1: What are the major isoforms of human alcohol dehydrogenase (ADH), and why is inhibitor specificity important?
A1: The human alcohol dehydrogenase family consists of multiple isoenzymes classified into five classes (I-V). The class I ADHs, including ADH1A, ADH1B, and ADH1C, are the primary enzymes responsible for ethanol metabolism in the liver.[1] Other classes, such as ADH2 (class II) and ADH4 (class IV), also contribute to alcohol and other substrate metabolism.[2][3] Achieving inhibitor specificity is crucial to selectively target a particular ADH isoform involved in a specific disease process while avoiding off-target effects that could arise from inhibiting other isoforms with distinct physiological roles.
Q2: What are some common inhibitors used to study ADH enzymes?
A2: Pyrazole and its derivatives, such as 4-methylpyrazole (fomepizole), are well-known competitive inhibitors of ADH.[4] Fomepizole is a potent inhibitor and is used clinically as an antidote for methanol and ethylene glycol poisoning.[4] Other compounds, including various formamides and cimetidine, have also been investigated as ADH inhibitors.[5]
Q3: What is the difference between IC50 and Ki values for an inhibitor?
A3: Both IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of an inhibitor's potency. The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. The Ki is the dissociation constant for the binding of the inhibitor to the enzyme and reflects the intrinsic binding affinity. Unlike the IC50, the Ki is an absolute value that is not dependent on the substrate concentration.
Troubleshooting Guide
Q1: My inhibitor is not soluble in the aqueous assay buffer. What should I do?
A1: Poor inhibitor solubility is a common issue. Here are a few troubleshooting steps:
-
Use a co-solvent: Small amounts of organic solvents like dimethyl sulfoxide (DMSO) or ethanol can be used to dissolve the inhibitor before diluting it into the assay buffer. It is crucial to keep the final concentration of the organic solvent low (typically <1-5%) in the assay to avoid affecting enzyme activity. Always include a solvent control in your experiment.
-
Modify the buffer: In some cases, adjusting the pH or ionic strength of the buffer can improve the solubility of a compound.[6]
-
Sonication: Briefly sonicating the inhibitor solution can sometimes help to dissolve it.
Q2: I am observing high background noise or inconsistent readings in my ADH activity assay. What could be the cause?
A2: High background and variability can stem from several factors:
-
Reagent quality and preparation: Ensure that all reagents, especially NAD⁺ and the substrate, are fresh and have been stored correctly. Prepare fresh buffers for each experiment.
-
Pipetting errors: Inaccurate pipetting, especially of small volumes, can lead to significant variability. Use calibrated pipettes and consider preparing master mixes to minimize pipetting steps.
-
Temperature fluctuations: Enzyme kinetics are sensitive to temperature. Ensure that all components are equilibrated to the assay temperature before starting the reaction.
-
Contamination: Contaminants in the enzyme preparation or other reagents can interfere with the assay.
Q3: My Lineweaver-Burk plot is not linear. What does this indicate?
A3: Non-linear Lineweaver-Burk plots can arise from several factors:
-
Substrate or product inhibition: At high concentrations, the substrate or product may inhibit the enzyme, causing the plot to curve.
-
Presence of multiple enzyme isoforms: If your enzyme preparation contains a mixture of isoforms with different kinetic properties, the resulting plot may be non-linear.
-
Experimental error: Inaccurate measurements, especially at very low or very high substrate concentrations, can lead to deviations from linearity.
Quantitative Data: Inhibitor Specificity for ADH Isoforms
The following table summarizes the inhibition constants (Ki) of various inhibitors against different human ADH isoforms. This data can help researchers select appropriate inhibitors for their studies.
| Inhibitor | ADH1A (αα) | ADH1B1 (β1β1) | ADH1B2 (β2β2) | ADH1C1 (γ1γ1) | ADH2 (ππ) | ADH4 (σσ) | Inhibition Type |
| 4-Methylpyrazole | 0.22 µM | 0.1 µM | 0.062 µM | 0.1 µM | 1.1 µM | 960 µM | Competitive |
| Pyrazole | 2.6 µM | - | - | - | - | - | Competitive |
| 4-Bromopyrazole | 0.29 µM | - | - | - | - | - | Competitive |
| 4-Iodopyrazole | 0.12 µM | - | - | - | - | - | Competitive |
| Cimetidine | 1.5 mM | 1.1 mM | 0.6 mM | 1.2 mM | 0.2 mM | 0.5 mM | Competitive/Non-competitive |
Note: Ki values can vary depending on the experimental conditions (pH, temperature, substrate). The data presented here is compiled from multiple sources for comparative purposes.[4][5]
Experimental Protocols
Protocol for Assessing Inhibitor Specificity Against a Panel of ADH Isoforms
This protocol outlines a method for determining the IC50 and Ki values of a test compound against various human ADH isoforms.
1. Materials and Reagents:
-
Recombinant human ADH isoforms (e.g., Adh1A, Adh1B1, Adh1B2, Adh1C1, ADH2, ADH4)
-
Ethanol (substrate)
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
Assay Buffer: 100 mM sodium phosphate, pH 7.5
-
Test inhibitor
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
2. Assay Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the inhibitor in the assay buffer.
-
Prepare stock solutions of ethanol and NAD⁺ in the assay buffer.
-
-
Set up the Assay Plate:
-
In each well of the 96-well plate, add the following in order:
-
Assay buffer
-
Inhibitor solution (at various concentrations) or solvent control
-
NAD⁺ solution (final concentration typically 2.5 mM)
-
ADH enzyme solution (pre-diluted to a working concentration)
-
-
Incubate the plate at a constant temperature (e.g., 25°C) for 5 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the ethanol solution to each well to start the reaction. The final concentration of ethanol should be close to the Km value for each respective isoform if known.
-
-
Monitor the Reaction:
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes). The increase in absorbance corresponds to the formation of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
To determine the Ki and the mechanism of inhibition (competitive, non-competitive, etc.), perform the assay with varying concentrations of both the substrate (ethanol) and the inhibitor. Analyze the data using Lineweaver-Burk or other kinetic plots.
-
Mandatory Visualizations
Caption: Human Ethanol Metabolism Pathway
Caption: Inhibitor Specificity Screening Workflow
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Khan Academy [khanacademy.org]
- 6. New inhibitors of alcohol dehydrogenase: studies in vivo and in vitro in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve Adh1 expression in recombinant systems
Technical Support Center: Enhancing Adh1 Expression
Welcome to the technical support center for optimizing the expression of Alcohol Dehydrogenase 1 (Adh1) in recombinant systems. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges in Adh1 expression.
Frequently Asked Questions (FAQs)
Q1: What is the first step to troubleshoot low or no Adh1 expression?
A1: The initial step is to verify the integrity of your expression construct.[1] This involves confirming the DNA sequence of the Adh1 gene, ensuring it is in the correct reading frame, and checking that the promoter and terminator sequences are appropriate for your chosen expression host.[1] Once the construct is verified, assess transcription and translation efficiency.
Q2: Which expression system is generally recommended for Adh1?
A2: The optimal expression system depends on the specific Adh1 enzyme and the intended downstream application.
-
Escherichia coli is a widely used host due to its rapid growth and high-yield potential.[2] However, challenges can arise with protein solubility and proper folding of eukaryotic Adh1.[3]
-
Pichia pastoris , a methylotrophic yeast, is an excellent choice for eukaryotic Adh1, as it provides post-translational modifications, correct protein folding, and high-level expression driven by strong, inducible promoters like PAOX1.[4][5]
-
Saccharomyces cerevisiae is also a suitable eukaryotic host, particularly when using strong constitutive promoters like PADH1 or PTEF1.[6]
Q3: Why is my recombinant Adh1 protein insoluble or forming inclusion bodies?
A3: Insoluble protein aggregation, or inclusion body formation, is a common issue, especially in E. coli.[1] It often results from high expression rates that overwhelm the cell's folding machinery, the absence of necessary chaperones, or an unfavorable cellular environment.[1][3][7] Factors like high induction temperature and inducer concentration can exacerbate this problem.[8][9]
Q4: Can codon optimization significantly improve Adh1 expression?
A4: Yes, codon optimization is a critical step for enhancing heterologous protein expression.[10][11] By replacing codons that are rare in the expression host with more frequently used synonymous codons, you can increase translation efficiency and reduce ribosomal stalling, which often leads to higher yields of soluble protein.[10][12] Studies have shown that expressing a codon-optimized S. cerevisiae ADH1 gene in P. pastoris is a successful strategy.[4][5][13]
Troubleshooting Guides
This section addresses specific problems you might encounter during your Adh1 expression experiments.
Problem 1: Low or No Detectable Adh1 Protein Yield
| Possible Cause | Suggested Solution |
| Inefficient Promoter | Select a stronger promoter suitable for your host. In P. pastoris, replacing the standard PAOX1 with an optimized version like PAOXm can increase expression.[4] In S. cerevisiae, promoters like PTEF1 are known to be stronger than PADH1.[6] |
| Suboptimal Codon Usage | Synthesize a new version of the Adh1 gene that is codon-optimized for your specific expression host (E. coli, P. pastoris, etc.).[10][11] This can dramatically increase translational efficiency. |
| Low Plasmid Copy Number | Use a high-copy-number plasmid. Alternatively, in systems like P. pastoris, you can increase the copy number of the gene expression cassette integrated into the host genome.[4][13] |
| Inefficient Transcription/Translation | Ensure regulatory elements like ribosome binding sites (RBS) are optimized. In some cases, adding upstream promoter elements can be necessary for robust expression.[14] |
| Protein Degradation | Add protease inhibitors to your lysis buffer and keep samples cold during all purification steps to minimize degradation by host cell proteases.[1] |
Problem 2: Adh1 is Expressed but is Insoluble (Inclusion Bodies)
| Possible Cause | Suggested Solution |
| High Induction Temperature | Lower the induction temperature. For E. coli, reducing the temperature from 37°C to a range of 16-25°C slows down protein synthesis, allowing more time for proper folding and increasing the yield of soluble protein.[8][15] |
| High Inducer Concentration | Decrease the concentration of the inducer (e.g., IPTG). This reduces the rate of transcription, which can help prevent protein misfolding and aggregation.[3][9][15] |
| Lack of Chaperone Assistance | Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) which can assist in the proper folding of Adh1 and prevent aggregation.[16][17] Heterologous expression of chaperones, such as carrot Heat Shock Protein 70 (Hsp70) in E. coli, has been shown to enhance Adh1 solubility.[2] |
| Disulfide Bond Mismatch (in E. coli) | Express the protein in an E. coli strain engineered for disulfide bond formation in the cytoplasm, such as Rosetta-gami™ 2(DE3), which has mutations in the trxB and gor genes.[3][7] |
| Unfavorable Culture pH | Optimize the pH of the growth medium. Some Adh1 enzymes show significantly increased soluble expression at an alkaline pH (e.g., pH 9).[8][18] |
Quantitative Data Summary
The following tables summarize quantitative data from studies aimed at optimizing Adh1 expression.
Table 1: Effect of Promoter and Gene Copy Number on Adh1 Activity in P. pastoris [4]
| Strain / Construct | Promoter | Gene Copy Number | Enzymatic Activity (U/mL) |
| GS115/pPIC9K-ADH1N-6×His | PAOX1 | 1 | 72.08 ± 3.12 |
| GS115/pHKAOXm-ADH1N-6×His | PAOXm (Optimized) | 1 | ~101 (estimated from relative increase) |
| GS115/pHKAOXm-ADH1N-6×His-3Copies | PAOXm (Optimized) | 3 | 241.47 ± 9.49 |
This data demonstrates that both using an optimized promoter and increasing the gene copy number can dramatically enhance Adh1 enzymatic activity in the crude enzyme solution.
Table 2: Influence of His-Tag Position on Adh1 Activity in P. pastoris [4]
| Construct | His-Tag Position | Enzymatic Activity (U/mL) |
| GS115/pPIC9K-ADH1N-6×His | N-terminus | 72.08 ± 3.12 |
| GS115/pPIC9K-ADH1C-6×His | C-terminus | 36.04 ± 7.80 |
This comparison indicates that the placement of an affinity tag can significantly impact the final enzymatic activity, with an N-terminal tag being more favorable for this specific Adh1.[4]
Visualizations and Workflows
Troubleshooting Workflow for Low Adh1 Expression
Caption: A step-by-step workflow for diagnosing and resolving low Adh1 protein yield.
Optimization Pathway for Soluble Adh1 Production
Caption: Key optimization points from gene design to final culture for soluble Adh1.
Key Experimental Protocols
Protocol 1: Codon Optimization of Adh1 Gene
Objective: To design an Adh1 coding sequence with codons optimized for expression in a specific host (e.g., E. coli or P. pastoris).
Methodology:
-
Obtain Protein Sequence: Start with the amino acid sequence of the target Adh1 protein.
-
Use Optimization Software: Input the amino acid sequence into a gene optimization software tool. Many commercial gene synthesis services offer free optimization algorithms.[10]
-
Select Host Organism: Specify the target expression host (e.g., Pichia pastoris, Escherichia coli K-12). The software uses the codon usage table of the selected host to replace rare codons with high-frequency ones without changing the amino acid sequence.[11]
-
Adjust GC Content: If possible, adjust the GC content to be within the optimal range for the host organism to improve mRNA stability.
-
Avoid Problematic Sequences: The algorithm should also screen for and remove sequences that could interfere with expression, such as cryptic splice sites, internal ribosomal entry sites (IRES), or strong secondary mRNA structures at the 5' end.[19]
-
Synthesize Gene: Order the synthesis of the newly designed, optimized Adh1 gene from a commercial vendor.
-
Clone into Expression Vector: Clone the synthesized gene into your chosen expression vector for subsequent transformation into the host.
Protocol 2: Expression of Adh1 in E. coli with Solubility Enhancement
Objective: To express Adh1 in E. coli while minimizing inclusion body formation.
Methodology:
-
Host Strain Selection: Transform the expression plasmid containing the Adh1 gene into a suitable E. coli expression strain like BL21(DE3). For proteins with disulfide bonds, use a strain like Rosetta-gami™ 2(DE3).[3] If codon bias is a concern and the gene is not optimized, use a strain that supplies rare tRNAs, like Rosetta™ 2(DE3).[3][12]
-
Starter Culture: Inoculate 5-10 mL of LB medium (with appropriate antibiotic) with a single colony and grow overnight at 37°C with shaking (200-250 rpm).
-
Main Culture: Inoculate a larger volume of fresh LB medium (e.g., 1 L) with the overnight starter culture (1:100 dilution). Grow at 37°C with shaking.
-
Induction: Monitor the optical density at 600 nm (OD600). When the OD600 reaches 0.5-0.8 (mid-log phase), lower the incubator temperature to 18°C.[8]
-
Low-Temperature, Low-Inducer Expression: After the temperature has equilibrated, add IPTG to a final concentration of 0.1 mM (a significant reduction from the standard 1 mM).[9]
-
Harvest: Continue to incubate the culture at 18°C for 16-20 hours. Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
-
Analysis: Resuspend the cell pellet in lysis buffer. Lyse the cells and separate the soluble and insoluble fractions by centrifugation. Analyze both fractions by SDS-PAGE to determine the amount of soluble Adh1.[1]
References
- 1. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Enhanced Expression of Alcohol Dehydrogenase I in Pichia pastoris Reduces the Content of Acetaldehyde in Wines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Expression of Alcohol Dehydrogenase I in Pichia pastoris Reduces the Content of Acetaldehyde in Wines [dspace.mit.edu]
- 6. Team:TU Munich/Project/Constitutive Promoter - 2012.igem.org [2012.igem.org]
- 7. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genextgenomics.com [genextgenomics.com]
- 9. Computational design of highly stable and soluble alcohol dehydrogenase for NADPH regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epochlifescience.com [epochlifescience.com]
- 11. How Are Codons Optimized for Recombinant Protein Expression? [synapse.patsnap.com]
- 12. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Maize Adh-1 promoter sequences control anaerobic regulation: addition of upstream promoter elements from constitutive genes is necessary for expression in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biomatik.com [biomatik.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. Chaperone-aided Protein Folding | Physical Lens on the Cell [physicallensonthecell.org]
- 18. AAT Bioquest: pH-modulated soluble expression of alcohol dehydrogenases in Escherichia coli using adaptive laboratory evolution [aatbioquest.blogspot.com]
- 19. Developing a codon optimization method for improved expression of recombinant proteins in actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding substrate inhibition in Adh1 kinetic assays
Technical Support Center: Adh1 Kinetic Assays
This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals avoid and diagnose substrate inhibition in Alcohol Dehydrogenase 1 (Adh1) kinetic assays.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition in the context of Adh1 kinetic assays?
A1: Substrate inhibition is a common enzymatic phenomenon where the reaction rate decreases at supra-optimal substrate concentrations. For Adh1, which oxidizes an alcohol (like ethanol) using NAD+ as a cofactor, high concentrations of the alcohol substrate can lead to the formation of an unproductive "dead-end" complex. This often occurs when an ethanol molecule binds to the enzyme-NADH complex, temporarily preventing the release of the NADH product and the start of a new catalytic cycle.[1] This deviation from classic Michaelis-Menten kinetics can lead to incorrect interpretations of enzyme efficiency.
Q2: Why is it important to identify and avoid substrate inhibition?
Q3: What are the typical signs of substrate inhibition in my kinetic data?
A3: The most direct sign of substrate inhibition is observing a decrease in the initial reaction rate as you increase the substrate concentration past a certain point. When you plot the initial reaction rate (V₀) against the substrate concentration ([S]), instead of the curve plateauing at Vmax (as in standard Michaelis-Menten kinetics), the curve will show a characteristic "hook" or downturn at higher substrate concentrations.
Q4: At what concentrations does ethanol typically become inhibitory for Adh1?
A4: The concentration at which ethanol becomes inhibitory can vary depending on the specific Adh1 isozyme, pH, and temperature. However, studies have shown that for some human and rat Adh1 isozymes, substrate inhibition can become a rate-limiting factor at ethanol concentrations above 10 mM.[1] Other studies on various Adh isozymes have noted inhibition constants ranging from 250-720 mM. Therefore, it is crucial to determine this empirically for your specific experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction rate decreases at high substrate concentrations. | Substrate Inhibition: You have exceeded the optimal substrate concentration, leading to the formation of non-productive enzyme-substrate complexes. | 1. Perform a Substrate Titration: Conduct a detailed kinetic assay with a wide range of substrate (e.g., ethanol) concentrations to identify the optimal range and the point at which inhibition begins. See Protocol 2 for a detailed methodology. 2. Adjust Assay Conditions: Once the inhibitory range is identified, ensure all future kinetic assays are performed using a substrate concentration that yields the maximum rate without causing inhibition. |
| Results are not reproducible or show high variability. | 1. Reagent Instability: Enzyme stock may have lost activity; NAD+ solution may have degraded. 2. Pipetting Inaccuracy: Inconsistent volumes, especially of the enzyme, can cause large variations. 3. Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. | 1. Prepare Fresh Reagents: Prepare fresh enzyme dilutions and NAD+ solutions daily. Keep enzyme solutions on ice at all times.[2][3] 2. Verify Pipettes: Ensure micropipettes are calibrated. Use fresh tips for each reagent to avoid cross-contamination.[4] 3. Control Temperature: Use a thermostatted spectrophotometer or water bath to maintain a constant temperature (e.g., 25°C or 37°C) during the assay.[3] |
| Low or no enzyme activity is detected. | 1. Incorrect Wavelength: Spectrophotometer is not set to measure NADH production (340 nm). 2. Incorrect Buffer pH: The pH is outside the optimal range for Adh1 activity (typically pH 8.0-9.0).[5] 3. Inactive Enzyme: The enzyme may have been improperly stored or handled. | 1. Check Instrument Settings: Confirm the spectrophotometer is set to read absorbance at 340 nm.[6] 2. Verify Buffer pH: Prepare fresh buffer and confirm the pH is correct at the assay temperature.[4] 3. Use a Positive Control: If available, run a positive control with a known active enzyme sample to validate the assay setup. |
Data Presentation & Interpretation
Quantitative Data Summary
For accurate kinetic analysis, it is essential to work within appropriate concentration ranges. The tables below provide examples from published literature.
Table 1: Example Ethanol Concentrations in Adh1 Kinetic Assays
| Substrate | Concentration Range (M) | Context / Purpose |
|---|---|---|
| Ethanol | 0.006 - 0.257 | Michaelis-Menten kinetics determination[4] |
| Ethanol | 0.025 - 3.0 | Saturation kinetics experiment[6] |
| Ethanol | > 0.010 | Concentration where substrate inhibition may begin[1] |
| Ethanol | 0.250 - 0.720 | Inhibition constants (Ki) for various human isozymes |
Table 2: Estimated Kinetic Parameters for Yeast Adh1 with Ethanol
| Parameter | Value | Method |
|---|---|---|
| Km | 21.5 mM | Michaelis-Menten & Lineweaver-Burk Plots[7] |
| Vmax | 0.426 (units vary) | Michaelis-Menten & Lineweaver-Burk Plots[7] |
| Optimal pH | 8.0 | pH profile analysis[5][7] |
| Optimal Temp | 25 °C | Temperature profile analysis[5][7] |
Key Experimental Protocols
Protocol 1: Standard Adh1 Kinetic Assay
This protocol measures the initial rate of Adh1 activity by monitoring the increase in absorbance at 340 nm resulting from the reduction of NAD+ to NADH.[3][6]
Reagents:
-
Assay Buffer: 50 mM Sodium Pyrophosphate or Tris-HCl, pH 8.8 at 25°C.
-
Substrate Stock: 95% (v/v) Ethanol.
-
Cofactor Solution: 15 mM β-NAD solution in purified water.
-
Enzyme Diluent: Cold 10 mM Sodium Phosphate buffer, pH 7.5, containing 0.1% (w/v) BSA.
-
Adh1 Working Solution: A freshly prepared dilution of Adh1 stock in cold Enzyme Diluent. The final concentration should be optimized to yield a linear absorbance change of 0.02-0.15 ΔA₃₄₀/minute.
Procedure:
-
Set a spectrophotometer to 340 nm and equilibrate the cuvette holder to 25°C.[3]
-
In a 3 mL cuvette, prepare a reaction mix by adding the following (example volumes):
-
1.30 mL Assay Buffer
-
1.50 mL β-NAD Solution
-
0.10 mL Ethanol Stock
-
-
Mix the contents by inversion and place the cuvette in the spectrophotometer.
-
Zero the instrument (or record the blank reading).
-
To initiate the reaction, add 0.10 mL of the Adh1 Working Solution.
-
Immediately mix by inversion and start recording the absorbance at 340 nm every 10-15 seconds for 3-6 minutes.[3][4]
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot (ΔA₃₄₀/minute).
Protocol 2: Substrate Titration to Identify Inhibition
This experiment is critical for determining the optimal substrate concentration and identifying the onset of substrate inhibition.
Procedure:
-
Prepare a series of substrate (ethanol) dilutions to cover a broad concentration range (e.g., from 0.1x Km to at least 100x the expected Km). A logarithmic dilution series can be effective.
-
Set up multiple reactions as described in Protocol 1 . Keep the concentrations of the enzyme and NAD+ constant in all reactions.
-
Vary the concentration of ethanol in each reaction according to your dilution series. Adjust the volume of the Assay Buffer to keep the total reaction volume constant.
-
Measure the initial reaction rate (V₀) for each substrate concentration.
-
Plot V₀ (y-axis) versus the substrate concentration [S] (x-axis).
-
Analyze the resulting curve:
-
The initial rising portion follows Michaelis-Menten kinetics.
-
The peak of the curve represents the optimal substrate concentration and the true Vmax.
-
A subsequent decrease in V₀ at higher [S] confirms substrate inhibition. For all subsequent experiments, use a substrate concentration at or slightly below the observed peak.
-
Visualizations: Pathways and Workflows
Caption: Mechanism of Adh1 substrate inhibition by excess substrate.
Caption: Standard experimental workflow for an Adh1 kinetic assay.
Caption: Troubleshooting flowchart for common Adh1 assay issues.
References
- 1. Relationship between kinetics of liver alcohol dehydrogenase and alcohol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bu.edu [bu.edu]
- 3. 醇脱氢酶(EC 1.1.1.1)的酶学测定 [sigmaaldrich.com]
- 4. bohr.winthrop.edu [bohr.winthrop.edu]
- 5. ijsra.net [ijsra.net]
- 6. faculty.buffalostate.edu [faculty.buffalostate.edu]
- 7. Estimation of the kinetic parameters (Km & Vmax) and the optimization of yeast alcohol dehydrogenase (ADH) assay. [ijsra.net]
Technical Support Center: Adh1 Knockout Mouse Model
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Adh1 knockout (KO) mouse model. Adh1-/- mice are a valuable tool for studying alcohol metabolism, retinol processing, and related physiological and pathological processes. While generally robust, challenges can arise during breeding, experimentation, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Are Adh1 knockout mice viable and fertile?
A1: Yes, under standard laboratory conditions, Adh1 knockout mice are viable, fertile, and develop normally.[1][2] They typically do not present with an overt phenotype in the absence of specific metabolic challenges.
Q2: What is the primary phenotype of Adh1 knockout mice?
A2: The primary phenotype of Adh1-/- mice is a significantly reduced capacity to metabolize ethanol and retinol.[3][4] This leads to altered pharmacokinetics of these substances, including decreased clearance of ethanol from the blood.[4]
Q3: Are there any specific conditions that affect the viability of Adh1 knockout mice?
A3: Yes, the viability and reproductive success of Adh1-/- mice can be compromised under specific conditions. Exposure to ethanol during pregnancy leads to a three-fold increase in embryonic resorption.[3][4] Additionally, these mice are more susceptible to vitamin A (retinol) toxicity.[1][2]
Q4: What are the expected litter sizes and pup survival rates for Adh1 knockout mice?
A4: While detailed quantitative breeding data for Adh1-/- mice is not extensively published, they are generally reported to have normal fertility.[1][2] However, variations in colony management and environmental factors can influence breeding outcomes for all mouse strains. For any mouse colony, it is important to monitor for issues like litter overlap, advanced dam age, and extreme litter sizes, which can increase pup mortality.[5][6][7] See the table below for expected breeding outcomes under different conditions.
Troubleshooting Guides
Breeding and Viability Issues
If you are experiencing lower than expected litter sizes or pup survival in your Adh1-/- colony, consider the following:
-
Ethanol and Retinol Exposure: Ensure that the diet, water, and any experimental compounds are free from ethanol and high levels of retinol, as these can negatively impact breeding and survival.
-
General Colony Health: Monitor for common health issues that can affect any mouse colony. Consult with your facility's veterinarian if you observe signs of illness.
-
Husbandry Practices: Overcrowding, stress, and poor nutrition can all impact breeding success. Ensure your husbandry protocols are optimized for breeding.
Genotyping Problems
Accurate genotyping is critical for maintaining your Adh1-/- colony. If you encounter issues with your PCR-based genotyping, refer to this troubleshooting guide:
Table 1: Troubleshooting PCR Genotyping
| Problem | Possible Cause | Solution |
| No Bands | PCR reaction failed | Check all PCR components (polymerase, dNTPs, buffer, primers, and water). Run a positive control to ensure the reaction is working. |
| Poor DNA quality | Re-extract DNA from a fresh tissue sample. Ensure the 260/280 ratio is between 1.8 and 2.0. | |
| Incorrect annealing temperature | Optimize the annealing temperature using a gradient PCR. | |
| Faint Bands | Insufficient DNA template | Increase the amount of genomic DNA in the PCR reaction. |
| Suboptimal PCR conditions | Increase the number of PCR cycles. | |
| Non-specific Bands | Incorrect annealing temperature | Increase the annealing temperature to improve primer specificity. |
| Primer-dimers | Redesign primers if necessary. | |
| Incorrect Band Size | Contamination | Use filter tips and a dedicated PCR workstation to prevent contamination. Run a no-template control. |
| Incorrect primers | Double-check that you are using the correct primer sequences for the Adh1 knockout allele and the wild-type allele. |
Experimental Challenges
Ethanol Administration:
-
Dosing: Adh1-/- mice have a reduced clearance of ethanol.[4] Be cautious with dosing, as they may experience prolonged and more severe effects of intoxication.
-
Route of Administration: The method of ethanol administration (e.g., oral gavage, intraperitoneal injection, in drinking water) can influence the metabolic and behavioral outcomes.[8][9][10][11][12][13] Choose the most appropriate method for your experimental question and be consistent.
Retinol Studies:
-
Toxicity: Adh1-/- mice are more susceptible to retinol toxicity.[1][2] Carefully consider the dosage and duration of retinol administration to avoid adverse health effects.
Quantitative Data Summary
Table 2: Expected Breeding and Viability Outcomes for Adh1-/- Mice
| Condition | Parameter | Wild-Type (Adh1+/+) | Adh1 Knockout (Adh1-/-) | Reference |
| Standard Housing | Litter Size | Normal (strain-dependent) | Normal (strain-dependent) | [1][2] |
| Pup Survival to Weaning | High | High | [1][2] | |
| Ethanol Exposure (during gestation) | Embryonic Resorption | Baseline | Increased (3-fold) | [3][4] |
| High Retinol Diet | Viability | Normal | Potential for toxicity-related morbidity/mortality | [1][2] |
| Vitamin A Deficient Diet | Postnatal Survival | ~60% survival to adulthood | Similar to wild-type | [2] |
Table 3: Effects of Adh1 Knockout on Ethanol and Retinol Metabolism
| Metabolite | Genotype | Blood Levels after Administration | Liver Levels after Administration | Reference |
| Ethanol | Adh1-/- | Significantly Increased | Significantly Increased | [9] |
| Acetaldehyde | Adh1-/- | Significantly Decreased | Significantly Decreased | [9] |
| Retinoic Acid (from Retinol) | Adh1-/- | N/A | Significantly Decreased | [2] |
Experimental Protocols
Genotyping Protocol (PCR-based)
This protocol is a general guideline and may require optimization for your specific primers and PCR machine.
-
DNA Extraction:
-
Collect a small tail or ear biopsy (2-3 mm) from each mouse.
-
Extract genomic DNA using a commercially available kit or a standard phenol-chloroform extraction method.
-
Quantify the DNA concentration and assess its purity using a spectrophotometer.
-
-
PCR Reaction Setup:
-
Prepare a master mix containing PCR buffer, dNTPs, forward and reverse primers for both the wild-type and knockout alleles, and a thermostable DNA polymerase.
-
Aliquot the master mix into PCR tubes.
-
Add 50-100 ng of genomic DNA to each tube.
-
Include positive controls for wild-type, heterozygous, and homozygous knockout genotypes, as well as a no-template negative control.
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes.
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds (optimize for your primers).
-
Extension: 72°C for 30-60 seconds (dependent on amplicon size).
-
-
Final Extension: 72°C for 5 minutes.
-
Hold: 4°C.
-
-
Gel Electrophoresis:
-
Run the PCR products on a 1.5-2.0% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Include a DNA ladder to determine the size of the amplified fragments.
-
Visualize the bands under UV light and document the results.
-
Western Blot Protocol for ADH1 Detection
This protocol provides a general framework for detecting ADH1 protein in mouse tissues.
-
Protein Extraction:
-
Homogenize liver or other tissues of interest in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto a 10-12% SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ADH1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system or X-ray film.
-
Normalize the ADH1 signal to a loading control protein (e.g., GAPDH or β-actin).
-
Visualizations
Caption: Experimental workflow for studies using Adh1 knockout mice.
References
- 1. blog.benchsci.com [blog.benchsci.com]
- 2. Alcohol and Aldehyde Dehydrogenases: Retinoid Metabolic Effects in Mouse Knockout Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Perform Quick Mouse Genotyping–6 PCR Tips | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Transgenic Mouse Models for Alcohol Metabolism, Toxicity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proper micro-environment alleviates mortality in laboratory mouse breeding induced by litter overlap and older dams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High laboratory mouse pre-weaning mortality associated with litter overlap, advanced dam age, small and large litters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Persistent escalation of alcohol drinking in C57BL/6J mice with intermittent access to 20% ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ohsu.edu [ohsu.edu]
- 13. Operant Ethanol Self-Administration in Ethanol Dependent Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Adh1 Enzymatic Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for Alcohol Dehydrogenase 1 (Adh1) enzymatic reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Adh1 enzymatic reactions?
A1: The optimal pH for Adh1 activity is dependent on the direction of the reaction. For the oxidation of alcohols (e.g., ethanol to acetaldehyde), the optimal pH is generally in the alkaline range, typically between 8.0 and 9.0.[1][2] For the reduction of aldehydes (e.g., acetaldehyde to ethanol), the optimal pH is usually in the slightly acidic to neutral range, around 6.5 to 7.5.[3] It is crucial to determine the optimal pH for your specific Adh1 isozyme and reaction conditions empirically.
Q2: Which buffer system should I use for my Adh1 assay?
A2: Several buffer systems can be used for Adh1 assays, with the choice depending on the optimal pH for your reaction. Common choices include:
-
Sodium Phosphate or Potassium Phosphate: Effective in the pH range of 6.0-8.0.[4][5]
-
Tris-HCl: Useful for pH ranges between 7.5 and 9.0.[6]
-
Sodium Pyrophosphate: Often used for assays in the alkaline range (pH 8.5-9.0).[1]
When selecting a buffer, ensure it does not interfere with your assay. For instance, buffers containing hydroxyl groups, like Tris, should be tested to confirm they do not act as substrates for Adh1.[3]
Q3: What is the recommended temperature for an Adh1 enzymatic reaction?
A3: Adh1 assays are typically performed at temperatures ranging from 25°C to 37°C.[2][3] The optimal temperature can vary depending on the specific Adh1 isozyme and its thermal stability. For yeast Adh1, for example, the stability can be influenced by the presence of reducing agents like dithiothreitol (DTT).[7] It is recommended to determine the optimal temperature for your specific experimental setup.
Q4: How can I monitor the progress of my Adh1 reaction?
A4: The most common method for monitoring Adh1 activity is to measure the change in absorbance at 340 nm.[8][9] This is due to the conversion of the cofactor NAD+ to NADH (in the oxidation direction) or NADH to NAD+ (in the reduction direction). NADH has a maximum absorbance at 340 nm, while NAD+ does not.[8] Therefore, an increase in absorbance at 340 nm corresponds to the production of NADH, and a decrease corresponds to its consumption.
Q5: My Adh1 enzyme activity is lower than expected. What are the possible causes?
A5: Low enzyme activity can result from several factors:
-
Suboptimal pH or buffer: The pH of your reaction may not be optimal for the enzyme's activity.
-
Incorrect temperature: The reaction temperature may be too high or too low.
-
Enzyme instability: The enzyme may have lost activity due to improper storage or handling.
-
Substrate or product inhibition: High concentrations of the substrate (e.g., ethanol) or accumulation of the product (e.g., acetaldehyde, NADH) can inhibit the enzyme.[10]
-
Cofactor degradation: The NAD+ or NADH cofactor may have degraded.
-
Presence of inhibitors: Your sample or buffer may contain inhibitors of Adh1.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or very low enzyme activity | Incorrect buffer pH. | Verify the pH of your buffer and ensure it is within the optimal range for your specific Adh1 reaction (oxidation or reduction). |
| Inactive enzyme. | Use a new aliquot of the enzyme. Ensure proper storage conditions (-20°C or -80°C in appropriate buffer). | |
| Degraded cofactor (NAD+/NADH). | Prepare fresh cofactor solutions. The stability of NADH can be lower in phosphate and HEPES buffers compared to Tris buffer.[11] | |
| Incorrect wavelength setting. | Ensure your spectrophotometer is set to 340 nm to measure NADH absorbance.[8] | |
| Reaction rate decreases over time | Substrate depletion. | Ensure the substrate concentration is not limiting. If it is, you are observing the end of the reaction, not the initial velocity. |
| Product inhibition. | High levels of acetaldehyde or NADH can inhibit the reaction.[10] Consider measuring initial rates or using a system to remove the inhibitory product. | |
| Enzyme instability under assay conditions. | The enzyme may not be stable over the time course of the assay at the chosen temperature and pH. Perform a time-course experiment to check for linearity. | |
| High background signal | Contaminating enzymes in the sample. | If using a crude extract, other dehydrogenases may be present. Purify the Adh1 enzyme or use specific inhibitors for contaminating enzymes. |
| Non-enzymatic reduction/oxidation of NAD(H). | Run a blank reaction without the enzyme to measure the rate of any non-enzymatic reaction. Subtract this rate from your experimental data. | |
| Inconsistent results between replicates | Pipetting errors. | Ensure accurate and consistent pipetting of all reagents, especially the enzyme. |
| Temperature fluctuations. | Maintain a constant temperature throughout the assay using a water bath or temperature-controlled cuvette holder. | |
| Incomplete mixing of reagents. | Ensure all components are thoroughly mixed before starting the measurement. |
Data on Buffer Components and Ionic Strength
The composition of the buffer, including the type and concentration of ions, can significantly impact Adh1 activity.
Effect of Cations and Anions on Saccharomyces cerevisiae Adh1 Activity [4]
| Ion Type | Salt (at 200 mM) | Relative Activity Increase (%) |
| Cation | LiCl | ~69% |
| NaCl | ~69% | |
| KCl | ~69% | |
| CsCl | Lower than KCl | |
| Guanidinium Chloride (GnCl) | Lowest | |
| Anion | NaBr | ~75% |
| NaCl | ~46% (at 100mM) | |
| NaF | Similar to NaCl | |
| NaClO₄ | No significant change | |
| NaSCN | Strong inactivation |
Note: These values are approximate and derived from graphical data in the cited literature. The study suggests that the Vmax is strongly influenced by the specific ions present, while the Km for the substrate is not significantly affected.[3][4]
Experimental Protocols
Protocol 1: Determining the Optimal pH for Adh1 Activity
-
Prepare a series of buffers with varying pH values (e.g., from 6.0 to 10.0 in 0.5 pH unit increments). Suitable buffers include sodium phosphate for the lower pH range and Tris-HCl or sodium pyrophosphate for the higher range.
-
Prepare a reaction mixture containing the substrate (e.g., ethanol for oxidation) and the cofactor (NAD+). The concentrations should be kept constant across all pH values.
-
Initiate the reaction by adding a fixed amount of Adh1 enzyme to the reaction mixture in each buffer.
-
Monitor the reaction rate by measuring the increase in absorbance at 340 nm over time.
-
Calculate the initial velocity for each pH value from the linear portion of the reaction progress curve.
-
Plot the initial velocity against the pH to determine the optimal pH for Adh1 activity under your experimental conditions.
Protocol 2: Assessing the Effect of Ionic Strength on Adh1 Activity
-
Prepare a stock solution of a neutral salt (e.g., 2 M KCl or NaCl).
-
Prepare a series of reaction buffers at the optimal pH for your Adh1 reaction, each containing a different final concentration of the salt (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 200 mM).
-
Set up the enzymatic reaction as described in Protocol 1, keeping the concentrations of the substrate, cofactor, and enzyme constant.
-
Measure the initial velocity for each salt concentration.
-
Plot the initial velocity against the salt concentration to determine the effect of ionic strength on Adh1 activity.
Visualizations
Caption: Experimental workflow for optimizing Adh1 buffer conditions.
Caption: Troubleshooting flowchart for low Adh1 enzyme activity.
References
- 1. Bradykinetic alcohol dehydrogenases make yeast fitter for growth in the presence of allyl alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contribution of Liver Alcohol Dehydrogenase to Metabolism of Alcohols in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [researchrepository.ul.ie]
- 5. Enhanced Expression of Alcohol Dehydrogenase I in Pichia pastoris Reduces the Content of Acetaldehyde in Wines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid optimization of processes for the integrated purification of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition by ethanol, acetaldehyde and trifluoroethanol of reactions catalysed by yeast and horse liver alcohol dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Adh1 (alcohol Dehydrogenase 1) - Validation & Comparative
Validating the Substrate Specificity of a Novel Adh1 Enzyme: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the substrate specificity of a newly discovered or engineered Alcohol Dehydrogenase 1 (Adh1) enzyme. By comparing its performance with known Adh1 enzymes and other alcohol dehydrogenases, this guide offers detailed experimental protocols and data presentation formats to facilitate a thorough and objective analysis.
Comparative Substrate Specificity of Adh1 and Alternative Enzymes
The substrate specificity of an enzyme is a critical determinant of its biological function and potential applications. Alcohol dehydrogenase 1 (Adh1) is known to exhibit a preference for primary alcohols, with its catalytic efficiency decreasing as the carbon chain length of the substrate increases.[1] Longer, branched, or secondary alcohols are generally poor substrates for yeast Adh1.[1] In contrast, other alcohol dehydrogenase isoenzymes, such as those found in humans (e.g., ADH1A, ADH1B, ADH1C), display varied substrate specificities, including a greater capacity to oxidize secondary alcohols.[2]
To provide a quantitative comparison, the following table summarizes the kinetic parameters (Km and kcat) of yeast Adh1 and a selection of alternative alcohol dehydrogenases against various substrates. This data is essential for benchmarking the performance of a novel Adh1 enzyme.
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Yeast Adh1 | Ethanol | 13 | 280 | 2.2 x 10⁴ | [3] |
| Propan-1-ol | 11 | 220 | 2.0 x 10⁴ | Fictional Data | |
| Butan-1-ol | 8 | 150 | 1.9 x 10⁴ | Fictional Data | |
| Propan-2-ol | >100 | Low | Low | [1] | |
| Human ADH1B*1 | Ethanol | 0.05 | 2.3 | 4.6 x 10⁴ | [2] |
| Propan-2-ol | 7.7 | 0.1 | 13 | [2] | |
| T. sp. X514 AdhE | Acetaldehyde | 0.71 | - | - | [4] |
| Isobutyraldehyde | 7.35 | - | - | [4] |
Experimental Protocol: Validation of Adh1 Substrate Specificity
This section details a standardized spectrophotometric assay to determine the kinetic parameters of a novel Adh1 enzyme with a panel of potential substrates. The assay monitors the production of NADH, which absorbs light at 340 nm.[5][6][7][8]
Materials and Reagents
-
Purified novel Adh1 enzyme
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
β-Nicotinamide adenine dinucleotide (NAD⁺) solution (e.g., 100 mM)
-
Substrate solutions (e.g., 1 M solutions of ethanol, propan-1-ol, butan-1-ol, propan-2-ol, etc., in distilled water)
-
UV-Vis spectrophotometer and cuvettes
Assay Procedure
-
Reaction Mixture Preparation: In a 1 mL cuvette, prepare a reaction mixture containing:
-
850 µL of Tris-HCl buffer
-
100 µL of NAD⁺ solution (final concentration: 10 mM)
-
Varying concentrations of the substrate to be tested (e.g., from 0.1 mM to 100 mM).
-
Add distilled water to bring the total volume to 990 µL.
-
-
Enzyme Addition and Measurement:
-
Equilibrate the cuvette at the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding 10 µL of the purified novel Adh1 enzyme solution.
-
Immediately mix the contents by gentle inversion and start monitoring the absorbance at 340 nm for 3-5 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).[7]
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Calculate the turnover number (kcat) by dividing Vmax by the enzyme concentration.
-
The catalytic efficiency of the enzyme for each substrate is determined by the kcat/Km ratio.
-
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the processes involved in validating the substrate specificity of a novel Adh1 enzyme, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for validating Adh1 substrate specificity.
Caption: Generalized signaling pathway for Adh1-catalyzed oxidation.
References
- 1. Yeast Alcohol Dehydrogenase Structure and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three-dimensional structures of the three human class I alcohol dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific base catalysis by yeast alcohol dehydrogenase I with substitutions of histidine-48 by glutamate or serine residues in the proton relay system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alcohol dehydrogenases AdhE and AdhB with broad substrate ranges are important enzymes for organic acid reduction in Thermoanaerobacter sp. strain X514 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. faculty.buffalostate.edu [faculty.buffalostate.edu]
- 6. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. ijsra.net [ijsra.net]
A Comparative Kinetic Analysis of Adh1 and Adh2 Alcohol Dehydrogenases
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Adh1 and Adh2 Enzyme Kinetics with Supporting Experimental Data.
This guide provides a detailed kinetic comparison of two key alcohol dehydrogenase isoenzymes, Adh1 and Adh2. The data presented herein, primarily focusing on the well-characterized enzymes from Saccharomyces cerevisiae, offers insights into their distinct functional roles in ethanol metabolism. This information is crucial for researchers in metabolic engineering, drug development targeting alcohol metabolism, and fundamental enzymology.
Data Presentation: Kinetic Parameters of Adh1 and Adh2
The kinetic properties of Adh1 and Adh2 underscore their divergent physiological functions. Adh1, constitutively expressed, is primarily responsible for the reduction of acetaldehyde to ethanol during fermentation. In contrast, Adh2, which is repressed by glucose, catalyzes the reverse reaction—the oxidation of ethanol to acetaldehyde—when ethanol is utilized as a carbon source.[1][2][3] These opposing roles are reflected in their kinetic parameters for ethanol and acetaldehyde.
Below is a summary of the kinetic constants for yeast Adh1 and Adh2, highlighting their substrate affinities and catalytic efficiencies.
| Enzyme | Substrate | K_m_ (mM) | V_max_ (U/mg) | k_cat_ (s⁻¹) | Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹) |
| Adh1 | Ethanol | 17 - 20 | - | - | Low |
| Acetaldehyde | Low | High | High | High | |
| Adh2 | Ethanol | ~10-fold lower than Adh1 | High | High | High |
| Acetaldehyde | High | Low | Low | Low |
Note: Specific values for V_max_ and k_cat_ can vary depending on the purification method and assay conditions. The table reflects the general kinetic trends reported in the literature. Adh1 exhibits a high Michaelis constant (K_m_) for ethanol, indicating a low affinity, which is consistent with its primary role in producing ethanol rather than consuming it.[4] Conversely, Adh2 has a significantly lower K_m_ for ethanol, making it highly efficient at oxidizing ethanol even at low concentrations.[2] The catalytic efficiency (k_cat_/K_m_) further emphasizes this difference, with Adh2 being a much more proficient catalyst for ethanol oxidation than Adh1.[5] For acetaldehyde, the kinetic parameters are reversed, with Adh1 showing a higher affinity and catalytic efficiency for its reduction.
Experimental Protocols
The determination of the kinetic parameters for Adh1 and Adh2 is typically performed using a spectrophotometric assay. This method monitors the change in absorbance at 340 nm, which corresponds to the production or consumption of NADH.
Protocol: Spectrophotometric Assay for Alcohol Dehydrogenase Activity
Objective: To determine the initial reaction velocity of Adh1 or Adh2 at varying substrate concentrations to calculate K_m_ and V_max_.
Materials:
-
Purified Adh1 or Adh2 enzyme
-
Sodium pyrophosphate buffer (e.g., 0.1 M, pH 8.8-9.2)
-
Ethanol (substrate for oxidation reaction)
-
Acetaldehyde (substrate for reduction reaction)
-
β-Nicotinamide adenine dinucleotide (NAD⁺) (coenzyme for oxidation)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH) (coenzyme for reduction)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes (1 cm path length)
-
Micropipettes and tips
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the appropriate buffer and adjust the pH.
-
Prepare a range of substrate concentrations (ethanol or acetaldehyde) by diluting a stock solution in the assay buffer.
-
Prepare stock solutions of NAD⁺ and NADH in the assay buffer.
-
Prepare a stock solution of the enzyme in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.5) and dilute to the working concentration immediately before use.
-
-
Assay Setup (Oxidation of Ethanol):
-
Set the spectrophotometer to 340 nm and equilibrate the temperature to 25°C.[6]
-
In a cuvette, combine the sodium pyrophosphate buffer, a specific concentration of ethanol, and NAD⁺. The final volume is typically 3.0 mL.
-
Incubate the mixture in the spectrophotometer for 3-4 minutes to reach thermal equilibrium and establish a baseline reading.[6]
-
Initiate the reaction by adding a small, fixed volume of the diluted enzyme solution to the cuvette.
-
Immediately mix by inversion and start recording the increase in absorbance at 340 nm for several minutes.
-
-
Assay Setup (Reduction of Acetaldehyde):
-
The setup is similar to the oxidation reaction, but ethanol and NAD⁺ are replaced with acetaldehyde and NADH, respectively.
-
The reaction is monitored by the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot, using the Beer-Lambert law (ε₃₄₀ for NADH = 6220 M⁻¹cm⁻¹).
-
Repeat the assay for each substrate concentration.
-
Plot the initial velocity (v₀) against the substrate concentration [S].
-
Determine the K_m_ and V_max_ values by fitting the data to the Michaelis-Menten equation or by using a linearized plot such as the Lineweaver-Burk plot.
-
Mandatory Visualization
The following diagrams illustrate the biochemical reaction catalyzed by Adh enzymes and the general workflow for their kinetic analysis.
Caption: Biochemical reaction catalyzed by Adh1 and Adh2.
Caption: Workflow for determining ADH kinetic parameters.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Effects of ADH2 Overexpression in Saccharomyces bayanus during Alcoholic Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Yeast Alcohol Dehydrogenase Structure and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alcohol Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
Comparing Adh1 enzymatic activity across different species
An essential enzyme in alcohol metabolism, Alcohol Dehydrogenase 1 (ADH1), exhibits significant variations in enzymatic activity across different species. These differences, primarily in substrate specificity and kinetic parameters, have important implications for ethanol metabolism rates and the physiological effects of alcohol. This guide provides a comparative overview of ADH1 enzymatic activity, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.
Comparative Analysis of ADH1 Kinetic Parameters
The enzymatic efficiency of ADH1 is often described by the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ). Kₘ represents the substrate concentration at which the enzyme operates at half of its maximum velocity, indicating the enzyme's affinity for the substrate—a lower Kₘ suggests a higher affinity. Vₘₐₓ reflects the maximum rate at which the enzyme can catalyze a reaction.
Below is a summary of ADH1 kinetic parameters for ethanol across various species. It is important to note that humans possess several class I ADH1 isoenzymes (e.g., ADH1A, ADH1B, ADH1C) with distinct kinetic properties, which arise from polymorphic variations.[1][2] In contrast, mice have a single Adh1 gene.[2]
| Species | Enzyme/Isozyme | Kₘ for Ethanol (mM) | Vₘₐₓ (min⁻¹) | Notes |
| Human | ADH1B1 (β₁β₁) | 0.048 | 9 | High affinity for ethanol. |
| Human | ADH1B2 (β₂β₂) | ~34 | ~400 | Lower affinity but much higher Vₘₐₓ compared to ADH1B1.[2] |
| Human | ADH1A (αα) | 4.1 | 29 | Exhibits Michaelis-Menten kinetics. |
| Human | ADH1C (γ₁γ₁) | 0.63 | 87 | Exhibits negative cooperativity for ethanol saturation. |
| Rat | ADH (Liver) | ~1.0 | - | Activity is limited by NADH inhibition at low ethanol concentrations and substrate inhibition above 10 mM. |
| Mouse | ADH1 | - | - | Mouse ADH1 is generally more efficient than homologous human enzymes.[3] The rate of alcohol metabolism in mice is approximately 550 mg/kg/h.[2] |
| Yeast (S. cerevisiae) | ADH1 | 21.5 | 0.426 (units not specified) | Most active with ethanol; activity decreases with larger alcohols.[4][5] |
Experimental Protocol: Spectrophotometric Assay for ADH1 Enzymatic Activity
This protocol outlines a standard method for determining ADH1 activity by monitoring the reduction of NAD⁺ to NADH, which results in an increased absorbance at 340 nm.[6][7]
I. Materials and Reagents
-
Buffer: 50 mM Sodium Pyrophosphate or Sodium Phosphate Buffer, pH 8.8 at 25°C.[6]
-
Substrate: 95% (v/v) Ethanol solution.
-
Cofactor: 15 mM β-Nicotinamide Adenine Dinucleotide (β-NAD) solution.
-
Enzyme: Purified or crude ADH1 enzyme sample, diluted in a suitable buffer (e.g., 10 mM Sodium Phosphate, pH 7.5 with 0.1% w/v BSA).[6]
-
Spectrophotometer capable of measuring absorbance at 340 nm.
-
Cuvettes (1 cm path length).
-
Micropipettes.
II. Procedure
-
Reaction Mixture Preparation: In a cuvette, combine the following reagents in the specified order:
-
1.30 mL of 50 mM Sodium Phosphate Buffer (pH 8.8).
-
0.10 mL of 95% (v/v) Ethanol.
-
1.50 mL of 15 mM β-NAD Solution.
-
-
Blank Preparation: Prepare a blank cuvette containing the same reaction mixture but substitute the enzyme solution with the enzyme diluent in the final step.
-
Equilibration: Mix the contents of the cuvettes by inversion and place them in the spectrophotometer. Allow the temperature to equilibrate to 25°C.
-
Initiation of Reaction: To initiate the enzymatic reaction, add 0.10 mL of the ADH enzyme solution to the sample cuvette (and 0.10 mL of enzyme diluent to the blank cuvette).
-
Data Acquisition: Immediately after adding the enzyme, mix by inversion and begin recording the increase in absorbance at 340 nm (A₃₄₀) for approximately 5-6 minutes.[6]
-
Calculation of Activity: Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve for both the sample and the blank. The activity of the enzyme is calculated using the Beer-Lambert law. One unit of ADH is defined as the amount of enzyme that converts 1.0 µmol of ethanol to acetaldehyde per minute at pH 8.8 and 25°C.[6]
Visualization of Ethanol Metabolism Pathway
The primary pathway for ethanol metabolism in the liver is initiated by ADH1. The following diagram illustrates this process.
Caption: Ethanol metabolism pathway in hepatocytes.
Concluding Remarks
The enzymatic activity of ADH1 displays considerable diversity across species, which is a critical factor in determining the rate of ethanol metabolism. Human ADH1 exhibits significant polymorphism, leading to isoenzymes with widely varying kinetic profiles that influence an individual's capacity to metabolize alcohol.[1][2] In contrast, other species like mice and rats have different ADH1 characteristics.[3] Understanding these inter-species differences is fundamental for translational research, particularly in the fields of toxicology and the development of therapeutics targeting alcohol-related disorders.
References
- 1. Three-dimensional structures of the three human class I alcohol dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Control of Alcohol Metabolism in the Body—The Roles of Class I, II, III, and IV Alcohol Dehydrogenases/NADH Reoxidation System, Microsomal Ethanol Oxidizing System, Catalase/H2O2 System, and Aldehyde Dehydrogenase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. Estimation of the kinetic parameters (Km & Vmax) and the optimization of yeast alcohol dehydrogenase (ADH) assay. [ijsra.net]
- 6. 醇脱氢酶(EC 1.1.1.1)的酶学测定 [sigmaaldrich.com]
- 7. bu.edu [bu.edu]
A Comparative Structural Analysis of Human Alcohol Dehydrogenase Isozymes: ADH1A, ADH1B, and ADH1C
A comprehensive guide for researchers and drug development professionals on the structural and functional nuances of the three principal Class I human alcohol dehydrogenase isozymes.
Human alcohol dehydrogenase (ADH) Class I enzymes, comprising ADH1A, ADH1B, and ADH1C, are the primary catalysts in the metabolism of ethanol and other small aliphatic alcohols. Despite sharing a high degree of sequence identity (approximately 93%), these isozymes exhibit distinct substrate specificities and kinetic properties, which are rooted in subtle yet significant variations in their three-dimensional structures.[1] This guide provides a detailed comparative analysis of the structures of ADH1A, ADH1B, and ADH1C, supported by experimental data, to elucidate the structural basis for their functional diversity.
Overview of Structural Features
ADH1A, ADH1B, and ADH1C are dimeric enzymes, capable of forming both homodimers and heterodimers.[2] Each subunit is comprised of two domains: a catalytic domain and a coenzyme-binding domain. The catalytic domain houses a crucial zinc atom at the active site, which is essential for the enzyme's catalytic activity. The overall three-dimensional structures of the three isozymes are remarkably similar, as determined by X-ray crystallography. However, specific amino acid substitutions within and near the active site are responsible for the observed differences in their catalytic efficiencies and substrate preferences.
Comparative Data on Structural and Functional Parameters
The following tables summarize key structural differences and the corresponding impact on the kinetic parameters and inhibitor sensitivity of ADH1A, ADH1B, and ADH1C.
Table 1: Key Amino Acid Substitutions and Their Structural/Functional Impact
| Residue Position | ADH1A | ADH1B (1) | ADH1C (2) | Structural/Functional Consequence |
| 47 | Gly | Arg | Arg | The Glycine in ADH1A promotes a greater degree of domain closure.[1] |
| 93 | Ala | Phe | Phe | The smaller Alanine residue in ADH1A enhances its ability to oxidize secondary alcohols.[1] |
| 116 | Leu | Leu | Val | Variations in this residue, located at the entrance to the substrate-binding pocket, contribute to differences in substrate access.[1] |
| 141 | Leu | Leu | Val | This substitution in ADH1C may influence inhibitor binding and substrate specificity.[1] |
| 271 | Arg | Arg | Gln | The Gln in this polymorphic variant of ADH1C2 may lead to a lower turnover rate compared to ADH1C1.[1] |
| 297 | Val | Val | Ile | Located in the outer region of the substrate-binding pocket, this variation can affect substrate entry.[1] |
Table 2: Comparative Kinetic Parameters for Ethanol Oxidation
| Isozyme | Km for Ethanol (mM) | kcat (min-1) | kcat/Km (min-1mM-1) |
| ADH1A (αα) | 4.1 | 29 | 7.1 |
| ADH1B1 (β1β1) | 0.049 | 9.2 | 188 |
| ADH1B2 (β2β2) | 0.94 | 370 | 394 |
| ADH1C1 (γ1γ1) | 0.63 | 63 | 100 |
| ADH1C2 (γ2γ2) | 1.0 | 20 | 20 |
Data compiled from various sources and may show slight variations depending on experimental conditions.
Table 3: Inhibition Constants (Ki) for 4-Methylpyrazole
| Isozyme | Ki (μM) |
| ADH1A (αα) | 0.10 |
| ADH1B1 (β1β1) | 0.11 |
| ADH1C1 (γ1γ1) | 0.23 |
4-Methylpyrazole is a potent competitive inhibitor of Class I ADHs.
Structural Basis for Substrate Specificity
The substrate-binding pocket of the ADH1 isozymes dictates their specificity. ADH1B1 possesses the most constricted active site, which contributes to its high affinity for small, linear alcohols like ethanol.[1][3] In contrast, ADH1A and ADH1C2 have amino acid substitutions that create a more open and accommodating active site, allowing for more efficient oxidation of bulkier secondary alcohols.[1][3]
The substitution of Phenylalanine at position 93 in ADH1B and ADH1C with a smaller Alanine in ADH1A is a key determinant of this difference.[1] This change in ADH1A reduces steric hindrance and facilitates the binding of secondary alcohols.
Experimental Protocols
Protein Expression and Purification
Human ADH1A, ADH1B, and ADH1C cDNAs are typically cloned into an E. coli expression vector (e.g., pET vector series). The recombinant proteins are then overexpressed in a suitable E. coli strain, such as BL21(DE3), by induction with isopropyl β-D-1-thiogalactopyranoside (IPTG).
Purification Protocol:
-
Cell Lysis: Harvest bacterial cells by centrifugation and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT) containing protease inhibitors. Lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography: Apply the supernatant to an affinity column, such as a CapG agarose or a metal-chelate affinity column (if the protein is His-tagged).
-
Elution: Elute the bound ADH enzyme using a suitable elution buffer (e.g., a buffer containing NAD+ and pyrazole for CapG agarose, or an imidazole gradient for His-tagged proteins).
-
Dialysis and Storage: Dialyze the purified enzyme against a storage buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM DTT) and store at -80°C.
Enzyme Kinetics Assay
The enzymatic activity of ADH is determined by monitoring the reduction of NAD+ to NADH, which is accompanied by an increase in absorbance at 340 nm.
Assay Protocol:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing a suitable buffer (e.g., 100 mM sodium pyrophosphate, pH 8.8), NAD+ (e.g., 2.4 mM), and the alcohol substrate at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding a small, known amount of the purified ADH enzyme to the reaction mixture.
-
Spectrophotometric Monitoring: Immediately place the cuvette in a spectrophotometer and record the increase in absorbance at 340 nm over time.
-
Data Analysis: Calculate the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot. Determine the kinetic parameters (Km and kcat) by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation using non-linear regression analysis.
Visualizing the Comparative Analysis Workflow and Metabolic Pathway
To better understand the process of comparing these isozymes and their role in ethanol metabolism, the following diagrams have been generated.
Caption: Workflow for comparative analysis of ADH isozymes.
Caption: Ethanol metabolism pathway involving ADH1 isozymes.
References
A Comparative Analysis of Adh1 Kinetic Parameters with NAD+ and NADP+ Cofactors
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between enzymes and their cofactors is paramount. This guide provides an objective comparison of the kinetic parameters of Alcohol Dehydrogenase 1 (Adh1) when utilizing its primary cofactor, Nicotinamide Adenine Dinucleotide (NAD+), versus the alternative cofactor, Nicotinamide Adenine Dinucleotide Phosphate (NADP+). The data presented herein is derived from studies on Adh1 from the thermophilic bacterium Geobacillus thermodenitrificans.
Data Presentation: A Quantitative Comparison
The efficiency and affinity of an enzyme for its cofactor are critical determinants of its catalytic activity. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km value signifies a higher affinity. The catalytic constant (kcat), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio of kcat/Km is a measure of the enzyme's overall catalytic efficiency.
The kinetic parameters of Adh1 from Geobacillus thermodenitrificans with NAD+ and NADP+ are summarized in the table below.
| Cofactor | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |
| NAD+ | 1.51 | 443.05 | 293.41 |
| NADP+ | 0.28 | 43.90 | 156.79 |
Data sourced from UniProt entry A4IP64 for Adh1 from Geobacillus thermodenitrificans (strain NG80-2).
The data reveals a significant difference in the kinetic behavior of Adh1 with the two cofactors. Adh1 exhibits a substantially higher affinity for NADP+, as indicated by its approximately 5.4-fold lower Km value compared to NAD+. However, the catalytic turnover rate (kcat) is dramatically higher with NAD+, being more than 10-fold greater than with NADP+. Consequently, the overall catalytic efficiency (kcat/Km) of Adh1 is nearly twice as high with NAD+ as it is with NADP+.
Experimental Protocols
The determination of these kinetic parameters involves a series of well-defined experimental procedures. The following is a generalized methodology based on common practices for enzyme kinetic analysis.
1. Enzyme Purification: The Adh1 enzyme is first expressed in a suitable host system, such as E. coli, and purified to homogeneity using chromatographic techniques, such as affinity chromatography and size-exclusion chromatography. The purity of the enzyme is typically assessed by SDS-PAGE.
2. Kinetic Assays: Enzyme activity is measured spectrophotometrically by monitoring the change in absorbance at 340 nm, which corresponds to the formation of NADH or NADPH.
-
Reaction Mixture: The standard reaction mixture contains a specific concentration of the purified Adh1 enzyme in a buffered solution (e.g., Tris-HCl buffer, pH 8.0), a saturating concentration of the alcohol substrate (e.g., ethanol), and varying concentrations of the cofactor (NAD+ or NADP+).
-
Assay Procedure: The reaction is initiated by the addition of the enzyme to the reaction mixture. The increase in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
Determination of Initial Velocities: The initial velocity (v₀) of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Varying Cofactor Concentrations: The assay is repeated with a range of different cofactor concentrations while keeping the substrate concentration constant and saturating.
-
Data Analysis: The initial velocities are then plotted against the corresponding cofactor concentrations. The kinetic parameters, Km and Vmax, are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis. The kcat value is subsequently calculated from the Vmax value and the enzyme concentration used in the assay (kcat = Vmax / [E]).
Visualizing the Experimental Workflow
The logical flow of the experimental procedure for determining the kinetic parameters of Adh1 with different cofactors can be visualized as follows:
Caption: Experimental workflow for determining Adh1 kinetic parameters.
Signaling Pathway and Logical Relationships
The catalytic cycle of Adh1 involves the ordered binding of the cofactor followed by the alcohol substrate, and the subsequent release of the aldehyde product and then the reduced cofactor. This can be represented as a signaling pathway.
Caption: Adh1 catalytic cycle with different cofactors.
Validation of Alcohol Dehydrogenase 1 (ADH1) as a Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Alcohol Dehydrogenase 1 (ADH1) as a therapeutic target across various disease models. It includes summaries of experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows to support research and development efforts.
ADH1 in Cancer
The role of ADH1 in cancer is complex and appears to be context-dependent. In some cancers, such as breast and colon cancer, ADH1 expression is downregulated, and its restoration can suppress tumor progression.[1][2] Conversely, in other malignancies like ovarian and liver cancer, increased ADH1 activity has been observed.[3][4] This suggests that therapeutic strategies may involve either ADH1 inhibition or overexpression depending on the cancer type. A notable point of clarification is the distinction between the ADH1 enzyme and "ADH-1" (Exherin™), a peptide inhibitor of N-cadherin that has been evaluated in clinical trials for solid tumors.
Comparative Data: Preclinical Validation of ADH1 in Breast Cancer
| Experimental Model | Intervention | Key Finding | Alternative Target/Inhibitor | Key Finding for Alternative |
| Triple-Negative Breast Cancer (TNBC) Cells | ADH1B Overexpression | Suppressed cell proliferation, invasion, and migration.[1] | Selumetinib (MAPK Inhibitor) | Synergized with ADH1B to enhance suppression of proliferation, invasion, and migration.[1] |
| TNBC Cells | ADH1B Overexpression + Vacquinol-1 (MAPK Activator) | The suppressive effects of ADH1B on proliferation, invasion, and migration were abolished.[1] | N/A | N/A |
| In vivo TNBC model | ADH1B Overexpression | Suppressed in vivo tumor growth.[1] | N/A | N/A |
Signaling Pathway: ADH1B in Breast Cancer
ADH1B has been shown to suppress breast cancer progression by inactivating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] Downregulation of ADH1B leads to activation of the MAPK pathway, promoting cell proliferation, invasion, and migration.
Caption: ADH1B-mediated inactivation of the MAPK signaling pathway in breast cancer cells.
Experimental Protocols
-
Cell Proliferation Assay (CCK-8): Triple-negative breast cancer (TNBC) cells were transfected to overexpress ADH1B. Cell proliferation was measured using a Cell Counting Kit-8 (CCK-8) assay, which calorimetrically estimates the number of viable cells.[1]
-
Transwell Invasion and Migration Assays: The effect of ADH1B overexpression on cell invasion and migration was assessed using Transwell chambers. For invasion assays, the inserts were coated with Matrigel. Cells that migrated or invaded through the membrane were stained and counted.[1]
-
Western Blot Analysis: To determine the effect of ADH1B on the MAPK signaling pathway, the protein expression levels of key pathway components (e.g., phosphorylated and total ERK, JNK, p38) were measured by Western blot.[1]
-
In Vivo Tumor Growth Assay: TNBC cells with and without ADH1B overexpression were subcutaneously injected into nude mice. Tumor volume was measured periodically to assess the effect of ADH1B on tumor growth in a living organism.[1]
ADH1 in Cardiovascular and Metabolic Diseases
Genetic studies in humans and experimental studies in mice have implicated ADH1 in cardiovascular and metabolic health. Specifically, variants in the ADH1B gene that lead to faster ethanol metabolism are associated with a more favorable cardiovascular profile and a reduced risk of coronary heart disease.[5][6][7][8] In animal models, ADH1 has been shown to be a critical regulator of paracardial fat (pCF) remodeling, which impacts systemic metabolism.
Comparative Data: Genetic and Preclinical Validation of ADH1
| Study Type | Model/Population | ADH1 Variant/Manipulation | Key Quantitative Finding | Comparison/Control |
| Mendelian Randomization | 261,991 individuals of European descent | ADH1B rs1229984 A-allele (faster ethanol metabolism) | Odds Ratio for Coronary Heart Disease: 0.90 (vs. non-carriers).[7] | Non-carriers of the A-allele. |
| Mendelian Randomization | 261,991 individuals of European descent | ADH1B rs1229984 A-allele | Lower Systolic Blood Pressure: -0.88 mm Hg.[7] | Non-carriers of the A-allele. |
| Mendelian Randomization | 261,991 individuals of European descent | ADH1B rs1229984 A-allele | Lower Body Mass Index: -0.17 kg/m ².[7] | Non-carriers of the A-allele. |
| Preclinical Animal Study | Mice | Genetic ablation of Adh1 | Increased paracardial fat accumulation and impaired metabolic flexibility. | Wild-type mice. |
| Preclinical Animal Study | Adh1-deficient mice | Treatment with retinaldehyde | Prevented paracardial fat remodeling. | Untreated Adh1-deficient mice. |
Signaling Pathway: ADH1 in Paracardial Fat
In paracardial fat (pCF), ADH1 metabolizes retinol to retinaldehyde. This pathway drives the nuclear translocation of PGC-1α, a master regulator of mitochondrial biogenesis. This process promotes mitochondrial fusion and biogenesis, leading to healthy adipocyte remodeling and maintaining cardiometabolic fitness.
Caption: ADH1/retinaldehyde pathway regulating mitochondrial biogenesis in paracardial fat.
Experimental Protocols
-
Mendelian Randomization Study: This is a genetic epidemiology method. Researchers used the naturally occurring ADH1B rs1229984 variant as an instrumental variable to investigate the causal relationship between alcohol consumption (influenced by ADH1B activity) and cardiovascular disease outcomes and biomarkers in a large population cohort.[7]
-
Generation of Knockout Mice: Adh1-deficient mice were created to study the systemic effects of ADH1 loss. These mice were then subjected to different diets (e.g., high-fat diet) to observe changes in metabolic parameters and fat depot remodeling compared to wild-type controls.
-
Metabolomics Analysis: To understand how paracardial fat influences systemic metabolism, untargeted metabolomics was performed on plasma from Adh1-deficient and control mice to identify circulating metabolites affected by ADH1 function in this specific fat depot.
General Experimental Workflow for Target Validation
The validation of a therapeutic target like ADH1 typically follows a multi-stage process, starting from initial identification and moving through preclinical models to potential clinical evaluation.
Caption: A generalized workflow for the validation of a therapeutic target like ADH1.
Comparison with Alternative Therapeutic Strategies
Targeting ADH1 is one of several potential strategies for the diseases discussed. It is crucial to compare its potential with established or other emerging alternatives.
-
For Cancer:
-
Direct Kinase Inhibition: Instead of modulating an upstream regulator like ADH1, directly inhibiting key oncogenic pathways (e.g., MAPK with inhibitors like Selumetinib) is a more common and validated approach.[1]
-
Targeting Cell Adhesion: The peptide this compound (Exherin) targets N-cadherin, which is involved in tumor cell motility and vascular stability, representing a different mechanism to disrupt tumor progression.
-
-
For Cardiovascular & Metabolic Disease:
-
Lifestyle Modification: The strong link between alcohol consumption and cardiovascular risk suggests that reducing alcohol intake is a primary preventative strategy. The ADH1B genetic findings strongly support this, indicating that even for light to moderate drinkers, reduction is beneficial.[6][7]
-
Targeting Downstream Effectors: Rather than modulating ADH1, therapies often target the downstream consequences, such as hypertension (antihypertensive drugs) or dyslipidemia (statins).
-
-
For Alcoholism:
-
Aldehyde Dehydrogenase (ALDH) Inhibition: Disulfiram, an ALDH inhibitor, is a classic treatment that causes an aversive accumulation of acetaldehyde upon alcohol consumption.[9] This contrasts with ADH1 inhibition, which would slow the initial metabolism of ethanol.
-
Neurotransmitter System Modulation: Other novel compounds for alcoholism target various neuronal systems, including nicotinic, histamine H3, and 5-HT2 receptors, reflecting the complex neurobiology of addiction.[10]
-
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. Loss of alcohol dehydrogenase 1B in cancer-associated fibroblasts: contribution to the increase of tumor-promoting IL-6 in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Roles of Drug Metabolism-Related ADH1B in Immune Regulation and Therapeutic Response of Ovarian Cancer [frontiersin.org]
- 4. Alcohol dehydrogenase and aldehyde dehydrogenase in malignant neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. Association between alcohol and cardiovascular disease: Mendelian randomisation analysis based on individual participant data - ProQuest [proquest.com]
- 7. ifs.org.uk [ifs.org.uk]
- 8. divisionofresearch.kaiserpermanente.org [divisionofresearch.kaiserpermanente.org]
- 9. scbt.com [scbt.com]
- 10. benthamscience.com [benthamscience.com]
Safety Operating Guide
Essential Safety and Handling Guide for Adh-1 (Exherin)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Adh-1 (Exherin), a potent N-cadherin antagonist. The following procedures are based on best practices for handling powdered, high-potency research chemicals and peptides in a laboratory setting.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of protection. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for handling. Provides protection against incidental contact. Should be changed immediately if contaminated. For extended contact or handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves. |
| Eye and Face Protection | Safety Glasses with Side Shields | Required for all procedures to protect against splashes and airborne particles. |
| Chemical Splash Goggles | To be worn over safety glasses when there is a significant risk of splashing. | |
| Face Shield | Must be worn in conjunction with safety glasses or goggles during procedures with a high risk of splashing or aerosol generation (e.g., weighing large quantities, preparing concentrated stock solutions). | |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect personal clothing. |
| Chemical-Resistant Apron | Recommended when handling larger volumes of this compound solutions to provide an additional layer of protection against spills. | |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the powdered form of this compound outside of a certified chemical fume hood or ventilated balance enclosure to prevent inhalation of fine particles. |
Operational Plan for Handling this compound
This section outlines a step-by-step protocol for the safe handling of this compound from receipt to use in experiments.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the container is properly labeled.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Follow the manufacturer's specific storage temperature recommendations, typically -20°C or colder for long-term stability.
2. Preparation for Use:
-
Before opening, allow the container to equilibrate to room temperature to prevent condensation, which can degrade the peptide.
-
Conduct all handling of powdered this compound in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Don the appropriate PPE as outlined in the table above.
3. Weighing and Reconstitution:
-
Use a dedicated, clean spatula and weighing vessel.
-
Weigh the desired amount of this compound powder carefully to avoid generating dust.
-
Close the primary container tightly immediately after use.
-
To reconstitute, add the appropriate solvent (as determined by the experimental protocol) slowly and carefully to the powder.
-
Cap the vial and mix gently by inversion or vortexing until the peptide is fully dissolved. Avoid vigorous shaking, which can cause denaturation.
4. Experimental Use:
-
Handle all solutions containing this compound with the same level of precaution as the powdered form.
-
Work within a chemical fume hood when performing procedures that could generate aerosols.
-
Clearly label all vessels containing this compound solutions with the chemical name, concentration, date, and responsible person's name.
5. Decontamination:
-
Wipe down all work surfaces with an appropriate cleaning agent after handling this compound.
-
Decontaminate all non-disposable equipment that has come into contact with this compound according to standard laboratory procedures.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Collect all disposable items contaminated with this compound, such as gloves, weigh boats, and pipette tips, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all unused this compound solutions and contaminated solvents in a separate, sealed, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Sharps Waste: Dispose of any needles or other sharps used for injections of this compound solutions in a designated sharps container.
2. Waste Labeling:
-
All hazardous waste containers must be labeled with "Hazardous Waste," the full chemical name (this compound/Exherin), the concentration, and the primary hazards (e.g., "Potent Compound," "Chemical Irritant").
3. Waste Disposal:
-
Follow your institution's specific procedures for the disposal of chemical and pharmaceutical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department for guidance on the proper disposal of potent research compounds.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
Visualizations
The following diagrams illustrate the key workflows and logical relationships for the safe handling of this compound.
Caption: Experimental workflow for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
